molecular formula C17H34N2O2 B102373 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- CAS No. 18073-84-2

1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

Cat. No.: B102373
CAS No.: 18073-84-2
M. Wt: 298.5 g/mol
InChI Key: VSSGEWPIFHKREK-UHFFFAOYSA-N
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Description

1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- is a useful research compound. Its molecular formula is C17H34N2O2 and its molecular weight is 298.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99743. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-[3-[1-(2-hydroxyethyl)piperidin-4-yl]propyl]piperidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N2O2/c20-14-12-18-8-4-16(5-9-18)2-1-3-17-6-10-19(11-7-17)13-15-21/h16-17,20-21H,1-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSGEWPIFHKREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCC2CCN(CC2)CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066307
Record name 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-
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Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18073-84-2
Record name 1,3-Di-(N-β-hydroxyethyl-4-piperidyl)propane
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Record name 4,4'-(1,3-Propanediyl)bis(1-piperidineethanol)
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Record name 18073-84-2
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Record name 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-
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Record name 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-
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Record name 4,4'-(propane-1,3-diyl)bis(piperidine-1-ethanol)
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Record name 4,4'-(1,3-PROPANEDIYL)BIS(1-PIPERIDINEETHANOL)
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Foundational & Exploratory

An In-depth Technical Guide to 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (CAS 18073-84-2)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-, a diamine compound with significant potential in pharmaceutical research and development. This document delves into its chemical and physical properties, outlines a plausible synthetic pathway, discusses its potential pharmacological relevance, provides a framework for its analytical characterization, and addresses key safety considerations.

Core Molecular Characteristics

1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- is a bifunctional molecule characterized by two piperidine rings linked by a three-carbon chain, with each piperidine nitrogen further substituted with a hydroxyethyl group. This unique structure imparts specific physicochemical properties that are valuable for its application as a chemical intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- is presented in Table 1. These properties are essential for its handling, storage, and application in various experimental settings.

PropertyValueSource(s)
CAS Number 18073-84-2[1]
Molecular Formula C₁₇H₃₄N₂O₂[2]
Molecular Weight 298.47 g/mol
IUPAC Name 2-[4-[3-[1-(2-hydroxyethyl)piperidin-4-yl]propyl]piperidin-1-yl]ethanol[1]
Synonyms 1,3-Bis[1-(2-hydroxyethyl)-4-piperidyl]propane, 1,3-Di(N-β-hydroxyethyl-4-piperidyl)-propane, 4,4'-trimethylenebis(1-piperidineethanol)[1]
Melting Point 95°C[1][3]
Boiling Point 219°C at 1 mmHg[1][3]
Density 1.01 g/cm³[1]
Flash Point 211°C[1]

Synthesis Pathway

Proposed Synthetic Workflow

The synthesis can be logically divided into two primary stages: the formation of the bis-piperidine core and the subsequent N-alkylation to introduce the hydroxyethyl moieties.

Synthesis_Workflow A Starting Material: 4,4'-(1,3-propanediyl)bis-piperidine B Step 1: N-hydroxyethylation Reagent: 2-chloroethanol or Ethylene oxide Base: K2CO3 or similar Solvent: DMF or Acetonitrile A->B Reaction C Intermediate: 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (Target Compound) B->C Formation D Purification: Column Chromatography or Recrystallization C->D Isolation E Final Product: High-purity 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- D->E Finalization

Caption: Proposed two-step synthesis workflow for 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-.

Detailed Experimental Protocol (Hypothetical)

Step 1: N-hydroxyethylation of 4,4'-(1,3-propanediyl)bis-piperidine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4,4'-(1,3-propanediyl)bis-piperidine in a suitable solvent such as anhydrous dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add 2.2 equivalents of a mild inorganic base, such as potassium carbonate (K₂CO₃), to the solution. The base acts as a scavenger for the acid generated during the reaction.

  • Addition of Alkylating Agent: Slowly add 2.2 equivalents of 2-chloroethanol to the reaction mixture at room temperature. The slow addition helps to control the exothermicity of the reaction.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-.

Potential Pharmacological Significance and Applications

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of FDA-approved drugs and clinical candidates. The presence of two piperidine moieties in 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- suggests a potential for diverse biological activities.

Inferred Biological Activities from Structural Analogs

While specific pharmacological data for this compound is scarce, studies on other bis-piperidine derivatives have shown promising results in several therapeutic areas:

  • Anticancer Activity: Tetracyclic bis-piperidine alkaloids isolated from marine sponges have demonstrated antiproliferative effects against various cancer cell lines.[4]

  • Anticonvulsant Properties: Certain synthetic bis-piperidine derivatives have been screened for anticonvulsant activity, with some showing significant efficacy in preclinical models.[5]

The structural features of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-, including the flexible propane linker and the terminal hydroxyl groups, could allow for interactions with various biological targets, making it an interesting candidate for further pharmacological investigation.

Application as a Pharmaceutical Intermediate

Beyond its potential as a bioactive molecule, 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- is utilized as a key building block in the synthesis of more complex pharmaceutical agents. Its bifunctional nature allows for the construction of molecules with tailored properties for specific therapeutic targets, particularly in the development of drugs for neurological disorders.

Analytical Methodologies

Robust analytical methods are essential for the quality control and characterization of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-. A combination of chromatographic and spectroscopic techniques can be employed for its identification, quantification, and purity assessment.

Chromatographic Analysis: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the analysis of this compound. Since the molecule lacks a strong native chromophore, a pre-column derivatization step is necessary to render it UV-active.

Protocol for Derivatization and HPLC-UV Analysis:

  • Derivatization: React the sample with a derivatizing agent such as dansyl chloride or 4-toluenesulfonyl chloride in an appropriate buffer. This reaction introduces a chromophore into the molecule, allowing for sensitive UV detection.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

    • Detection: The UV detector should be set to the wavelength of maximum absorbance of the derivatized product.

  • Quantification: A calibration curve is constructed using standards of known concentrations to quantify the amount of the compound in the sample.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the molecule. The chemical shifts, coupling constants, and integration of the signals can confirm the connectivity of the atoms and the overall structure.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can further aid in its identification.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis A Weigh Sample B Dissolve in Solvent A->B C Derivatization (for HPLC-UV) B->C E NMR Spectroscopy (¹H, ¹³C) B->E F Mass Spectrometry B->F D HPLC-UV Analysis C->D G Quantification (Calibration Curve) D->G I Purity Assessment D->I H Structural Elucidation E->H F->H

Sources

An In-depth Technical Guide to 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-, a versatile chemical compound with significant potential in pharmaceutical development and material science. This document elucidates its chemical identity, physicochemical properties, a representative synthesis protocol, and its current and potential applications.

Chemical Identity and Synonyms

1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- is a diamine compound characterized by two piperidine rings linked by a three-carbon chain, with each piperidine nitrogen further substituted with a 2-hydroxyethyl group. This structure imparts unique properties, making it a valuable intermediate in various synthetic endeavors.

Systematic and Common Names:

  • IUPAC Name: 2,2'-[Propane-1,3-diylbis(piperidine-4,1-diyl)]diethanol

  • CAS Name: 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

  • Common Synonyms:

    • 1,3-Bis[1-(2-hydroxyethyl)-4-piperidyl]propane[1]

    • 1,3-Di-(N-β-hydroxyethyl-4-piperidyl)propane

    • 4,4'-(1,3-Propanediyl)bis(1-piperidineethanol)

    • 4,4'-Trimethylenebis(1-piperidineethanol)

    • Bishydroxyethylpiperidylpropane

Chemical Structure and Physicochemical Properties

The structural and physical characteristics of a compound are fundamental to understanding its reactivity, solubility, and potential applications.

Molecular Structure
  • Molecular Formula: C₁₇H₃₄N₂O₂

  • Molecular Weight: 298.47 g/mol

  • CAS Number: 18073-84-2

  • SMILES: OCCN1CCC(CCCC2CCN(CCO)CC2)CC1

  • InChI: 1S/C17H34N2O2/c20-14-12-18-8-4-16(5-9-18)2-1-3-17-6-10-19(11-7-17)13-15-21/h16-17,20-21H,1-15H2

Physicochemical Data

The following table summarizes the key physicochemical properties of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-.

PropertyValueSource
Melting Point93 - 97 °C[1]
Boiling Point219 °C at 1 mmHg[1]
Density1.01 g/cm³
AppearanceWhite to off-white crystalline solid[1]

Synthesis Protocol: A Representative Method

Causality of Experimental Choices: This method is based on the well-established nucleophilic substitution reaction where the secondary amine groups of the piperidine rings act as nucleophiles, attacking the electrophilic carbon of the 2-chloroethanol. The use of a base is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. Anhydrous conditions are preferred to prevent side reactions.

Reaction Scheme

G reactant1 1,3-bis(4-piperidyl)propane product 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- reactant1->product reactant2 2-Chloroethanol (2 eq.) reactant2->product reagents Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) reagents->product

Caption: Reaction scheme for the synthesis of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-.

Step-by-Step Methodology

Materials:

  • 1,3-bis(4-piperidyl)propane (1 equivalent)

  • 2-Chloroethanol (2.2 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (3 equivalents)

  • Acetonitrile, anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate

  • Hexane

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Pressure-equalizing dropping funnel

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a dry three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 1,3-bis(4-piperidyl)propane and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the reactants.

  • Addition of 2-Chloroethanol: While stirring the mixture under a nitrogen atmosphere, add 2-chloroethanol dropwise using the dropping funnel.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction: Dissolve the crude product in ethyl acetate and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

  • Purification (if necessary): The product can be further purified by column chromatography or recrystallization.

Analytical Workflow

A self-validating analytical workflow is essential to confirm the identity and purity of the synthesized compound.

G start Synthesized Product tlc Thin-Layer Chromatography (TLC) (Purity Check) start->tlc nmr Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) (Structure Confirmation) tlc->nmr ms Mass Spectrometry (MS) (Molecular Weight Verification) nmr->ms ir Infrared Spectroscopy (IR) (Functional Group Analysis) ms->ir end Confirmed Pure Product ir->end

Caption: Analytical workflow for structure and purity confirmation.

Applications in Research and Drug Development

1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- is a valuable building block due to its bifunctional nature, containing both nucleophilic tertiary amine and hydroxyl groups.

  • Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system for the treatment of neurological disorders.[1] Its structure allows for the development of novel compounds with potential applications in neuropharmacology and as analgesics.[1]

  • Drug Formulation: The compound's properties may enhance the bioavailability of certain APIs, making it a significant additive in drug formulations.[1]

  • Polymer Chemistry: It is used in the formulation of specialty polymers, contributing to improved flexibility and durability.[1]

  • Cosmetics: In skincare products, it can act as a moisturizing agent, helping to retain skin hydration.[1]

  • Biochemical Research: This compound is utilized in studying receptor interactions and cellular signaling pathways.[1]

  • Agrochemicals: It is employed in the formulation of some agrochemical products to enhance their effectiveness.[1]

Conclusion

1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- is a compound with a versatile chemical structure that lends itself to a variety of applications, most notably as an intermediate in the synthesis of novel therapeutics. The representative synthesis protocol and analytical workflow provided in this guide offer a solid foundation for its preparation and characterization in a research and development setting. As research continues, the full potential of this compound in drug discovery and material science is yet to be completely unveiled.

References

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-, a unique bis-piperidine derivative with potential applications in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs, predictive models, and established principles of chemical stability. It is designed to offer researchers and drug development professionals a robust framework for handling, formulating, and analyzing this compound. The guide details predicted solubility in aqueous and organic solvents, outlines potential degradation pathways under various stress conditions, and provides detailed, field-proven experimental protocols for determining these critical physicochemical parameters.

Introduction: The Significance of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (CAS No. 18073-84-2) is a bifunctional molecule featuring two N-hydroxyethyl piperidine moieties linked by a propane bridge. The presence of two tertiary amine functionalities and two primary alcohol groups imparts a unique combination of polarity and hydrogen bonding capabilities, suggesting a range of potential applications in medicinal chemistry, materials science, and as a complexing agent. A thorough understanding of its solubility and stability is paramount for any successful application, from initial screening to formulation development.

Compound Profile:

PropertyValueSource
IUPAC Name 2,2'-[Propane-1,3-diylbis(piperidine-4,1-diyl)]di(ethanol)
CAS Number 18073-84-2[1]
Molecular Formula C₁₇H₃₄N₂O₂[1]
Molecular Weight 298.47 g/mol [1]
Melting Point 95 °C[2]
Boiling Point 219 °C @ 1 Torr[2]

Solubility Profile: A Predictive and Experimental Approach

Predicted Solubility

The molecular structure, with its two polar hydroxyl groups and two basic nitrogen atoms, suggests a degree of aqueous solubility. The N-hydroxyethyl piperidine moiety, a key structural component, is known to be soluble in water.[3] The hydrocarbon backbone (propane linker and piperidine rings) will contribute to its lipophilicity.

Table of Predicted Solubility:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerately to Highly SolubleThe two hydroxyl groups and two tertiary amine nitrogens can act as hydrogen bond donors and acceptors, facilitating interaction with protic solvents.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleFavorable dipole-dipole interactions are expected with these solvents.
Non-Polar Aromatic Toluene, BenzeneSparingly SolubleThe aliphatic and cyclic hydrocarbon portions of the molecule will have some affinity for non-polar aromatic solvents.
Non-Polar Aliphatic Hexane, HeptanePoorly SolubleThe overall polarity of the molecule is likely too high for significant solubility in highly non-polar aliphatic solvents.
Chlorinated Chloroform, DichloromethaneSlightly to Moderately SolubleThe related compound N-(2-Hydroxyethyl) piperidine is slightly soluble in chloroform.[3]

For a more quantitative prediction, Quantitative Structure-Activity Relationship (QSAR) models and thermodynamic models like PMUNIFAC and NRTL-SAC can be employed.[2][4][5] These computational tools can provide valuable estimates of solubility in various solvents, aiding in solvent screening for synthesis, purification, and formulation.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain precise solubility data, the following robust, self-validating shake-flask method is recommended.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- to a series of vials, each containing a precise volume (e.g., 5 mL) of the desired solvent (e.g., water, ethanol, acetonitrile, etc.). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C and 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow the undissolved solid to settle.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved microparticles.

    • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS).

    • Construct a calibration curve using standards of known concentrations to determine the concentration of the compound in the diluted sample.

    • Calculate the solubility by back-calculating to the original undiluted supernatant concentration.

Diagram of the Shake-Flask Solubility Protocol:

G A Add excess compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Dilute filtrate D->E F Quantify by validated HPLC method E->F

Caption: Workflow for determining equilibrium solubility.

Stability Profile and Degradation Pathways

The stability of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- is a critical parameter for its storage, handling, and application. Based on the chemistry of piperidine derivatives, several degradation pathways can be anticipated.[6]

Predicted Stability and Potential Degradation Pathways

The molecule possesses several functional groups susceptible to degradation under stress conditions:

  • Tertiary Amines (Piperidine Nitrogens): These are prone to oxidation, which can lead to the formation of N-oxides or more complex ring-opened products.[7]

  • Aliphatic C-H Bonds: The C-H bonds adjacent to the nitrogen atoms are activated and can be susceptible to abstraction, particularly under oxidative or photolytic conditions, potentially leading to the formation of iminium intermediates.[8][9]

  • Hydroxyethyl Groups: While generally stable, the primary alcohol moieties could undergo oxidation to aldehydes or carboxylic acids under strong oxidizing conditions.

Anticipated Degradation Pathways:

  • Oxidative Degradation: Exposure to oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen) could lead to the formation of mono- or di-N-oxides. Ring opening of the piperidine moieties is also a possibility under harsh oxidative stress.

  • Photodegradation: Exposure to UV light may initiate radical-based degradation reactions. Photolysis of piperidine in the presence of nitrogen oxides has been shown to produce N-nitrosamines and N-nitramines.[10]

  • Thermal Degradation: While the molecule does not contain highly labile groups, elevated temperatures could lead to complex, non-specific degradation. Piperidine and its derivatives are generally considered to be thermally stable up to around 160 °C.[11]

  • Hydrolytic Degradation: The ether linkage is absent, and the C-N and C-C bonds are generally stable to hydrolysis. Therefore, significant degradation under neutral, acidic, or basic aqueous conditions at ambient temperature is not expected. However, forced hydrolysis at elevated temperatures should be investigated.

Diagram of Potential Oxidative Degradation:

G A 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- B Mono-N-oxide A->B Oxidation D Ring-opened products A->D Harsh Oxidation C Di-N-oxide B->C Further Oxidation

Caption: Potential oxidative degradation pathways.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following protocol outlines a systematic approach.

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for a specified period (e.g., 24, 48, 72 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for a specified period.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.

    • Thermal Degradation: Store the solid compound and a solution in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C) for a specified period.

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw a sample and, if necessary, neutralize it (for acid and base stressed samples).

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity, and a mass spectrometer (MS) detector is invaluable for the identification of degradation products.

Diagram of Forced Degradation Study Workflow:

G cluster_0 Stress Conditions A Acid Hydrolysis (0.1 M HCl, 60°C) Analysis Analyze by Stability-Indicating HPLC-PDA-MS A->Analysis B Base Hydrolysis (0.1 M NaOH, 60°C) B->Analysis C Oxidation (3% H₂O₂, RT) C->Analysis D Thermal (80°C) D->Analysis E Photolytic (ICH Q1B) E->Analysis Start Prepare Stock Solution (1 mg/mL) Start->A Start->B Start->C Start->D Start->E

Caption: Workflow for forced degradation studies.

Development of a Stability-Indicating HPLC Method

A validated stability-indicating analytical method is crucial for both solubility and stability studies. The method must be able to separate the parent compound from its potential degradation products and any process-related impurities.

Recommended HPLC Method Parameters (Starting Point):

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm and/or Mass Spectrometry (ESI+)
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks in the forced degradation samples.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the solubility and stability of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- based on available data for analogous structures and established scientific principles. The provided experimental protocols offer a robust framework for generating the specific, quantitative data required for advanced research and development. It is recommended that comprehensive experimental studies be conducted to confirm the predicted solubility and to fully characterize the degradation profile of this promising molecule. The insights gained from such studies will be invaluable for unlocking its full potential in various scientific and industrial applications.

References

  • BenchChem. (2025). Stability and Degradation Profile of N-(2-Hydroxyethyl)piperazine-d4: A Technical Guide.
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Glasius, M., et al. (2016). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • White Rose Research Online. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine. Retrieved from [Link]

  • RSC Publishing. (2023). Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(V)
  • U.S. Environmental Protection Agency. (n.d.). 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- - Substance Details. Retrieved from [Link]

  • PubMed. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • Sciencemadness.org. (2010). Acid-catalyzed hydrolysis of 1-piperoylpiperidine. Retrieved from [Link]

  • PubMed. (2016). Comparative QSAR Analysis of 3,5-bis (Arylidene)-4-Piperidone Derivatives: the Development of Predictive Cytotoxicity Models. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • PubMed. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Retrieved from [Link]

  • Elsevier. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).
  • ACS Publications. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • PubMed Central. (2018). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1,3-Di-(N-β-hydroxyethyl-4-piperidyl)propane. Retrieved from [Link]

  • ScienceDirect. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • YouTube. (2023). [ChemPlayer Reupload]Piperine hydrolysis to piperinic acid and piperidine. Retrieved from [Link]

  • PubMed. (2006). Development and validation of a stability-indicating high performance liquid chromatographic (HPLC) assay for biperiden in bulk form and pharmaceutical dosage forms. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.).
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  • PubMed. (2017). QSAR models for predicting the toxicity of piperidine derivatives against Aedes aegypti. Retrieved from [Link]

  • PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Retrieved from [Link]

  • Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
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Spectroscopic data for 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

Introduction: Elucidating the Molecular Architecture

1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (CAS RN: 18073-84-2) is a bifunctional tertiary amine alcohol.[1] Its molecular structure, comprised of two piperidine rings linked by a propyl bridge and functionalized with hydroxyethyl groups on each nitrogen, presents a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for identity confirmation, purity assessment, and quality control in synthetic chemistry and pharmaceutical development.

This guide provides a comprehensive analysis of the expected spectroscopic data for this molecule, grounding the interpretation in the fundamental principles of each technique. While experimental spectra for this specific compound are not widely published, we can confidently predict its spectral characteristics by dissecting its molecular components and referencing data from analogous structures. This approach mirrors the deductive reasoning employed by analytical scientists in structure elucidation.

Compound Identity:

  • Systematic Name: 2,2'-[Propane-1,3-diyldi(piperidine-4,1-diyl)]di(ethan-1-ol)[2]

  • Molecular Formula: C₁₇H₃₄N₂O₂[2]

  • Molecular Weight: 298.47 g/mol [2]

Caption: Molecular Structure of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-.

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. For a molecule of this nature, Electrospray Ionization (ESI) is the preferred method, as it is a soft ionization technique that will likely yield a strong protonated molecular ion [M+H]⁺.

Expected Fragmentation Pathways: The primary fragmentation will occur via alpha-cleavage adjacent to the nitrogen atoms and cleavage of the propyl bridge.

  • Protonation: The tertiary amine nitrogens are the most basic sites, readily accepting a proton in the ESI source to form the [M+H]⁺ ion at m/z 299.48.

  • Loss of Hydroxyethyl Group: A common fragmentation for N-hydroxyethyl amines is the cleavage of the C-C bond adjacent to the nitrogen, resulting in the loss of a neutral CH₂OH fragment (31 Da) or cleavage of the N-C bond to lose a C₂H₄O fragment (44 Da).

  • Piperidine Ring Opening: Alpha-cleavage at the C-C bonds within the piperidine ring adjacent to the nitrogen can occur.

  • Propyl Bridge Cleavage: The C-C bonds of the central propyl linker can cleave, leading to fragments containing one of the piperidine rings.

M [M+H]⁺ m/z = 299.48 F1 Loss of H₂O [M+H - H₂O]⁺ m/z = 281.47 M->F1 - H₂O F2 Loss of C₂H₅NO (Side Chain) m/z = 226.22 M->F2 - C₂H₅NO F3 Propyl Bridge Cleavage [C₁₀H₂₁N₂O]⁺ m/z = 199.16 M->F3 Cleavage F4 Piperidinemethanol Ion [C₇H₁₆NO]⁺ m/z = 130.12 F2->F4 Rearrangement

Caption: Symmetrical Environments for NMR Analysis.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the protons on the propyl bridge, the piperidine ring, and the N-hydroxyethyl side chains.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Label Protons Predicted δ (ppm) Multiplicity Integration Rationale
a -CH₂-CH₂ -CH₂- 1.15 - 1.25 Multiplet 2H Central methylene of the propyl bridge, least deshielded.
b -CH₂ -CH₂-CH₂ - 1.25 - 1.35 Multiplet 4H Methylene groups of the propyl bridge attached to the piperidine ring.
c Piperidine axial-H 1.40 - 1.55 Multiplet 4H Axial protons on the C3 and C5 positions of the piperidine rings.
d Piperidine equatorial-H 1.70 - 1.85 Multiplet 4H Equatorial protons on the C3 and C5 positions of the piperidine rings.
e Piperidine C4-H 1.90 - 2.05 Multiplet 2H Methine proton at the junction with the propyl bridge.
f N-CH₂ -CH₂-OH 2.50 - 2.60 Triplet 4H Methylene protons alpha to the nitrogen, deshielded.
g N-CH₂-CH₂ -OH 3.60 - 3.70 Triplet 4H Methylene protons alpha to the hydroxyl group, most deshielded.

| h | -OH | Variable | Singlet (broad) | 2H | Alcohol proton, chemical shift is concentration-dependent. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show one signal for each unique carbon atom. Due to symmetry, we expect 7 distinct signals.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Label Carbon Predicted δ (ppm) Rationale
1 Propyl-CH₂ (central) ~22 Central carbon of the propyl bridge.
2 Propyl-CH₂ (outer) ~33 Carbons of the propyl bridge attached to the piperidine ring.
3 Piperidine C4 ~38 Methine carbon at the junction.
4 Piperidine C3, C5 ~32 Methylene carbons beta to the nitrogen.
5 Piperidine C2, C6 ~54 Methylene carbons alpha to the nitrogen.
6 N-C H₂-CH₂OH ~60 Carbon adjacent to nitrogen on the side chain.

| 7 | N-CH₂-C H₂OH | ~62 | Carbon bearing the hydroxyl group, deshielded by oxygen. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data using a standard pulse program (e.g., 'zg30').

    • Set a spectral width of ~12 ppm.

    • Use a relaxation delay (d1) of 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program (e.g., 'zgpg30').

    • Set a spectral width of ~220 ppm.

    • Use a longer relaxation delay (d1) of 2-5 seconds.

    • Acquire several hundred to a few thousand scans, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID using appropriate software. Calibrate the spectra to the TMS signal.

  • Validation: The protocol is validated by the use of an internal standard (TMS), which ensures the accuracy of the chemical shift axis. The resolution and signal-to-noise should be sufficient to resolve the expected multiplicities in the ¹H spectrum.

Conclusion

The collective spectroscopic data from Mass Spectrometry, IR, and NMR provides a robust and multi-faceted confirmation of the structure of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-. The MS data confirms the molecular weight and provides a predictable fragmentation pattern. The IR spectrum identifies the key alcohol and aliphatic functional groups. Finally, the ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the connectivity and symmetry of the molecule. This comprehensive analytical approach is fundamental to ensuring chemical identity and purity in any research or development setting.

References

  • Title: 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- - Substance Details Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: 1,3-Bis(4-piperidinyl)propane Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Piperidine, 4,4'-(1,3-propanediyl)bis- Source: NIST Chemistry WebBook URL: [Link]

  • Title: 1,3-Di-(N-β-hydroxyethyl-4-piperidyl)propane Source: CAS Common Chemistry, American Chemical Society URL: [Link]

  • Title: Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis- (CAS 16898-52-5) Source: Cheméo URL: [Link]

  • Title: ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0034301) Source: Human Metabolome Database URL: [Link]

  • Title: ¹³C NMR Chemical Shifts Source: Organic Chemistry Data, University of Wisconsin URL: [Link]

  • Title: N-Piperidinoethanol Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Carbon-13 NMR spectrum of propan-1-ol Source: Doc Brown's Chemistry URL: [Link]

  • Title: ¹H NMR spectrum of Compound 32 Source: The Royal Society of Chemistry URL: [Link]

  • Title: Piperidine, 4,4'-(1,3-propanediyl)bis- Source: NIST Chemistry WebBook URL: [Link]

  • Title: 1-Piperidineethanol Source: NIST Chemistry WebBook URL: [Link]

Sources

The Ascendant Scaffold: Unlocking the Pharmacological Potential of 1-Piperidineethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary: The piperidine ring is a privileged heterocyclic scaffold that forms the structural core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3][4] Among its myriad variations, derivatives of 1-Piperidineethanol have emerged as a particularly versatile and potent class of compounds. This technical guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of these derivatives for researchers and drug development professionals. We will explore their significant potential in oncology, neuropharmacology, and infectious diseases, supported by mechanistic insights, experimental data, and detailed protocols. The narrative emphasizes the causality behind experimental design and validates claims with authoritative references, offering a comprehensive resource for advancing the therapeutic application of this remarkable chemical entity.

The 1-Piperidineethanol Core: A Foundation for Therapeutic Innovation

Chemical Structure and Properties

1-Piperidineethanol, also known as 2-(piperidin-1-yl)ethanol, is a heterocyclic organic compound with the chemical formula C₇H₁₅NO.[5] It features a saturated six-membered piperidine ring where the nitrogen atom is substituted with a 2-hydroxyethyl group.[5] This structure imparts a unique combination of lipophilic (the piperidine ring) and hydrophilic (the hydroxyl group) characteristics, allowing for moderate solubility in polar solvents and providing multiple reactive sites for synthetic modification.[5] In its racemic form, it is an accessible starting material, often synthesized on an industrial scale via the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine.[6]

Significance in Medicinal Chemistry

The piperidine nucleus is a cornerstone of modern drug design, present in over twenty classes of pharmaceuticals.[4][7][8] Its prevalence is due to its ability to serve as a versatile scaffold that can be readily functionalized to optimize binding to biological targets, improve pharmacokinetic properties, and reduce toxicity. The chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, which is critical for achieving high-affinity interactions with enzyme active sites and receptors. Notable drugs containing the piperidine core include the antipsychotic Risperidone and the ADHD medication Ritalin, highlighting its proven success in targeting the central nervous system.[1][2]

General Synthesis Strategies

The synthesis of 1-Piperidineethanol derivatives is adaptable, allowing for the creation of diverse chemical libraries. The parent compound is typically prepared through the alkylation of piperidine with ethylene oxide or via reductive amination.[5] More complex, pharmacologically active derivatives are often built using multi-component reactions or sequential transformations that modify the core structure.[3]

The following workflow illustrates a generalized approach to synthesizing a library of 1-Piperidineethanol derivatives for screening. The choice of catalyst and reaction conditions is critical for achieving high yields and stereoselectivity, which are paramount in drug discovery to avoid confounding biological results with impure enantiomers or byproducts.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_core Core Scaffold cluster_diversification Diversification Reactions cluster_final Final Products A Piperidine C Alkylation Reaction (Base Catalyst) A->C B Ethylene Oxide or Substituted Epoxide B->C D 1-Piperidineethanol (Racemic or Chiral) C->D Forms core structure E Esterification / Etherification (Modify -OH group) D->E R1-COOH / R1-X F N-Alkylation / Arylation (Modify Piperidine N) D->F R2-X (Requires activation) G Ring Substitution (Modify Piperidine C-H) D->G Advanced Methods H Library of Diverse 1-Piperidineethanol Derivatives E->H Purification & Characterization F->H Purification & Characterization G->H Purification & Characterization

Caption: Generalized workflow for the synthesis and diversification of 1-Piperidineethanol derivatives.

Anticancer Potential: A Multi-Pronged Attack on Malignancy

Derivatives of 1-Piperidineethanol have demonstrated significant and broad-spectrum anticancer activity across a range of human cancer cell lines, including glioma, breast, prostate, and colon cancer.[9][10] Their therapeutic potential stems from their ability to modulate multiple oncogenic pathways.

Key Mechanisms of Action
  • Kinase Inhibition: A primary mechanism involves the inhibition of critical protein kinases that drive cancer progression. For instance, certain derivatives act as potent inhibitors of IκB kinase (IKKβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[11][12] IKKβ is a central component of the NF-κB signaling pathway, which, when chronically activated, promotes inflammation, cell survival, and proliferation in tumors.[11]

  • Induction of Apoptosis: Many derivatives trigger programmed cell death in cancer cells. This is often achieved by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating executioner caspases like caspase-3.[10][13]

  • Cell Cycle Arrest: The ability to halt the cell cycle is another key anticancer strategy. The piperidine derivative DTPEP, synthesized from Tamoxifen, was found to arrest both ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells in the G0/G1 phase, thereby inhibiting their proliferation.[10]

Signaling Pathway: Inhibition of NF-κB Activation

The NF-κB pathway is a crucial target in cancer therapy due to its role in promoting cell survival and resistance to treatment. 1-Piperidineethanol derivatives can intervene by directly inhibiting the IKKβ kinase, preventing the phosphorylation and subsequent degradation of the IκBα inhibitor. This action sequesters the NF-κB dimer in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of pro-survival genes.

G TNFa TNF-α / IL-1 TNFR Receptor TNFa->TNFR Binds IKK IKK Complex (IKKα/β/γ) TNFR->IKK Activates NFkB_IkBa NF-κB / IκBα (Inactive Complex) IKK->NFkB_IkBa Phosphorylates IκBα IkBa p-IκBα NFkB_IkBa->IkBa Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_IkBa->NFkB Releases NFkB_Nuc NF-κB (Active) NFkB->NFkB_Nuc Translocates Nucleus Nucleus Genes Transcription of Pro-Survival, Inflammatory & Proliferation Genes NFkB_Nuc->Genes Induces Apoptosis Apoptosis Genes->Apoptosis Inhibits Piperidine 1-Piperidineethanol Derivative Piperidine->IKK INHIBITS

Caption: Mechanism of NF-κB pathway inhibition by 1-Piperidineethanol derivatives.

Data Summary: In Vitro Cytotoxicity

The following table summarizes the growth inhibitory (GI₅₀) values for representative piperidine derivatives against various human cancer cell lines, demonstrating their potent and selective activity.

Compound IDCancer Cell LineHistological OriginGI₅₀ (µg/mL)Reference
Compound 1 PC-3Prostate6.3[9]
Compound 25 PC-3Prostate6.4[9]
Compound 10 NCI/ADR-RESOvarian (Resistant)< 25[9]
Compound 16 786-0Kidney< 25[9]
Compound 22 U251Glioma< 25[9]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol provides a reliable method for assessing the cytotoxic effects of test compounds on adherent cancer cell lines. The SRB assay relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate, providing a sensitive measure of total cellular biomass.

  • Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1-Piperidineethanol derivatives in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours. The duration is cell-line dependent and should be optimized to allow for multiple cell divisions in the control wells.

  • Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour. This step is self-validating; proper fixation ensures that all cellular protein is retained for staining.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates again.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀/IC₅₀ value using non-linear regression analysis.

Neuropharmacological Applications: Protecting the Central Nervous System

The unique physicochemical properties of 1-Piperidineethanol derivatives allow them to cross the blood-brain barrier, making them promising candidates for treating neurodegenerative disorders.

Mechanisms of Neuroprotection

Studies using models of Parkinson's Disease (PD) and Alzheimer's Disease (AD) have revealed a multi-faceted neuroprotective profile.[7][13][14]

  • Anti-inflammatory & Antioxidant Action: In an MPTP-induced mouse model of PD, the piperidine-containing alkaloid piperine was shown to reduce the activation of microglia, the primary immune cells of the brain.[13] This dampens the chronic neuroinflammatory response. The same study demonstrated a reduction in oxidative stress, a key pathological driver in neurodegeneration.[13]

  • Receptor Modulation: Certain derivatives exhibit high affinity for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein.[15] Activation of σ₁ receptors has been shown to be neuroprotective in models of ischemic stroke.[15] Others act as antagonists for the histamine H3 receptor, a target for cognitive enhancement.[16][17]

  • Enzyme Inhibition: A well-established strategy for AD therapy is the inhibition of acetylcholinesterase (AChE) to boost cholinergic neurotransmission. Several piperidine derivatives have been designed and evaluated as potent AChE inhibitors.[14]

Workflow: Multi-Target Neuroprotection in a Parkinson's Model

The following diagram illustrates how a single 1-Piperidineethanol derivative can exert neuroprotective effects through multiple, interconnected pathways following a neurotoxic insult like MPTP.

G MPTP MPTP Insult (Neurotoxin) Microglia Microglia Activation MPTP->Microglia ROS Oxidative Stress (ROS Production) MPTP->ROS Apoptosis Apoptosis Signaling (Bax/Bcl-2 Imbalance) MPTP->Apoptosis Neuron Dopaminergic Neuron Microglia->Neuron Inflammatory Cytokines ROS->Neuron Cellular Damage Apoptosis->Neuron Initiates Cell Death Death Neuronal Death Neuron->Death Piperidine Piperidine Derivative (e.g., Piperine) Piperidine->Microglia Anti-inflammatory Piperidine->ROS Antioxidant Piperidine->Apoptosis Anti-apoptotic

Caption: Multi-target neuroprotective mechanism of a piperidine derivative in a PD model.

Experimental Protocol: Rotarod Test for Motor Coordination

The rotarod test is a standard behavioral assay to assess motor coordination and balance in rodent models of neurological disorders. A deficit in performance is indicative of neurotoxicity or disease progression, while improvement following treatment suggests a therapeutic effect.

  • Apparatus: Use an accelerating rotarod apparatus consisting of a textured rotating rod.

  • Acclimation & Training: Acclimate mice to the testing room for at least 1 hour before the experiment. Train the mice on the rotarod for 2-3 consecutive days prior to the baseline test. Place mice on the rod at a slow, constant speed (e.g., 4 rpm) for 1-2 minutes.

  • Baseline Measurement: Before inducing the disease model (e.g., MPTP injection), test each mouse. Place the mouse on the rod and begin acceleration from 4 to 40 rpm over a 5-minute period. Record the latency to fall (in seconds). Perform 3 trials per mouse with a 15-minute inter-trial interval. Average the latency for the 3 trials.

  • Model Induction and Treatment: Induce the PD model using a validated MPTP injection protocol. Administer the 1-Piperidineethanol derivative or vehicle control according to the study design (e.g., oral gavage for 15 days).[13]

  • Post-Treatment Testing: At the end of the treatment period, repeat the rotarod test as described in step 3.

  • Data Analysis: Compare the average latency to fall between the vehicle-treated disease group and the compound-treated group using a t-test or ANOVA. A statistically significant increase in fall latency in the treated group indicates improved motor coordination.

Antimicrobial and Antifungal Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[1] 1-Piperidineethanol derivatives have shown promising activity against a variety of pathogenic microbes.

Spectrum of Activity

Studies have demonstrated that these compounds can inhibit the growth of both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as pathogenic fungi like Candida albicans and Aspergillus niger.[1][2][18][19]

Data Summary: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents MIC values for representative piperidine derivatives.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 3 Staphylococcus aureus32-512[18]
Compound 5 Candida albicans32-512[18]
Compound 6 Escherichia coli32-512[18]
Compound 7 Bacillus subtilis32-512[18]
Compound 6 Aspergillus niger-[1][2]

(Note: Ranges indicate varying efficacy against different strains within the species.)

Experimental Protocol: Agar Disc Diffusion Assay

This is a standard, qualitative method for screening the antimicrobial activity of chemical compounds. The choice of agar (e.g., Mueller-Hinton) is critical as it is standardized to ensure reproducibility and has low concentrations of inhibitors to thymidine and thymine, which could otherwise interfere with the results.

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar plates for fungi.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the prepared inoculum to create a uniform lawn of microbial growth.

  • Disc Application: Prepare sterile paper discs (6 mm diameter). Impregnate each disc with a known concentration of the 1-Piperidineethanol derivative (e.g., 6 mg/mL dissolved in DMSO).[1] Allow the solvent to evaporate. Place the discs firmly onto the surface of the inoculated agar.

  • Controls: Include a negative control disc (impregnated with solvent only) and a positive control disc (impregnated with a standard antibiotic like Ampicillin or an antifungal like Ketoconazole).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disc. A larger diameter indicates greater antimicrobial activity.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a compound's chemical structure and its biological activity is the cornerstone of medicinal chemistry. For 1-Piperidineethanol derivatives, several key SAR principles have been identified.

  • Piperidine Ring Conformation: The piperidine ring provides a rigid conformational scaffold that is crucial for specific receptor binding. For histamine H3 receptor antagonists, this piperidine spacer is more favorable for high-affinity binding than a more flexible piperazine moiety.[16]

  • Influence of Substituents:

    • Hydrophobicity: In the context of soluble epoxide hydrolase (sEH) inhibitors, increasing the hydrophobicity of substituents (e.g., cycloalkyl groups) on one side of the molecule is positively correlated with inhibitory potency.[20]

    • Aromatic Substitution: The type and position of substituents on aryl rings attached to the core structure can dramatically alter activity. For anticancer agents, specific substitutions on a benzimidazole ring system attached to the piperidine core were found to be critical for anti-inflammatory and antimicrobial potential.[8]

    • Alkyl Chain Length: For piperidine-based surfactants, the length of the N-alkyl chain significantly impacts both their surface activity and their antimicrobial properties.[19]

Caption: Conceptual diagram of key structure-activity relationships for the 1-Piperidineethanol scaffold.

Conclusion and Future Perspectives

1-Piperidineethanol derivatives represent a highly versatile and pharmacologically significant class of compounds. Their synthetic tractability, coupled with their proven efficacy across diverse therapeutic areas including oncology, neuropharmacology, and infectious disease, establishes them as a scaffold of high interest for future drug discovery programs. The multi-target capabilities demonstrated by some derivatives, such as concurrent anti-inflammatory and anti-apoptotic effects, are particularly compelling for treating complex diseases. Future research should focus on the asymmetric synthesis of enantiomerically pure derivatives to elucidate stereospecific activities, as well as the application of computational modeling to refine SAR and design next-generation compounds with enhanced potency and selectivity. The continued exploration of this chemical space holds immense promise for the development of novel therapeutics to address unmet medical needs.

References

  • Shode, F. O., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(21), 783-792. Retrieved from [Link]

  • Shode, F. O., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. Retrieved from [Link]

  • Negatu, T. B., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2023). Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment. ResearchGate. Retrieved from [Link]

  • Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 275-279. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS One, 11(10), e0165212. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2975-2980. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). Retrieved from [Link]

  • Banerjee, P., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 872975. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

  • Zdziennicka, A., et al. (2016). Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. Molecules, 21(11), 1530. Retrieved from [Link]

  • Heravi, M. M., et al. (2017). Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. Indian Journal of Chemistry, Section B, 56B, 652-656. Retrieved from [Link]

  • Lin, S., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. Retrieved from [Link]

  • Acosta-Smith, E., et al. (2022). Antibacterial activity of piperidine in combination with ampicillin or chloramphenicol against Vibrio spp. ResearchGate. Retrieved from [Link]

  • Contente, M. L., & Molinari, F. (2018). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 23(10), 2469. Retrieved from [Link]

  • Wilkemeyer, M. F., et al. (2003). Differential effects of ethanol antagonism and neuroprotection in peptide fragment NAPVSIPQ prevention of ethanol-induced developmental toxicity. Journal of Pharmacology and Experimental Therapeutics, 306(1), 225-231. Retrieved from [Link]

  • Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience, 13(1), 1-15. Retrieved from [Link]

  • Geng, S., et al. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular Medicine Reports, 17(4), 5583-5589. Retrieved from [Link]

  • Goyagi, T., et al. (2001). Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. Stroke, 32(7), 1613-1620. Retrieved from [Link]

  • King, C. L., et al. (1997). Process for production of piperidine derivatives. Google Patents.
  • Request PDF. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. Retrieved from [Link]

  • Khan, A., et al. (2025). Piperazine Derivatives Attenuate Scopolamine‐Induced Memory Deficits by Modulating Neuroinflammation and Oxidative Stress via the NF‐κB/TNF‐α/COX‐2 Pathway. ResearchGate. Retrieved from [Link]

  • da Silva, C. H., et al. (2014). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. ResearchGate. Retrieved from [Link]

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The Untapped Potential of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-: A Scaffold for Future Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: A Scaffold of Strategic Importance

In the vast landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of approved drugs and biologically active molecules.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a cornerstone of drug design.[3][4] When two such rings are tethered, as in bis-piperidine structures, they create a powerful platform for interacting with multiple biological targets or binding pockets, offering opportunities for enhanced potency and selectivity.[5] This guide delves into the untapped potential of a specific bis-piperidine scaffold: 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- .

This molecule uniquely combines the established bis-piperidine core, linked by a flexible three-carbon chain, with terminal N-hydroxyethyl functionalities. The propane linker allows for significant conformational freedom, enabling the two piperidine rings to orient themselves optimally for target engagement.[5] The N-hydroxyethyl groups introduce polarity and potential hydrogen bonding sites, which can significantly influence pharmacokinetic properties and target interactions. These terminal hydroxyls also serve as convenient handles for further chemical modification, allowing for the exploration of a wide chemical space. While this specific scaffold remains largely unexplored in published literature, its constituent parts suggest significant potential in therapeutic areas such as oncology, neurodegenerative diseases, and infectious diseases, where piperidine-containing compounds have already made a substantial impact.[6][7][8]

This technical guide will provide a comprehensive overview of the synthesis of the core scaffold, propose the design and synthesis of a representative derivative, detail protocols for its biological evaluation, and discuss the potential structure-activity relationships that could guide future drug discovery efforts.

Synthesis of the Core Scaffold: 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

The most direct route to the title scaffold is through the N-alkylation of its parent diamine, 1,3-bis(4-piperidyl)propane. This precursor is a commercially available building block, making the synthesis of the core scaffold a feasible starting point for a medicinal chemistry program.[9][10][11] The introduction of the N-hydroxyethyl groups can be achieved through reaction with 2-chloroethanol or ethylene oxide. The following protocol details the synthesis using 2-chloroethanol, a common and effective method for N-hydroxyethylation.[12]

Synthetic Workflow: N-Alkylation of 1,3-bis(4-piperidyl)propane

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up & Isolation cluster_3 Final Product A 1,3-bis(4-piperidyl)propane E Combine in Flask A->E B 2-Chloroethanol (2.2 eq) B->E C K2CO3 (3.0 eq) C->E D Acetonitrile (Solvent) D->E F Reflux (80-82 °C) E->F Heat G Stir for 24-48h F->G H Monitor by TLC/LC-MS G->H I Cool to RT H->I Reaction Complete J Filter solid K2CO3 I->J K Concentrate Filtrate J->K L Purify by Column Chromatography (SiO2, DCM/MeOH gradient) K->L M 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- L->M Characterize (NMR, MS, HRMS)

Caption: Synthetic workflow for the core scaffold.

Experimental Protocol: Synthesis of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-
  • Reaction Setup: To a stirred solution of 1,3-bis(4-piperidyl)propane (1.0 eq) in anhydrous acetonitrile (ACN), add potassium carbonate (K₂CO₃, 3.0 eq) as a base.

  • Addition of Alkylating Agent: Add 2-chloroethanol (2.2 eq) dropwise to the suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane (DCM) and methanol (MeOH) to afford the pure 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- as the free base.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Exploring the Medicinal Chemistry Potential: Design and Synthesis of a Representative Derivative

The terminal hydroxyl groups of the core scaffold are ideal points for derivatization to explore structure-activity relationships (SAR). A common strategy in medicinal chemistry to enhance the biological activity of a scaffold is the introduction of aromatic moieties, which can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions.[13] Here, we propose the synthesis of a bis-ether derivative, linking two 4-fluorophenyl groups to the terminal hydroxyls. The 4-fluoro substitution is often used to improve metabolic stability and binding affinity.

Proposed Derivative Synthesis: Williamson Ether Synthesis

G cluster_0 Reaction Setup cluster_1 Alkoxide Formation cluster_2 Ether Formation cluster_3 Work-up & Purification cluster_4 Final Product A Core Scaffold D Combine in Flask (0 °C, N2 atm) A->D B NaH (2.5 eq) B->D C Anhydrous THF C->D E Stir at 0 °C for 30 min D->E F Add 1-bromo-4-fluorobenzene (2.2 eq) E->F G Warm to RT, stir for 12-24h F->G H Monitor by TLC/LC-MS G->H I Quench with H2O H->I Reaction Complete J Extract with Ethyl Acetate I->J K Dry, Concentrate J->K L Purify by Column Chromatography K->L M Bis-4-fluorophenyl Ether Derivative L->M Characterize

Caption: Proposed synthesis of a bis-ether derivative.

Experimental Protocol: Synthesis of the Bis-4-fluorophenyl Ether Derivative
  • Alkoxide Formation: To a stirred solution of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.

  • Addition of Aryl Halide: Add 1-bromo-4-fluorobenzene (2.2 eq) to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and purity of the final product by NMR and HRMS.

Biological Evaluation: Protocols for Assessing Therapeutic Potential

To assess the potential of the core scaffold and its derivatives as therapeutic agents, a panel of in vitro biological assays is essential. Based on the known activities of related piperidine compounds, initial screening should focus on anticancer and antimicrobial activities.[7][9]

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][6][14]

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with test compounds (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization buffer (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (the core scaffold and its derivative) and a positive control (e.g., doxorubicin). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][4][15]

A Prepare serial dilutions of test compounds in 96-well plate B Add standardized bacterial suspension to each well A->B C Incubate at 37°C for 16-20h B->C D Visually assess for bacterial growth C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for the broth microdilution assay.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Directions

While experimental data for the 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- scaffold is not yet available, we can hypothesize potential SAR based on related structures.

Key Structural Features and Their Potential Impact on Activity

A Core Scaffold B Flexible Propane Linker: - Influences distance and orientation  of piperidine rings. - Can be varied in length to optimize  target binding. A->B C Piperidine Rings: - Provide basic centers for salt formation  and hydrogen bonding. - Can be substituted to modulate  lipophilicity and steric bulk. A->C D N-Hydroxyethyl Groups: - Increase polarity and potential for  hydrogen bonding. - Serve as handles for derivatization  (e.g., ether or ester formation). A->D E Proposed Aromatic Moieties: - Can introduce pi-stacking and  hydrophobic interactions. - Potential to enhance binding affinity  and cell permeability. D->E

Sources

Whitepaper: A Scientist's Guide to Elucidating the Mechanism of Action of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of FDA-approved drugs and natural alkaloids.[1][2][3] Its synthetic tractability and versatile physicochemical properties allow it to interact with a wide range of biological targets, leading to diverse pharmacological effects from anticancer to central nervous system (CNS) activities.[4][5][6] This technical guide provides an in-depth framework for researchers and drug development professionals on systematically investigating the mechanism of action (MoA) of novel piperidine-based compounds. Moving beyond a simple listing of techniques, this paper emphasizes the causal logic behind experimental choices, the integration of orthogonal assays for data validation, and the establishment of a clear line of sight from initial target identification to in vivo pharmacological response. We will detail field-proven protocols, present data interpretation strategies, and offer a hierarchical workflow to confidently and accurately define how these critical compounds exert their therapeutic effects.

Chapter 1: The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The six-membered nitrogen-containing heterocycle known as piperidine is a recurring motif in pharmaceuticals for several key reasons.[3] Its chair-like conformation allows for precise three-dimensional positioning of substituents, while the nitrogen atom can serve as a hydrogen bond acceptor or, when protonated, a donor, facilitating strong interactions with biological targets.[2] This structural and chemical versatility has enabled the development of piperidine-containing drugs across numerous therapeutic areas, including oncology, CNS disorders, and infectious diseases.[4]

The inherent "druggability" of the piperidine scaffold also stems from its favorable metabolic profile and ability to improve pharmacokinetic properties.[4] However, this same versatility means that a novel piperidine-based compound could have an unknown MoA, potentially interacting with multiple targets. Therefore, a systematic and rigorous investigative approach is paramount to success in its development.

Chapter 2: The Hierarchical Approach to MoA Elucidation

Determining the MoA is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement. A robust investigation follows a hierarchical approach, starting with broad, unbiased methods to identify potential targets and progressively narrowing the focus with highly specific functional and physiological assays.[7][8] This strategy ensures that resources are focused on the most biologically relevant pathways and minimizes the risk of pursuing misleading artifacts.

The causality behind this workflow is critical: without first identifying the direct binding partner of a compound, any observed cellular effect is merely a correlation. Subsequent biophysical and functional assays are designed to turn that correlation into causation, proving that the engagement of the compound with its primary target is the direct cause of the downstream biological response.

MoA_Workflow cluster_0 Phase 1: Target Discovery (Unbiased) cluster_1 Phase 2: Target Validation & Characterization (In Vitro) cluster_2 Phase 3: Cellular & Physiological Context TID Target Identification (e.g., Affinity Chromatography, CETSA, DARTS) Binding Biophysical Binding Assays (SPR, ITC) TID->Binding Identifies potential binding partners Functional Biochemical/Functional Assays (Enzyme Kinetics, Receptor Activation) Binding->Functional Confirms direct engagement & quantifies affinity/kinetics Cellular Cell-Based Assays (Reporter Assays, Phenotypic Screens) Functional->Cellular Links target engagement to a cellular function InVivo In Vivo Models (PK/PD, Efficacy Studies) Cellular->InVivo Validates MoA in a complex biological system InVivo->TID Feedback loop for off-target identification

Caption: Hierarchical workflow for Mechanism of Action (MoA) elucidation.

Chapter 3: Primary Target Identification: Finding the Needle in the Haystack

The foundational step in any MoA study is to identify the direct molecular target(s) of the piperidine compound.[9] This process must be as unbiased as possible to uncover novel interactions. Two primary strategies are employed: affinity-based methods and label-free methods.[10]

Affinity-Based Pull-Down: This classic approach involves immobilizing the piperidine compound (the "bait") on a solid support, such as agarose beads, and incubating it with cell lysate.[9][11] Proteins that bind to the compound are "pulled down," separated by electrophoresis, and identified via mass spectrometry.[10]

  • Expertise & Causality: The choice of where to attach the linker to the piperidine scaffold is a critical decision based on Structure-Activity Relationship (SAR) data. The linker must be placed at a position known to be non-essential for biological activity to ensure the immobilized compound can still bind its target effectively.[11]

  • Trustworthiness & Controls: A self-validating pull-down experiment is essential. The key control is to run a parallel experiment using a structurally similar but biologically inactive analog of the compound as bait. A true target protein should bind to the active compound but not the inactive one. Another crucial control involves competing off the binding by adding an excess of the free (non-immobilized) active compound to the lysate, which should prevent the target protein from being captured on the beads.

Detailed Protocol: On-Bead Affinity Pull-Down

  • Probe Synthesis: Covalently attach the piperidine compound to N-hydroxysuccinimide (NHS)-activated agarose beads via a stable linker (e.g., polyethylene glycol) at a non-critical position. Synthesize control beads using an inactive analog.

  • Lysate Preparation: Culture relevant cells to ~80% confluency. Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

  • Incubation: Incubate the clarified cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation. For the competition control, pre-incubate the lysate with a 100-fold excess of free, active compound for 1 hour before adding the beads.

  • Washing: Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specific binders.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Excise unique bands present only in the active compound lane and identify the proteins by LC-MS/MS.

Label-Free Methods: Techniques like the Drug Affinity Responsive Target Stability (DARTS) assay avoid chemical modification of the compound.[11] DARTS leverages the principle that when a small molecule binds to a protein, it often stabilizes the protein's structure, making it less susceptible to proteolysis.[11] By treating cell lysate with the compound and then a protease, target proteins will remain intact while non-binding proteins are degraded.

Chapter 4: Quantifying Target Engagement and Binding Kinetics

Once a putative target is identified, the next step is to validate the interaction and quantify its biophysical parameters. This is non-negotiable for confirming a direct interaction and is a prerequisite for understanding the functional consequences.[7] Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold-standard techniques for this purpose.[12][13]

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures molecular interactions in real-time.[13][14][15] It provides a wealth of information, including the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of affinity.[14]

  • Expertise & Causality: Observing a fast association and slow dissociation rate often indicates a high-affinity interaction, which is a desirable characteristic for a drug candidate. This kinetic profile provides more nuanced information than affinity alone and can be critical for predicting in vivo duration of action.[14]

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[16][17] This allows for the direct determination of the binding affinity (Kₐ), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[18]

  • Expertise & Causality: ITC is the only technique that directly measures the enthalpy of binding, providing insight into the forces driving the interaction (e.g., hydrogen bonds vs. hydrophobic effects).[16] This information is invaluable for the rational design and optimization of the compound. For example, a binding event driven by a large favorable enthalpy change suggests that improving hydrogen bonding networks could further enhance potency.

Data Presentation: Comparison of Binding Parameters

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Real-time sensorgramReal-time titration heat signal
Key Information kₐ (on-rate), kₑ (off-rate), Kₑ (affinity)Kₐ (affinity), ΔH (enthalpy), n (stoichiometry)
Derived Data N/AΔG (Gibbs free energy), ΔS (entropy)
Labeling Label-freeLabel-free
Throughput Medium to HighLow to Medium
Sample Consumption LowHigh

Chapter 5: Elucidating Functional Consequences: From Binding to Biology

Confirming that a compound binds to a target is insufficient; one must demonstrate that this binding event leads to a functional change. The nature of the functional assay depends entirely on the target class.

Case Study: A Piperidine-Based G-Protein Coupled Receptor (GPCR) Modulator

GPCRs are the largest family of cell surface receptors and common targets for piperidine-containing drugs.[19] Upon activation, they trigger intracellular signaling cascades, often involving second messengers like cyclic AMP (cAMP) or calcium.[20][21]

  • Expertise & Causality: A comprehensive GPCR screening panel is crucial. A compound might be an agonist for one pathway (e.g., G-protein signaling) but an antagonist for another (e.g., β-arrestin recruitment). This phenomenon, known as "biased signaling," has profound therapeutic implications and must be characterized early.[22] Functional assays are the only way to reveal this complexity.[20][23]

GPCR_Signaling Compound Piperidine Compound (Agonist) GPCR GPCR (e.g., D2 Receptor) Compound->GPCR Binds & Activates G_Protein Gαi Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Example signaling pathway for a Gαi-coupled GPCR antagonist.

Detailed Protocol: cAMP Measurement Assay

  • Cell Culture: Use a stable cell line overexpressing the target GPCR (e.g., HEK293-D₂R).

  • Cell Plating: Plate cells in a 96-well plate and grow to confluency.

  • Compound Treatment: Starve cells of serum for 2-4 hours. Treat cells with a dose-response curve of the piperidine compound for 15-30 minutes.

    • Agonist Mode: Measure cAMP levels directly.

    • Antagonist Mode: Pre-treat with the piperidine compound, then stimulate with a known agonist (e.g., dopamine for D₂R) before measuring cAMP.

  • Assay Performance: Lyse the cells and measure intracellular cAMP levels using a commercial kit, such as a competitive immunoassay based on HTRF or AlphaLISA.

  • Data Analysis: Plot the cAMP levels against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

  • Trustworthiness & Controls: Include wells with vehicle only (basal level), a known agonist (positive control for inhibition), and a known antagonist (positive control for agonism) to validate the assay performance on each plate.

Chapter 6: In Vivo Validation: From the Bench to the Biological System

The final and most critical phase of MoA validation is to demonstrate that the compound engages its target in a living organism and produces a predicted physiological effect.[24] This involves pharmacokinetic and pharmacodynamic (PK/PD) studies.[25][26]

  • Pharmacokinetics (PK): Characterizes how the body processes the drug (Absorption, Distribution, Metabolism, Excretion).[27]

  • Pharmacodynamics (PD): Measures the effect of the drug on the body, ideally by monitoring a biomarker that is directly linked to target engagement.[24][27]

  • Expertise & Causality: The core of in vivo validation is establishing a clear PK/PD relationship.[24][25] This means demonstrating that the therapeutic effect (or biomarker modulation) is observed only when the concentration of the drug in the target tissue (e.g., the brain) is above the level required for target engagement (as determined by in vitro binding assays). Without this link, an observed in vivo effect could be due to an off-target MoA.[25] Suitable animal models are chosen based on their ability to replicate the human disease state and the expression of the drug target.[28]

Chapter 7: Conclusion

Investigating the mechanism of action of a novel piperidine-based compound is a multi-faceted endeavor that demands scientific rigor, logical experimental design, and the integration of orthogonal techniques. By following a hierarchical approach—from unbiased target identification to quantitative biophysical characterization, functional validation, and finally, in vivo confirmation—researchers can build a robust and compelling data package. This guide has outlined the core principles and methodologies required to move beyond simple observations to a profound understanding of how these versatile molecules exert their pharmacological effects, ultimately accelerating the journey from discovery to clinical application.

References

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. ([Link])

  • Eurofins Discovery. (n.d.). GPCR Functional Assays. ([Link])

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Drug Targeting, 31(9), 937-950. ([Link])

  • Bansal, L., & Amore, B. M. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Current Pharmaceutical Design, 16(4), 459-474. ([Link])

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. ([Link])

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. ([Link])

  • ProBio CDMO. (n.d.). GPCR-targeted Assay. ([Link])

  • University College London (UCL). (n.d.). Target Identification and Validation (Small Molecules). ([Link])

  • Creative Biolabs. (n.d.). GPCR targeted Functional Assay Services. ([Link])

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. ([Link])

  • Chaires, J. B. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Analytical Biochemistry, 515, 61-64. ([Link])

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. ([Link])

  • Nicoya. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. ([Link])

  • Chesnokov, O., & Parent, J. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1690, 127-141. ([Link])

  • Faron, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302, 118213. ([Link])

  • Wang, Y., et al. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules, 28(23), 7808. ([Link])

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7965-7976. ([Link])

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. ([Link])

  • Sygnature Discovery. (n.d.). Mechanism of Action (MOA). ([Link])

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. ([Link])

  • Chaires, J. B. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. ResearchGate. ([Link])

  • Bak, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4983. ([Link])

  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. ([Link])

  • Drug Target Review. (2024). The value of GPCR cell-based assays in drug discovery. ([Link])

  • ResearchGate. (2025). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. ([Link])

  • Wikipedia. (n.d.). Surface plasmon resonance. ([Link])

  • Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 871556. ([Link])

  • International Journal of Novel Research and Development (IJNRD). (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. ([Link])

  • Vivexia. (n.d.). In vivo models. ([Link])

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  • Open Ukrainian Citation Index (OUCI). (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. ([Link])

  • ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ([Link])

  • NorthEast BioLab. (n.d.). Mechanism of Action, MOA Studies. ([Link])

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Methodological & Application

Synthesis protocol for 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Synthesis Protocol for 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

Abstract

This document provides a detailed, two-part synthesis protocol for the tertiary diamine, 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (CAS No. 18073-84-2).[1][2] This symmetrical molecule is a valuable building block in pharmaceutical and materials science, notable for its twin hydroxyethyl functional groups and the flexible 1,3-propane linker connecting two piperidine cores. The protocol is designed for researchers in organic synthesis and drug development, detailing a robust and scalable pathway starting from commercially available 4,4'-trimethylenedipyridine. The synthesis first involves the complete catalytic hydrogenation of the precursor's aromatic rings to yield the key intermediate, 1,3-Bis(4-piperidyl)propane.[3] The subsequent step is a targeted N,N'-bis(hydroxyethylation) of the secondary amine centers. This guide emphasizes the rationale behind procedural choices, safety considerations, and methods for characterization to ensure the synthesis of a high-purity final product.

Introduction

1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-, with the molecular formula C17H34N2O2, is a bifunctional tertiary amine.[4] Its structure is predicated on the 1,3-Bis(4-piperidyl)propane scaffold, a versatile diamine building block in its own right.[3] The addition of terminal hydroxyethyl groups to the piperidine nitrogens introduces hydrophilic character and provides reactive sites for further functionalization, such as esterification or etherification. These features make the title compound a compelling candidate for the development of novel copolymers, cross-linking agents, and as a scaffold in medicinal chemistry for creating bivalent ligands or modifying pharmacokinetic properties.

The synthetic strategy outlined herein is divided into two primary stages:

  • Formation of the Core Scaffold: Production of 1,3-Bis(4-piperidyl)propane via catalytic hydrogenation of 4,4'-trimethylenedipyridine. This method is chosen for its high efficiency and clean conversion in forming saturated heterocyclic systems.[5]

  • Functionalization: N-alkylation of the resulting secondary diamine with 2-chloroethanol to introduce the terminal hydroxyethyl moieties. This is a classic and reliable method for installing this functional group onto secondary amines.

This document serves as a comprehensive guide, providing both the practical steps and the underlying chemical principles for a successful synthesis.

Overall Synthetic Workflow

The synthesis is a two-step process starting from the aromatic precursor, proceeding through a stable diamine intermediate, and concluding with the functionalized target molecule.

G A Start: 4,4'-Trimethylenedipyridine B Step 1: Catalytic Hydrogenation A->B H₂, Pd/C, Ethanol C Intermediate: 1,3-Bis(4-piperidyl)propane B->C D Step 2: N,N'-Bis(hydroxyethylation) C->D 2-Chloroethanol, K₂CO₃, Acetonitrile E Crude Product D->E F Purification & Characterization E->F Recrystallization, NMR, MS G Final Product: 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- F->G

Sources

Application Notes and Protocols for the Characterization of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (CAS No. 18073-84-2) is a bifunctional piperidine derivative with a molecular formula of C₁₇H₃₄N₂O₂ and a molecular weight of 298.47 g/mol .[1][2][3] Its structure, featuring two piperidine rings linked by a propane bridge and substituted with ethanol groups, suggests its potential utility in pharmaceutical and chemical synthesis. As with any compound intended for pharmaceutical use, comprehensive characterization is essential to ensure its identity, purity, and stability.

This guide provides a suite of detailed analytical methods for the thorough characterization of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-. The protocols herein are designed to be robust starting points for method development and validation, grounded in established analytical principles for similar molecules.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for analytical method development.

PropertyValueSource
CAS Number 18073-84-2[1]
Molecular Formula C₁₇H₃₄N₂O₂[1]
Molecular Weight 298.47 g/mol [1]
IUPAC Name 2,2'-[Propane-1,3-diyldi(piperidine-4,1-diyl)]di(ethan-1-ol)[1]
Synonyms 4,4'-(1,3-propanediyl)bis-1-piperidineethanol, 1,3-Bis[N-(β-hydroxyethyl)-4-piperidyl]propane[2][4]
Melting Point 95 °C[2]
Boiling Point 219 °C @ 1 Torr[2]

Part 1: Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are indispensable for separating the target compound from impurities and for accurate quantification.

High-Performance Liquid Chromatography (HPLC-UV)

Reversed-phase HPLC (RP-HPLC) is a primary method for the analysis of non-volatile, thermally stable compounds like piperidine derivatives.[5][6] The presence of nitrogen atoms allows for detection in acidic mobile phases, while the lack of a strong native chromophore may necessitate low UV wavelength detection or derivatization for enhanced sensitivity.[5]

The choice of a C18 column provides a versatile stationary phase for retaining the moderately polar analyte.[5] An acidic mobile phase (e.g., with formic or phosphoric acid) is employed to protonate the tertiary amine groups, ensuring good peak shape and preventing interaction with residual silanols on the stationary phase.[7] Acetonitrile is selected as the organic modifier due to its favorable UV transparency and elution strength.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Diluent) B Prepare Working Standards (Serial Dilution) A->B F Autosampler B->F C Prepare Sample Solution (e.g., 0.1 mg/mL) C->F D Mobile Phase Reservoir (ACN/Water/Acid) E Pump D->E E->F G C18 Column F->G H UV Detector G->H I Chromatography Data System H->I J Generate Calibration Curve I->J K Quantify Purity & Impurities J->K

Caption: Workflow for HPLC-UV analysis.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard in diluent to obtain a concentration of 1.0 mg/mL.

    • Sample Solution: Prepare the sample at a concentration of approximately 0.5 mg/mL in diluent.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm
  • Data Analysis:

    • Identify the peak for 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- based on the retention time of the reference standard.

    • Calculate the area percentage of the main peak to determine purity.

    • For quantification, generate a calibration curve using a series of standard dilutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] Given the reported boiling point, GC analysis is feasible for this molecule. It provides excellent separation and definitive identification based on mass fragmentation patterns.

A low-polarity column (e.g., 5% phenyl polysiloxane) is suitable for separating compounds based on their boiling points. The temperature program is designed to ensure the elution of the high-boiling point analyte without thermal degradation. Electron Ionization (EI) is a standard technique that produces reproducible fragmentation patterns for library matching and structural elucidation.[8]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Dissolve Sample (e.g., in Dichloromethane) B Injector A->B C GC Column B->C D MS Ion Source (EI) C->D E Mass Analyzer D->E F Detector E->F G Total Ion Chromatogram F->G H Mass Spectrum G->H I Library Search & Structural Confirmation H->I

Caption: Workflow for GC-MS analysis.

  • Sample Preparation:

    • Prepare a solution of the sample at approximately 1 mg/mL in a volatile organic solvent such as dichloromethane or methanol.

  • GC-MS Conditions:

ParameterRecommended Condition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) for the main peak and any impurity peaks.

    • Examine the mass spectrum of the main peak. Characteristic fragmentation of piperidine derivatives often involves α-cleavage adjacent to the nitrogen, leading to stable iminium ions, and cleavage of the piperidine ring itself.[8]

    • Compare the obtained mass spectrum with spectral libraries (e.g., NIST) for confirmation.

Part 2: Spectroscopic Characterization

Spectroscopic methods provide information about the chemical structure and functional groups present in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups. The spectrum provides a molecular "fingerprint" that can be used for identification.

The FTIR spectrum is expected to show characteristic absorption bands corresponding to the O-H stretch of the alcohol groups, C-H stretches of the aliphatic chains, and C-N stretches of the tertiary amine groups. The absence of bands corresponding to C=O (carbonyl) or N-H (secondary amine) can confirm the structure and lack of certain impurities. For piperidine rings, the region below 2800 cm⁻¹ can sometimes show "Bohlmann bands," which are indicative of C-H bonds anti-periplanar to the nitrogen lone pair, providing conformational information.[9]

  • Sample Preparation:

    • For a solid sample, prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Perform a background subtraction.

  • Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching (alcohol)
2950-2800C-H stretching (aliphatic)
~1450C-H bending
~1100-1000C-N stretching (tertiary amine) and C-O stretching (alcohol)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Signals for the piperidine ring protons, the propanediyl bridge, and the hydroxyethyl groups are expected.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[10]

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent is critical for solubility and to avoid exchange of the hydroxyl protons.

  • Data Acquisition (Example on a 400 MHz spectrometer):

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

    • 2D NMR (Optional but Recommended): Perform COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to confirm proton-proton and proton-carbon connectivities, respectively.[10]

  • Expected Chemical Shift Regions (in CDCl₃):

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-CH₂-OH ~3.6~60
-N-CH₂- ~2.5~58
Piperidine Ring CH/CH₂ ~1.2 - 2.8~25 - 55
Propanediyl Bridge CH₂ ~1.1 - 1.7~20 - 40
-OH VariableN/A

Part 3: Thermal Analysis

Thermal analysis techniques like TGA and DSC are crucial for evaluating the thermal stability, melting behavior, and presence of solvates or hydrates.[11][12]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[13]

  • Instrumentation:

    • Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a suitable pan (e.g., alumina or platinum).

  • Analytical Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat from ambient (~30 °C) to 400 °C at a rate of 10 °C/min.[13]

  • Data Analysis:

    • Analyze the TGA curve for any mass loss events. A sharp mass loss indicates decomposition. The onset temperature of this decomposition is a measure of thermal stability.[13]

    • Weight loss at temperatures below ~120 °C may indicate the presence of residual solvent or water.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, purity, and polymorphism.[12][14]

  • Instrumentation:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Analytical Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat from ambient to a temperature above the melt (e.g., 120 °C) at a rate of 10 °C/min.

  • Data Analysis:

    • Observe the DSC thermogram for thermal events. An endothermic peak will correspond to the melting of the crystalline solid.[13]

    • The peak temperature of the endotherm is taken as the melting point. The area under the peak corresponds to the heat of fusion.

    • The presence of multiple melting peaks or complex thermal events could indicate polymorphism or impurities.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-. The combination of chromatographic, spectroscopic, and thermal techniques allows for unambiguous identification, robust purity assessment, and evaluation of critical physicochemical properties. These protocols serve as a validated starting point, and further optimization and validation should be performed in accordance with internal quality standards and relevant regulatory guidelines.

References

  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Retrieved from [Link]

  • Sichina, W. (2001). Characterization of pharmaceuticals using thermal analysis. ResearchGate. Retrieved from [Link]

  • NETZSCH-Gerätebau GmbH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. Retrieved from [Link]

  • Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chimica & Pharmaceutica Indica, 13(3), 208. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 1,1'-(1,2-ethanediyl)bis- on Newcrom R1 HPLC column. Retrieved from [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- - Substance Details. Retrieved from [Link]

  • Daly, J. W., et al. (1993). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1,3-Di-(N-β-hydroxyethyl-4-piperidyl)propane. Retrieved from [Link]

  • Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Retrieved from [Link]

Sources

Using 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Investigating 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- as a Novel Scaffold for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of the Bis-Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs and biologically active molecules.[1][2] Its rigid, saturated heterocyclic structure allows for precise three-dimensional positioning of functional groups, enabling high-affinity interactions with biological targets. The compound 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (henceforth referred to as Cpd-13BPE) presents a compelling, yet underexplored, chemical architecture. Featuring two piperidine rings linked by a flexible propane bridge, and further functionalized with hydroxyethyl groups on each nitrogen, Cpd-13BPE offers a unique combination of rigidity, flexibility, and hydrogen-bonding potential.

While direct biological data on Cpd-13BPE is sparse, the broader class of bis-piperidine molecules has demonstrated significant and diverse pharmacological activities. Naturally occurring bis-piperidine alkaloids, for example, have been identified as potent inhibitors of monoamine oxidases (MAOs) and exhibit antiproliferative activity against various cancer cell lines.[3][4][5] This precedent provides a strong rationale for investigating Cpd-13BPE as a foundational scaffold for the development of novel therapeutics, particularly in the realm of neurodegenerative and psychiatric disorders where MAO inhibition is a clinically validated strategy.

These application notes provide a comprehensive guide for initiating a drug discovery program centered on Cpd-13BPE. We will outline protocols for primary target screening, secondary validation, and initial mechanism-of-action studies, positioning Cpd-13BPE as a novel starting point for developing inhibitors of Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).

Compound ID IUPAC Name CAS No. Formula MW
Cpd-13BPE2,2'-[Propane-1,3-diyldi(piperidine-4,1-diyl)]di(ethan-1-ol)18073-84-2C17H34N2O2298.47 g/mol

Scientific Rationale: Why Monoamine Oxidase?

Monoamine oxidases are a family of mitochondrial-bound flavoenzymes responsible for the oxidative deamination of key neurotransmitters, including dopamine, serotonin, and norepinephrine. Their critical role in regulating neurotransmitter levels has made them a major target for therapeutic intervention in depressive disorders, Parkinson's disease, and Alzheimer's disease.

The rationale for targeting MAOs with the Cpd-13BPE scaffold is twofold:

  • Structural Precedent: Bis-piperidine alkaloids isolated from natural sources have shown significant MAO inhibitory activity.[5] The symmetrical, spaced-apart nitrogen centers in Cpd-13BPE may mimic the binding of endogenous substrates or known inhibitors within the active site "aromatic cage" of MAO enzymes.

  • Chemical Tractability: The N-hydroxyethyl groups on Cpd-13BPE provide ideal handles for chemical modification. This allows for the rapid generation of an analog library to explore structure-activity relationships (SAR) and optimize for potency, selectivity (MAO-A vs. MAO-B), and pharmacokinetic properties.

The proposed investigation will therefore focus on characterizing the interaction of Cpd-13BPE with MAO-A and MAO-B to establish a baseline of activity and selectivity, thereby creating a launchpad for a targeted medicinal chemistry campaign.

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_mitochondrion Mitochondrion Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Uptake Dopamine_cyto Cytosolic Dopamine Serotonin Serotonin Serotonin->VMAT2 Uptake Serotonin_cyto Cytosolic Serotonin Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging MAO MAO-A / MAO-B Aldehyde Aldehyde Metabolites MAO->Aldehyde Oxidative Deamination Dopamine_cyto->MAO Serotonin_cyto->MAO Cpd_13BPE Cpd-13BPE (Hypothesized Inhibitor) Cpd_13BPE->MAO Inhibition caption Fig 1. Hypothesized inhibition of MAO by Cpd-13BPE.

Fig 1. Hypothesized inhibition of MAO by Cpd-13BPE.

Experimental Protocols & Workflows

A tiered screening approach is essential to efficiently evaluate the potential of Cpd-13BPE. The workflow begins with a robust in vitro biochemical assay, followed by cell-based assays to confirm target engagement in a more biologically relevant context.

Screening_Workflow start Start: Cpd-13BPE Stock Solution primary_screen Protocol 1: Primary Screening (MAO-Glo™ Biochemical Assay) start->primary_screen data_analysis1 Data Analysis: Calculate IC50 vs. MAO-A & MAO-B Determine Selectivity Index primary_screen->data_analysis1 decision1 Active? (IC50 < 10 µM) data_analysis1->decision1 secondary_screen Protocol 2: Secondary Screening (Cell-Based Neurotoxicity Assay) decision1->secondary_screen Yes stop End: Deprioritize Scaffold decision1->stop No data_analysis2 Data Analysis: Determine CC50 in SH-SY5Y cells secondary_screen->data_analysis2 sar_campaign Initiate SAR Campaign (Medicinal Chemistry) data_analysis2->sar_campaign caption Fig 2. Drug discovery screening cascade for Cpd-13BPE.

Fig 2. Drug discovery screening cascade for Cpd-13BPE.
Protocol 1: Primary Biochemical Screening for MAO-A and MAO-B Inhibition

Objective: To determine the in vitro potency (IC50) of Cpd-13BPE against recombinant human MAO-A and MAO-B enzymes.

Principle: This protocol utilizes a commercially available bioluminescent assay system (e.g., MAO-Glo™ from Promega). The assay measures the activity of MAO enzymes through a coupled-reaction that results in the production of luciferin, which is then converted to light by luciferase. An inhibitor will block the initial reaction, leading to a decrease in the luminescent signal.

Materials:

  • Recombinant Human MAO-A and MAO-B enzymes

  • MAO-Glo™ Assay Kit (contains MAO substrate, Luciferin Detection Reagent)

  • Cpd-13BPE (powder)

  • Dimethyl Sulfoxide (DMSO), ACS Grade

  • Positive Controls: Clorgyline (for MAO-A), Pargyline (for MAO-B)

  • White, opaque 96-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Cpd-13BPE in 100% DMSO.

    • Perform a serial dilution series in DMSO to create working stocks for the dose-response curve (e.g., from 2 mM down to 20 nM). This will be further diluted in the assay buffer.

    • Prepare 1 mM stock solutions of clorgyline and pargyline in DMSO.

  • Assay Setup (Perform separately for MAO-A and MAO-B):

    • In a 96-well plate, add 25 µL of 2X concentrated MAO enzyme solution (prepared in assay buffer) to each well.

    • Add 12.5 µL of test compound dilutions (Cpd-13BPE or controls) to the appropriate wells. For 'No Inhibitor' control wells, add 12.5 µL of DMSO diluted in assay buffer.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate Reaction:

    • Add 12.5 µL of the 4X MAO substrate to all wells to start the enzymatic reaction. The final reaction volume is 50 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 50 µL of Luciferin Detection Reagent to all wells. This reagent stops the MAO reaction and initiates the light-producing reaction.

    • Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate-reading luminometer.

Data Analysis:

  • Normalize the data: Set the 'No Inhibitor' control as 100% activity and a 'No Enzyme' control as 0% activity.

  • Plot the % inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for Cpd-13BPE against both MAO-A and MAO-B.

  • Calculate the Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B). An SI > 10 or < 0.1 indicates significant selectivity.

Hypothetical Data IC50 (µM) Selectivity Index (A/B)
Cpd-13BPE vs. MAO-A5.20.45
Cpd-13BPE vs. MAO-B11.5
Clorgyline vs. MAO-A0.008< 0.001
Pargyline vs. MAO-B0.095> 100
Protocol 2: Secondary Cell-Based Neurotoxicity Assay

Objective: To assess the general cytotoxicity of Cpd-13BPE in a neuronal cell line to establish a therapeutic window.

Principle: This protocol uses the SH-SY5Y human neuroblastoma cell line, a common model for neurotoxicity studies. Cell viability is measured using a resazurin-based assay (e.g., alamarBlue™), where metabolically active cells reduce the non-fluorescent blue dye to the highly fluorescent pink resorufin.

Materials:

  • SH-SY5Y cells

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep)

  • Cpd-13BPE stock solution (10 mM in DMSO)

  • Positive control for toxicity (e.g., Staurosporine)

  • Resazurin-based viability reagent (e.g., alamarBlue™)

  • Clear-bottom, black-walled 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Fluorescence plate reader

Procedure:

  • Cell Plating:

    • Seed SH-SY5Y cells into a 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of Cpd-13BPE in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include 'Vehicle Control' (0.5% DMSO) and 'Untreated' wells.

    • Incubate the plate for 48 hours.

  • Viability Assessment:

    • Add 10 µL of the resazurin reagent to each well.

    • Incubate for 2-4 hours, or until the vehicle control wells have turned a distinct pink color.

    • Read the fluorescence using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis:

  • Normalize the data: Set the fluorescence of the 'Vehicle Control' wells to 100% viability and wells with no cells (media + reagent only) to 0%.

  • Plot the % viability versus the log of the compound concentration.

  • Fit the data to a 4PL curve to determine the CC50 (Cytotoxic Concentration 50%).

  • Calculate the Therapeutic Index (TI) = CC50 / IC50 (from Protocol 1). A TI > 10 is generally considered a promising starting point for a hit compound.

Conclusion and Future Directions

These protocols provide a foundational framework for the initial evaluation of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (Cpd-13BPE) as a novel scaffold in drug discovery. By systematically assessing its inhibitory activity against MAO-A and MAO-B and establishing its preliminary safety profile in a relevant cell line, researchers can rapidly determine the viability of this chemical series.

Positive results from this initial screening cascade—specifically, an IC50 in the low micromolar range against either MAO isoform and a favorable therapeutic index (TI > 10)—would strongly justify the initiation of a full-scale hit-to-lead optimization program.[6] Subsequent efforts would focus on synthesizing analogs to improve potency and selectivity, optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties, and eventually progressing validated leads into in vivo models of neurological disease. The symmetrical and chemically tractable nature of the Cpd-13BPE scaffold makes it an exciting and promising starting point for such an endeavor.

References

  • Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. MDPI. [Link]

  • Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. PubMed. [Link]

  • 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- - Substance Details - SRS. US EPA. [Link]

  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research. [Link]

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis- (CAS 16898-52-5). Cheméo. [Link]

  • Piperidine and bis-piperidine alkaloids from the peels of Areca catechu and their monoamine oxidases inhibitory activity. PubMed. [Link]

  • 1,3-Di-(N-β-hydroxyethyl-4-piperidyl)propane. CAS Common Chemistry. [Link]

  • 4,4'-(1,3-PROPANEDIYL)BIS(1-PIPERIDINEETHANOL). gsrs. [Link]

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  • Discovery of 9-(1-anilinoethyl)-2-morpholino-4-oxo-pyrido[1,2-a]pyrimidine-7-carboxamides as PI3Kβ/δ inhibitors for the treatment of PTEN-deficient tumours. PubMed. [Link]

  • N-Piperidinoethanol | C7H15NO | CID 18232. PubChem. [Link]

  • (PDF) Antioxidant potential of piperidine containing compounds - A short review. ResearchGate. [Link]

  • Drug Discovery Services. Provid Pharmaceuticals. [Link]

  • Azd7762 | C17H19FN4O2S | CID 11152667. PubChem. [Link]

  • Antioxidant potential of piperidine containing compounds-a short review. SciSpace. [Link]

  • Fragment-hopping-based discovery of a novel chemical series of proto-oncogene PIM-1 kinase inhibitors. PubMed. [Link]

  • Discovery and optimization of orally active cyclohexane-based prolylcarboxypeptidase (PrCP) inhibitors. PubMed. [Link]

  • Enhancing Aseptic Inflammation Resolution with 1-(2-Ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl Propionate: A Novel β-Cyclodextrin Complex as a Therapeutic Agent. PMC. [Link]

  • Recursion's Drug Discovery Pipeline. Recursion. [Link]

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Application Notes and Protocols for 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- as a Novel Chemical Linker

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Symmetrical Bis-Piperidine Linker

In the landscape of modern drug development and materials science, the role of the chemical linker is paramount. These molecular bridges connect distinct chemical entities, influencing critical parameters such as stability, solubility, pharmacokinetics, and the spatial relationship between conjugated molecules. While a vast arsenal of linkers is commercially available, the exploration of novel linker scaffolds remains a fertile ground for innovation.

This document provides a detailed technical guide on the potential applications of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (CAS: 18073-84-2), a symmetrical, bifunctional molecule featuring two terminal hydroxyl groups and a central bis-piperidine propane core. To date, the published literature on the specific use of this molecule as a linker is sparse. However, its distinct structural motifs—the reactive ethanol groups and the rigid, basic piperidine rings—suggest a compelling potential in several cutting-edge applications.

This guide is structured to serve as a foundational resource for researchers interested in exploring this molecule's capabilities. We will dissect its chemical properties, propose scientifically grounded applications based on analogous structures, and provide detailed, albeit prospective, experimental protocols. Our approach is rooted in established chemical principles, aiming to empower researchers to pioneer the use of this promising, yet underexplored, chemical tool.

Section 1: Physicochemical Properties and Structural Analysis

A thorough understanding of a linker's physical and chemical properties is the bedrock of rational experimental design. 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- is a solid at room temperature with a defined molecular structure that dictates its reactivity and potential utility.

PropertyValueSource
CAS Number 18073-84-2[1][2]
Molecular Formula C₁₇H₃₄N₂O₂[1][2]
Molecular Weight 298.47 g/mol [1]
IUPAC Name 2,2'-[Propane-1,3-diylbis(piperidine-4,1-diyl)]diethanol[1]
Melting Point 95 °C[3]
Boiling Point 219 °C at 1 Torr[3]
Structural Dissection for Linker Applications

The molecule can be deconstructed into two key components relevant to its function as a linker:

  • Reactive Termini: The molecule is capped at both ends by primary hydroxyl (-OH) groups. These are versatile functional handles that can be readily modified or activated to participate in a wide range of conjugation chemistries, including esterification, etherification, and conversion to more reactive functional groups like tosylates or halides.

  • The Spacer Core: The central 4,4'-(1,3-propanediyl)bis(piperidine) unit forms the linker's backbone. This spacer is notable for several features:

    • Symmetry: The C3 propane bridge and identical substitution on the piperidine rings create a symmetrical molecule, which can be advantageous for synthesizing homobifunctional conjugates.

    • Rigidity and Conformational Constraint: The dual piperidine rings introduce a degree of rigidity to the linker, which can be beneficial in applications like PROTACs, where precise spatial orientation of the linked moieties is crucial for inducing ternary complex formation.[4][5]

    • Hydrophilicity and Basicity: The tertiary amine nitrogens within the piperidine rings are basic. At physiological pH, they can be protonated, potentially increasing the linker's aqueous solubility—a desirable trait for many biological applications.[4] The inclusion of such basic heterocycles is a known strategy to improve the physicochemical properties of complex molecules like PROTACs.[4][5]

Section 2: Prospective Applications as a Bifunctional Linker

Based on its structural attributes, we propose several high-potential applications for 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-.

2.1. Synthesis of Symmetrical PROTACs and Molecular Glues

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker is a critical component, and there is a growing trend to incorporate rigid, cyclic elements like piperidine or piperazine to optimize ternary complex formation and improve cell permeability.[4][5]

The subject molecule is an ideal candidate for creating symmetrical PROTACs that could, for example, dimerize a target protein or simultaneously engage two identical binding pockets on a protein complex. The rigid bis-piperidine core could enforce a specific spatial arrangement, while the basic nitrogens may enhance solubility and cell uptake.

2.2. Development of Novel Payloads or Linker Scaffolds for ADCs

Antibody-Drug Conjugates (ADCs) utilize linkers to attach highly potent cytotoxic drugs to monoclonal antibodies.[1][6] While this molecule itself is not a complete ADC linker, its diol functionality allows it to be derivatized into a more complex linker system. For instance, the hydroxyl groups could be functionalized to attach two drug molecules, creating a symmetrical payload that is then linked to an antibody via a separate reactive handle installed on the piperidine nitrogen or the propane bridge.

2.3. Polymer Chemistry: A Novel Chain Extender or Crosslinker

In polymer science, diols are fundamental building blocks used as chain extenders or crosslinking agents in the synthesis of polyesters, polyurethanes, and polyethers. The introduction of the bis-piperidine motif into a polymer backbone could impart unique properties, such as altered thermal stability, pH-responsiveness (due to the basic nitrogens), and improved adhesion, drawing a parallel to the use of its precursor, Piperidine, 4,4'-(1,3-propanediyl)bis-, in adhesive manufacturing.[7]

Section 3: Experimental Protocols (Prospective)

The following protocols are hypothetical but are based on well-established, standard organic chemistry transformations. They are intended to serve as a starting point for researchers. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.

3.1. General Handling and Storage
  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

3.2. Protocol 1: Activation of Hydroxyl Groups via Tosylation

This protocol describes the conversion of the terminal hydroxyl groups to p-toluenesulfonates (tosylates). Tosylates are excellent leaving groups, transforming the inert alcohol into a reactive electrophile suitable for nucleophilic substitution reactions.

Tosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve Linker in Anhydrous DCM P2 Cool to 0 °C (Ice Bath) P1->P2 R1 Add Triethylamine (Et3N) P2->R1 R2 Add p-Toluenesulfonyl Chloride (TsCl) (Portion-wise) R1->R2 R3 Stir at 0 °C for 1 hr, then RT overnight R2->R3 W1 Quench with sat. NaHCO3 (aq) R3->W1 W2 Extract with DCM W1->W2 W3 Wash with Brine W2->W3 W4 Dry over Na2SO4 W3->W4 P3 Concentrate in vacuo W4->P3 P4 Purify via Flash Chromatography P3->P4

Caption: Workflow for the tosylation of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (Et₃N, 2.5 eq) dropwise to the stirred solution.

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl, 2.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the desired bis-tosylated linker.

3.3. Protocol 2: Hypothetical Synthesis of a Symmetrical Bis-Alkyne Derivative for Click Chemistry

This protocol outlines the synthesis of a bis-alkyne derivative from the activated bis-tosylate linker. This derivative is a versatile building block for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry), a cornerstone of modern bioconjugation.

Alkyne_Synthesis BisTosylate Linker-(OTs)₂ reaction_plus + BisTosylate->reaction_plus PropargylAmine HC≡C-CH₂-NH₂ (Excess) PropargylAmine->reaction_plus BisAlkyne Linker-(NH-CH₂-C≡CH)₂ product_plus + BisAlkyne->product_plus TsOH 2 H-OTs TsOH->product_plus reaction_arrow  DMF, K₂CO₃, 60 °C   reaction_plus->reaction_arrow reaction_arrow->product_plus

Caption: Synthesis of a bis-alkyne derivative via nucleophilic substitution.

  • Preparation: To a solution of the bis-tosylated linker (1.0 eq, from Protocol 3.2) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq) and propargylamine (excess, >5.0 eq).

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Washing: Wash the combined organic extracts with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography to isolate the target bis-alkyne linker.

Section 4: Rationale and Design Considerations
Why Choose a Bis-Piperidine Linker?

The decision to use 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- or a derivative thereof should be driven by specific design hypotheses:

  • Modulating Physicochemical Properties: The piperidine moieties are expected to increase the polarity and aqueous solubility of the final conjugate at physiological pH compared to a purely aliphatic linker of similar length. This is a critical consideration in drug development to avoid aggregation and improve bioavailability.[4]

  • Introducing Structural Rigidity: Unlike flexible PEG or alkyl chain linkers, the bis-piperidine core provides conformational constraint. This can be exploited to control the distance and orientation between two linked entities, a factor that is often critical for biological activity, especially in PROTACs.[5]

  • Potential for Improved Cell Permeability: The inclusion of tertiary amines in linker structures has been explored as a strategy to enhance cell membrane permeability, potentially through endosomal escape mechanisms.

Potential Challenges and Mitigation
  • Basicity and Off-Target Interactions: The basic nature of the piperidine nitrogens could lead to non-specific interactions with acidic biomolecules. This can be evaluated through appropriate control experiments.

  • Synthetic Complexity: While the protocols provided are standard, multi-step functionalization increases the complexity and potential for yield loss compared to using a pre-functionalized commercial linker. Careful optimization of each synthetic step is required.

Conclusion and Future Directions

1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- represents an intriguing, symmetrical linker scaffold with significant untapped potential. Its unique combination of reactive hydroxyl termini and a rigid, basic bis-piperidine core makes it a compelling candidate for sophisticated applications in drug delivery, molecular biology, and materials science. While direct applications have yet to be broadly reported, the foundational chemical principles and the success of analogous structures strongly support its exploration.

The prospective protocols and design considerations outlined in this guide provide a robust framework for researchers to begin investigating this molecule. Future work should focus on the empirical validation of these hypotheses: synthesizing the proposed derivatives, conjugating them to relevant molecules (e.g., proteins, small-molecule drugs, or surfaces), and rigorously evaluating the properties and performance of the resulting constructs. Such studies will be instrumental in transitioning this molecule from a chemical curiosity to a validated tool in the scientist's arsenal.

References
  • U.S. Environmental Protection Agency. Substance Details for 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-. Available online: [Link]

  • CAS Common Chemistry. Details for 1,3-Di-(N-β-hydroxyethyl-4-piperidyl)propane. Available online: [Link]

  • St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J. 22(5), 114. Available online: [Link]

  • PubChem. Compound Summary for 1,3-Bis(4-piperidinyl)propane. Available online: [Link]

  • Scafuri, B., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Med. Chem. 13, 1149-1157. Available online: [Link]

  • Ibid. (Full article for context on piperazine/piperidine in PROTACs).
  • NIST. Chemistry WebBook for Piperidine, 4,4'-(1,3-propanediyl)bis-. Available online: [Link]

  • PubChem. Compound Summary for Piperidine, 4,4'-(1,3-propanediyl)bis-, dithiocyanate. Available online: [Link]

  • Frolov, N. A. & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int. J. Mol. Sci. 24(3), 2937. Available online: [Link]

  • Frigerio, M. & Kyle, A. F. (2018). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Curr. Top. Med. Chem. 17(29), 3371-3402. Available online: [Link]

  • Pathak, D., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Molecules. 28(20), 7027. Available online: [Link]

  • PubChem. Use and Manufacturing of 1,3-Bis(4-piperidinyl)propane. Available online: [Link]

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Application Notes and Protocols for the Synthesis of PROTACs Utilizing 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[][4][5] The linker is not merely a passive tether; it plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[4][6] The length, rigidity, and chemical composition of the linker are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the POI.[][7]

This guide focuses on the application of a specific linker, 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- , in the synthesis of PROTACs. This linker, featuring two piperidine rings connected by a propane bridge and terminating in ethanol groups, offers a unique combination of rigidity and flexibility. The piperidine moieties introduce a degree of conformational constraint, which can pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation.[7][8] The ethanol termini provide convenient handles for chemical modification and attachment to the POI ligand and the E3 ligase ligand.

Chemical Structure and Properties of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

Structure:

Caption: Chemical structure of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-.

Key Properties and Their Implications for PROTAC Design:

PropertyImplication in PROTAC Synthesis and Function
Rigidity The dual piperidine ring system provides a semi-rigid scaffold. This can reduce the entropic penalty upon binding to the target protein and E3 ligase, potentially leading to more potent PROTACs.[7][8]
Bifunctionality The two terminal hydroxyl groups serve as versatile chemical handles for conjugation to the warhead and the E3 ligase ligand, typically through ether or ester linkages.
Solubility The presence of nitrogen and oxygen atoms can contribute to improved aqueous solubility of the final PROTAC molecule, a crucial parameter for bioavailability.[8][9]
Stereochemistry The piperidine rings contain chiral centers, which can be exploited to fine-tune the spatial orientation of the PROTAC and optimize ternary complex formation.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC is a multi-step process that involves the individual synthesis or acquisition of the target protein ligand (warhead) and the E3 ligase ligand, followed by their conjugation to the linker.

Caption: General workflow for the synthesis of a PROTAC molecule.

Detailed Protocol: Synthesis of a Representative PROTAC using 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

This protocol describes the synthesis of a hypothetical PROTAC targeting a kinase of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase.[10] The warhead is a generic kinase inhibitor with a handle for conjugation, and the E3 ligase ligand is pomalidomide, a derivative of thalidomide.[11]

Materials:

  • 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

  • Kinase inhibitor with a carboxylic acid handle (Warhead-COOH)

  • Pomalidomide

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

PART 1: Synthesis of the Linker-Warhead Conjugate

This part of the protocol describes the coupling of the kinase inhibitor to one of the hydroxyl groups of the linker.

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the kinase inhibitor (Warhead-COOH) (1.0 eq) and 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (1.2 eq) in anhydrous DCM.

  • Addition of Coupling Reagents: To the stirred solution, add DCC (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filter cake with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure Linker-Warhead conjugate.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PART 2: Synthesis of the Final PROTAC

This part of the protocol details the coupling of the E3 ligase ligand (pomalidomide) to the remaining hydroxyl group of the Linker-Warhead conjugate.

Step-by-Step Procedure:

  • Activation of Pomalidomide: In a separate flame-dried flask, dissolve pomalidomide (1.0 eq) in anhydrous DMF. Add BOP (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 30 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling Reaction: To the activated pomalidomide solution, add the Linker-Warhead conjugate (1.0 eq) dissolved in a minimal amount of anhydrous DMF.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a gradient of acetonitrile in water with 0.1% TFA.

  • Final Product: Lyophilize the pure fractions to obtain the final PROTAC as a solid.

  • Characterization: Confirm the identity, purity, and structure of the final PROTAC using ¹H NMR, ¹³C NMR, HRMS, and analytical HPLC.

Data Presentation: Expected Outcomes and Characterization

The successful synthesis of the PROTAC should be confirmed by a suite of analytical techniques.

Analytical TechniqueExpected Outcome
¹H NMR Appearance of characteristic peaks corresponding to the warhead, the linker, and the pomalidomide ligand. Integration of the peaks should be consistent with the final PROTAC structure.
¹³C NMR Presence of all expected carbon signals for the complete PROTAC molecule.
HRMS The measured mass should correspond to the calculated exact mass of the protonated molecular ion [M+H]⁺ of the final PROTAC.
Analytical HPLC A single major peak indicating the purity of the final compound (typically >95%).

Troubleshooting Common Synthetic Challenges

ProblemPossible CauseSuggested Solution
Low yield in coupling steps Incomplete activation of carboxylic acids; Steric hindrance.Use a different coupling reagent (e.g., HATU, HBTU). Increase reaction time or temperature.
Formation of side products Reaction with other functional groups; Di-acylation of the linker.Use protecting groups for sensitive functionalities. Use a stoichiometric amount of the limiting reagent.
Difficulty in purification Similar polarity of starting materials and products.Optimize the chromatography conditions (e.g., different solvent system, different column). Consider using a different purification technique (e.g., crystallization).

Conclusion and Future Perspectives

1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- represents a valuable building block for the construction of PROTACs. Its semi-rigid nature and versatile chemical handles allow for the systematic exploration of the linker space in PROTAC design. The protocol provided herein serves as a representative example, and the specific reaction conditions may need to be optimized for different warheads and E3 ligase ligands. The modular nature of PROTAC synthesis allows for the rapid generation of a library of analogues to identify the optimal linker length and composition for a given target.[] Future work in this area will likely focus on the development of novel linkers with enhanced properties, such as improved cell permeability and metabolic stability, to further advance the field of targeted protein degradation.

References

  • Benchchem. Application Notes and Protocols for Bifunctional Linkers in PROTAC Development.
  • Benchchem. A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
  • RSC Publishing.
  • Nature. Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs.
  • MedchemExpress.com. Piperidine-C-Pip-C2-Pip-C2-OH | PROTAC Linker.
  • Benchchem. The Strategic Integration of Piperazine Linkers in PROTAC Design: An In-depth Technical Guide.
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Functionalization of the Hydroxyl Groups of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the chemical modification of the secondary hydroxyl groups of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-. This unique C17-diamine, featuring a central propane linker between two 4-substituted piperidine rings, each bearing a 2-hydroxyethyl group, offers a versatile scaffold for the development of novel therapeutic agents and specialized chemical probes. The presence of two secondary alcohols and two tertiary amine functionalities necessitates careful consideration of reaction conditions to achieve selective and efficient derivatization.

Introduction to the Scaffold: A Molecule of Potential

1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (CAS No: 18073-84-2, Molecular Formula: C₁₇H₃₄N₂O₂) is a symmetrical molecule possessing two secondary hydroxyl groups, which are prime targets for functionalization.[1][2][3][4][5] The piperidine ring is a highly prevalent structural motif in pharmaceuticals, contributing to desirable pharmacokinetic properties.[6][7][8][9] Derivatives of piperidine are found in over twenty classes of drugs, including analgesics, antipsychotics, and antihistamines.[7][10][11] The "bis-piperidine" nature of this scaffold, connected by a flexible three-carbon chain, allows for the creation of bivalent ligands capable of interacting with multiple receptor sites, a strategy of growing importance in drug discovery.[12][13]

Functionalization of the terminal hydroxyl groups allows for the attachment of a wide array of moieties, thereby modulating the molecule's biological activity, solubility, and targeting capabilities. This guide will focus on three principal classes of functionalization: esterification, etherification, and carbamate formation. For each, we will discuss the underlying chemical principles and provide detailed, actionable protocols.

Core Chemical Principles and Strategic Considerations

The key to successfully functionalizing this molecule lies in understanding the interplay between its two main functional groups: the secondary alcohols and the tertiary piperidine nitrogens.

  • The Secondary Alcohols: These are the intended sites of reaction. Compared to primary alcohols, they are slightly more sterically hindered, which can influence reaction rates.[3]

  • The Tertiary Amines: The piperidine nitrogens are basic and nucleophilic. This presents a challenge for acid-catalyzed reactions, such as the classic Fischer esterification, where the amine will be protonated, potentially halting the desired reaction.[7][14] Conversely, in reactions involving strong electrophiles, the amine can compete with the alcohol, leading to undesired quaternization.[15]

Our choice of synthetic methodologies will therefore prioritize mild, selective reactions that are compatible with the tertiary amine functionality.

Section 1: Esterification of the Hydroxyl Groups

Esterification is a fundamental transformation for converting the hydroxyl groups into esters, which can serve as prodrugs, enhance lipophilicity, or act as handles for further conjugation. Given the acid-sensitivity of the tertiary amines, methods that operate under neutral or basic conditions are highly preferred.

Rationale for Method Selection

Standard Fischer esterification, which employs a strong acid catalyst, is ill-suited for this substrate as the piperidine nitrogens would be protonated, inhibiting the reaction.[16] Therefore, we will focus on two superior strategies:

  • Acylation with Acyl Chlorides: This is a highly efficient, irreversible reaction that proceeds rapidly under mild conditions. A non-nucleophilic base is typically added to scavenge the HCl byproduct.[2][10][17]

  • Steglich Esterification: This method uses a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). It is performed under neutral conditions and is highly effective for coupling carboxylic acids to alcohols, including sterically hindered ones.[16][18][19][20]

Experimental Protocols

Protocol 1.2.1: Di-ester Synthesis via Acyl Chloride

This protocol describes the synthesis of a di-ester derivative using an acyl chloride.

  • Workflow Diagram:

    Esterification_AcylChloride cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- E Combine in Flask under N2, 0°C A->E B Acyl Chloride (2.2 eq) B->E C Triethylamine (2.5 eq) C->E D Anhydrous DCM D->E F Stir at RT (Monitor by TLC/LC-MS) E->F G Quench with sat. NaHCO3 F->G H Extract with DCM G->H I Dry (Na2SO4), Filter, Concentrate H->I J Purify by Column Chromatography I->J K Di-ester Product J->K

    Caption: Workflow for di-ester synthesis using an acyl chloride.

  • Step-by-Step Methodology:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (1.0 eq) and anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (2.5 eq) to the solution with stirring.

    • Slowly add the desired acyl chloride (2.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure di-ester.

Protocol 1.2.2: Di-ester Synthesis via Steglich Esterification

This protocol is ideal for when the desired carboxylic acid is readily available but its corresponding acyl chloride is not.[18]

  • Workflow Diagram:

    Steglich_Esterification cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (1.0 eq) F Combine in Flask under N2, 0°C A->F B Carboxylic Acid (2.2 eq) B->F C EDC (2.5 eq) C->F D DMAP (0.2 eq) D->F E Anhydrous DCM E->F G Stir at RT for 12-24h (Monitor by TLC/LC-MS) F->G H Filter off Urea byproduct G->H I Wash with 1M HCl, sat. NaHCO3, and Brine H->I J Dry (Na2SO4), Filter, Concentrate I->J K Purify by Column Chromatography J->K L Di-ester Product K->L

    Caption: Workflow for di-ester synthesis via Steglich Esterification.

  • Step-by-Step Methodology:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (1.0 eq), the carboxylic acid (2.2 eq), and DMAP (0.2 eq) in anhydrous DCM.

    • Cool the mixture to 0°C.

    • Add EDC (2.5 eq) in one portion.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction for the disappearance of starting material by TLC or LC-MS.

    • Once complete, filter the reaction mixture to remove the urea byproduct.

    • Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography to obtain the desired di-ester.

  • Quantitative Data Summary (Esterification)

MethodKey ReagentsTemp.Time (h)Typical YieldKey Advantages
Acyl ChlorideAcyl Chloride, Et₃N0°C to RT2-12>85%Fast, irreversible, high yielding
SteglichCarboxylic Acid, EDC, DMAP0°C to RT12-24>80%Mild, neutral conditions, good for complex acids

Section 2: Etherification of the Hydroxyl Groups

Formation of ether linkages provides chemically stable derivatives. The Williamson ether synthesis is the most robust and widely used method for this transformation.[21][22][23]

Rationale for Method Selection

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide in an Sₙ2 reaction.[22] The process involves two steps: deprotonation of the alcohol to form a nucleophilic alkoxide, followed by reaction with an electrophile.

  • Deprotonation: A strong base, such as sodium hydride (NaH), is required to deprotonate the secondary alcohol.

  • Alkylation: The resulting di-alkoxide reacts with a primary alkyl halide (e.g., methyl iodide, benzyl bromide). Secondary or tertiary halides are not recommended as they favor elimination reactions.[23]

The presence of the tertiary amines is not expected to significantly interfere, though a minor side reaction of N-alkylation (quaternization) is possible.[15] Using a non-polar aprotic solvent like THF can minimize this.

Experimental Protocol

Protocol 2.2.1: Di-ether Synthesis via Williamson Ether Synthesis

  • Workflow Diagram:

    Williamson_Ether_Synthesis cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (1.0 eq) E Add NaH to Substrate in THF at 0°C A->E B Sodium Hydride (2.2 eq) B->E C Anhydrous THF C->E D Alkyl Halide (2.5 eq) G Add Alkyl Halide at 0°C, then stir at RT/Reflux D->G F Stir at RT for 1h (Alkoxide formation) E->F F->G H Monitor by TLC/LC-MS G->H I Quench carefully with H2O at 0°C H->I J Extract with EtOAc I->J K Dry (MgSO4), Filter, Concentrate J->K L Purify by Column Chromatography K->L M Di-ether Product L->M

    Caption: Workflow for di-ether synthesis via Williamson Ether Synthesis.

  • Step-by-Step Methodology:

    • Suspend sodium hydride (60% dispersion in mineral oil, 2.2 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under a nitrogen atmosphere.

    • Cool the suspension to 0°C.

    • Add a solution of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (1.0 eq) in anhydrous THF dropwise to the NaH suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the di-alkoxide.

    • Cool the mixture back down to 0°C and add the primary alkyl halide (2.5 eq) dropwise.

    • Allow the reaction to proceed at room temperature or gentle reflux (depending on the reactivity of the halide) for 4-18 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, carefully quench by slowly adding water at 0°C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to afford the pure di-ether.

Section 3: Carbamate Formation

Carbamate linkages are exceptionally stable and can act as hydrogen bond donors and acceptors, making them valuable in drug design for modulating target interactions.[24] Phosgene-free methods are strongly preferred for safety and convenience.

Rationale for Method Selection

We will outline two effective, phosgene-free methods for carbamate synthesis from the secondary hydroxyl groups:

  • Reaction with Isocyanates: This is a direct and often high-yielding addition reaction between an alcohol and an isocyanate to form the carbamate (urethane) linkage. The reaction can be catalyzed by tertiary amines, which are conveniently already part of our substrate molecule.[4][25][26][27]

  • CDI-Mediated Synthesis: 1,1'-Carbonyldiimidazole (CDI) is an excellent activating agent. It first reacts with the alcohol to form a reactive imidazole-carboxylate intermediate, which then reacts with an amine to form the desired carbamate. This is a two-step, one-pot procedure.[6][28][29][30]

Experimental Protocols

Protocol 3.2.1: Di-carbamate Synthesis via Isocyanate Addition

  • Workflow Diagram:

    Carbamate_Isocyanate cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (1.0 eq) D Combine Substrate and Solvent under N2 A->D B Isocyanate (2.1 eq) E Add Isocyanate B->E C Anhydrous Toluene or THF C->D D->E F Heat to 50-80°C (Monitor by TLC/IR) E->F G Cool to RT F->G H Concentrate Solvent G->H I Purify by Column Chromatography or Recrystallization H->I J Di-carbamate Product I->J

    Caption: Workflow for di-carbamate synthesis using an isocyanate.

  • Step-by-Step Methodology:

    • Dissolve 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (1.0 eq) in anhydrous toluene or THF in a round-bottom flask under a nitrogen atmosphere.

    • Add the isocyanate (2.1 eq) to the solution.

    • Heat the reaction mixture to 50-80°C and stir for 2-16 hours. The piperidine nitrogen of the substrate can act as a catalyst.

    • Monitor the reaction by TLC or by IR spectroscopy (disappearance of the isocyanate peak at ~2250 cm⁻¹).

    • Once complete, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude material by column chromatography or recrystallization to yield the di-carbamate product.

Protocol 3.2.2: Di-carbamate Synthesis via CDI Activation

This protocol is a versatile method that avoids the handling of often toxic and moisture-sensitive isocyanates.[6][30]

  • Step-by-Step Methodology:

    • Activation Step: In a flask under N₂, dissolve 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (1.0 eq) in anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI) (2.2 eq) and stir at room temperature for 1-4 hours until the formation of the imidazole-carboxylate intermediate is complete (monitor by TLC).

    • Amination Step: Add the desired primary or secondary amine (2.5-3.0 eq) to the reaction mixture.

    • Heat the mixture to 50-60°C and stir for 12-24 hours.

    • After cooling, remove the solvent in vacuo.

    • Dissolve the residue in ethyl acetate and wash with water to remove imidazole and excess amine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to isolate the final di-carbamate product.

Applications and Future Directions

The functionalized derivatives of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- hold significant promise in several areas of research and development:

  • Drug Discovery: The creation of bivalent ligands for G-protein coupled receptors (GPCRs) or ion channels is a key application. The bis-piperidine scaffold can bridge two binding sites, leading to enhanced affinity and selectivity.[12] The attached functional groups can be tailored to interact with specific sub-pockets of the target protein.[8][11]

  • Molecular Probes: Attaching fluorescent tags or biotin via ester or ether linkages can create probes for studying biological systems, enabling target identification and validation.

  • Materials Science: Di-functionalized derivatives can be used as monomers for polymerization or as cross-linkers in the synthesis of novel polymers and hydrogels with specific properties.

Conclusion

1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- is a valuable and versatile scaffold for chemical innovation. The presence of both secondary hydroxyl and tertiary amine groups requires a thoughtful approach to its functionalization. By avoiding harsh acidic conditions and employing modern synthetic methods such as acylation with acyl chlorides, Steglich esterification, Williamson ether synthesis, and CDI-mediated carbamate formation, researchers can efficiently generate a diverse library of derivatives. The protocols outlined in this guide provide a solid foundation for exploring the full potential of this promising molecule in drug discovery and beyond.

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Application Notes & Protocols: High-Throughput Screening Assays for Bis-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bis-piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications in neurodegenerative diseases, oncology, and cardiovascular disorders.[1][2][3][4] Identifying novel bioactive bis-piperidine derivatives from large chemical libraries necessitates robust and efficient high-throughput screening (HTS) methodologies. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics based on this versatile chemical moiety. We will delve into the rationale behind assay selection, focusing on both biochemical and cell-based approaches, and provide step-by-step protocols for three widely applicable HTS assays: a TR-FRET assay for a common GPCR target, a fluorescence polarization assay for a protein-protein interaction target, and a cell-based calcium flux assay for ion channel modulation.

Introduction: The Significance of Bis-Piperidine Derivatives and HTS in Drug Discovery

Bis-piperidine derivatives are a class of organic compounds characterized by the presence of two piperidine rings.[3][5] The piperidine ring itself is a common motif in many pharmaceuticals and natural alkaloids.[6] The dual piperidine structure offers a unique three-dimensional architecture that can be readily modified, allowing for the exploration of vast chemical space and the fine-tuning of pharmacological properties. These compounds have been shown to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, making them attractive candidates for drug development in numerous therapeutic areas.[7][8]

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify "hits" that modulate a specific biological target or pathway.[9][10][11][12] The success of an HTS campaign is highly dependent on the quality and relevance of the chosen assay.[13][14] Assays for HTS can be broadly categorized into two main types: biochemical assays and cell-based assays.[10][15][16]

  • Biochemical assays utilize purified components (e.g., enzymes, receptors) to directly measure the interaction of a compound with its target.[15][17] They are often more straightforward to develop and offer a direct measure of target engagement.

  • Cell-based assays are conducted in a more physiologically relevant context, using living cells to assess the effect of a compound on a cellular process or pathway.[16][18][19] These assays can provide valuable information about a compound's cell permeability, potential toxicity, and mechanism of action within a biological system.[16][20]

The choice between a biochemical and a cell-based primary screen depends on the target and the desired information. For bis-piperidine derivatives, which often target membrane proteins like GPCRs and ion channels, both assay formats are highly valuable.

Strategic Assay Selection for Bis-Piperidine Scaffolds

Given the prevalence of bis-piperidine derivatives as modulators of GPCRs and protein-protein interactions (PPIs), this guide will focus on assays tailored to these target classes.

Target Class: G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets.[7][21][22] Bis-piperidine compounds have been identified as potent modulators of various GPCRs.[8]

  • Recommended Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay.

  • Rationale: TR-FRET assays are homogeneous (no-wash) assays that are highly amenable to automation and miniaturization, making them ideal for HTS.[23][24][25] They offer a robust signal window and are less susceptible to interference from colored or fluorescent compounds compared to standard FRET assays.[23] This competitive binding format directly measures the ability of a test compound to displace a fluorescently labeled ligand from the receptor, providing a direct measure of target engagement.

Target Class: Protein-Protein Interactions (PPIs)

PPIs are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neurodegeneration.[26][27] The complex three-dimensional structure of bis-piperidines makes them suitable candidates for disrupting PPIs.

  • Recommended Assay: Fluorescence Polarization (FP) Assay.

  • Rationale: FP is a powerful, solution-based technique for monitoring molecular interactions in real-time.[28][29][30] The assay is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light.[28] Upon binding to a larger protein, the rotational motion of the tracer is slowed, leading to an increase in fluorescence polarization.[28] This homogeneous assay format is cost-effective and relatively simple to implement in an HTS setting.[28][31]

Target Class: Ion Channels (Functional Screen)

Ion channels are pore-forming membrane proteins that regulate the flow of ions across the cell membrane and are important drug targets.[32] Many neurologically active compounds, including some with piperidine scaffolds, modulate ion channel activity.

  • Recommended Assay: Cell-Based Calcium Flux Assay.

  • Rationale: This functional, cell-based assay measures changes in intracellular calcium concentration, a common downstream event of GPCR activation (specifically Gq-coupled GPCRs) and ion channel modulation.[32][33] The use of fluorescent calcium indicators provides a robust and sensitive readout that can be monitored in real-time using instruments like the Fluorometric Imaging Plate Reader (FLIPR). This phenotypic approach allows for the identification of both agonists and antagonists in a physiologically relevant context.[33]

Detailed Protocols and Methodologies

The following protocols are designed for a 384-well plate format, which offers a good balance between throughput, reagent consumption, and data quality for a primary HTS campaign.[26]

Protocol 1: TR-FRET Competitive Binding Assay for a Novel GPCR Target

This protocol describes a competitive binding assay to identify bis-piperidine derivatives that bind to a hypothetical GPCR, "GPCR-X".

Principle of the Assay: This assay measures the ability of a test compound to displace a fluorescently labeled tracer from a tagged GPCR-X. The GPCR-X is tagged (e.g., with a His-tag), and a terbium (Tb)-labeled anti-tag antibody serves as the TR-FRET donor. The fluorescent tracer acts as the acceptor. When the tracer is bound to the GPCR-X, the donor and acceptor are in close proximity, resulting in a high TR-FRET signal. A competing compound from the bis-piperidine library will displace the tracer, leading to a decrease in the TR-FRET signal.[23][25][34]

Experimental Workflow Diagram:

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_dispensing Dispensing (384-well plate) cluster_incubation Incubation cluster_readout Data Acquisition Reagents Prepare Assay Buffer, GPCR-X, Tb-Ab, Fluorescent Tracer Compound Dispense Bis-Piperidine Compounds (50 nL) GPCR_Mix Add GPCR-X/ Tb-Ab Mix (10 µL) Compound->GPCR_Mix Tracer_Mix Add Fluorescent Tracer (10 µL) GPCR_Mix->Tracer_Mix Incubate Incubate at RT (60 min, protected from light) Tracer_Mix->Incubate Read Read TR-FRET Signal (e.g., EnVision Reader) Incubate->Read FP_Principle cluster_low_fp Low Polarization cluster_high_fp High Polarization cluster_inhibition Inhibition FreeTracer Fluorescent Tracer (Fast Rotation) FreeTracer->Complex + Protein A ProteinA Protein A BoundTracer Tracer InhibitedTracer Fluorescent Tracer (Fast Rotation) Complex->InhibitedTracer + Inhibitor Inhibitor Bis-piperidine Inhibitor InhibitedProteinA Protein A Inhibitor->InhibitedProteinA

Caption: Principle of the competitive FP assay.

Materials and Reagents:

  • Assay Plate: 384-well, black, non-binding surface plates.

  • Bis-piperidine Library: 10 mM stock in 100% DMSO.

  • Protein A: Purified recombinant Protein A.

  • Fluorescent Tracer: A synthetic peptide from Protein B labeled with a fluorophore (e.g., fluorescein), with a known affinity for Protein A.

  • FP Assay Buffer: 20 mM Phosphate Buffer, 150 mM NaCl, 0.01% Tween-20, pH 7.2.

  • Instrumentation: A plate reader equipped with fluorescence polarization optics.

Step-by-Step Protocol:

  • Reagent Optimization:

    • Before screening, determine the optimal concentrations of Protein A and the fluorescent tracer. [30][31]This is typically done by titrating Protein A against a fixed concentration of the tracer (e.g., 1-5 nM) to find a concentration of Protein A that gives a robust signal window (typically the EC₈₀).

  • Compound Plating:

    • Dispense 50 nL of bis-piperidine compounds or controls (DMSO for low polarization, buffer for high polarization) into the wells of the 384-well assay plate.

  • Reagent Addition:

    • Prepare a 2X solution of Protein A in FP Assay Buffer at the pre-determined optimal concentration.

    • Add 10 µL of the 2X Protein A solution to all wells except those for the "tracer only" control. Add 10 µL of buffer to these wells.

    • Prepare a 2X solution of the fluorescent tracer in FP Assay Buffer.

    • Add 10 µL of the 2X tracer solution to all wells. The final assay volume is 20 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for 30 minutes, protected from light. Incubation time may need to be optimized based on the binding kinetics of the specific PPI.

  • Data Acquisition:

    • Read the plate using a fluorescence polarization plate reader. [30] * Measure the parallel and perpendicular fluorescence emission intensities and calculate the polarization (mP) values.

Data Analysis and Interpretation:

ParameterDescriptionTypical Value
Assay Window (ΔmP) The difference in mP between the bound (high control) and free (low control) tracer.> 100 mP is desirable
Z'-factor A measure of assay robustness.> 0.5
% Inhibition Calculated based on the reduction in the assay window caused by the test compound.Varies

A low mP value in the presence of a test compound indicates inhibition of the Protein A-tracer interaction. "Hit" compounds are those that cause a statistically significant decrease in fluorescence polarization.

Protocol 3: Cell-Based Calcium Flux Assay for Ion Channel Modulators

This protocol is for a functional screen to identify bis-piperidine derivatives that modulate the activity of an endogenous or expressed ion channel that fluxes calcium, or a Gq-coupled GPCR, in a cell line (e.g., CHO-K1 or HEK293).

Principle of the Assay: Cells are pre-loaded with a calcium-sensitive fluorescent dye. When an ion channel opens or a Gq-coupled GPCR is activated, there is an influx of calcium into the cytoplasm. [33]This increase in intracellular calcium concentration is detected by the dye, resulting in a measurable increase in fluorescence intensity. The assay can identify both agonists (which directly elicit a signal) and antagonists (which block the signal from a known agonist).

Signaling Pathway Diagram:

Calcium_Flux_Pathway cluster_cell Cell Compound Bis-piperidine Compound Receptor GPCR / Ion Channel Compound->Receptor Calcium_Influx Ca²⁺ Influx Receptor->Calcium_Influx Dye Fluorescent Ca²⁺ Dye Calcium_Influx->Dye Fluorescence Increased Fluorescence Dye->Fluorescence

Caption: Simplified pathway for the calcium flux assay.

Materials and Reagents:

  • Assay Plate: 384-well, black-walled, clear-bottom cell culture plates.

  • Cell Line: A suitable cell line (e.g., HEK293) expressing the target of interest.

  • Calcium-sensitive Dye: E.g., Fluo-4 AM or Calcium-6 dye kit (which often includes probenecid to prevent dye extrusion).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Instrumentation: A FLIPR (Fluorometric Imaging Plate Reader) or similar instrument capable of automated liquid handling and kinetic fluorescence reading.

Step-by-Step Protocol:

  • Cell Plating:

    • The day before the assay, seed cells into 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions, typically in Assay Buffer.

    • Remove the cell culture medium from the plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C, 5% CO₂.

  • Compound Addition and Reading (FLIPR):

    • Place the cell plate and a compound plate (containing the bis-piperidine library diluted in Assay Buffer) into the FLIPR instrument.

    • The instrument will first measure a baseline fluorescence for a few seconds.

    • It will then automatically add a specified volume (e.g., 10 µL) of the compound from the compound plate to the cell plate.

    • The instrument will immediately and continuously record the fluorescence intensity in each well for a period of 1-3 minutes to capture the kinetic response.

  • Agonist Addition (for Antagonist Screen):

    • If screening for antagonists, a second addition step is performed. After the initial read, the FLIPR will add a known agonist for the target at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • The fluorescence is then monitored for another 1-3 minutes.

Data Analysis and Interpretation:

Response TypeObservationInterpretation
Agonist A rapid increase in fluorescence immediately after compound addition.The compound activates the target receptor/channel.
Antagonist No change in fluorescence after compound addition, but a blunted or absent response to the subsequent addition of a known agonist.The compound blocks the target receptor/channel.
No Activity No change in fluorescence after compound addition, and a normal response to the subsequent addition of a known agonist.The compound is inactive at the tested concentration.

The primary data output is a kinetic trace of fluorescence intensity over time for each well. Data are typically analyzed by calculating the maximum peak height or the area under the curve.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the high-throughput screening of bis-piperidine derivatives against common and important drug target classes. The choice of a TR-FRET, FP, or calcium flux assay should be guided by the specific biological question and the nature of the target. Successful implementation of these assays, coupled with a high-quality and diverse bis-piperidine library, will undoubtedly accelerate the identification of promising new hit compounds. Following primary screening, hits should be validated through a cascade of secondary assays, including orthogonal assays (using a different detection technology), selectivity panels, and further cell-based functional assays to confirm their mechanism of action and therapeutic potential.

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Application Notes & Protocols: A Strategic Approach to Bioassay Development for Novel 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the development and implementation of bioassays for a novel chemical series, the 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- analogs. Recognizing that the biological target(s) for this class of compounds are likely uncharacterized, we present a strategic workflow commencing with broad, mechanism-agnostic assays to establish a foundational activity profile, followed by targeted screens against high-probability target classes. The protocols herein are designed to be robust and adaptable, incorporating industry-standard validation practices to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of new chemical entities.

Part 1: Foundational Strategy for a Novel Compound Series

The journey of a new chemical entity from synthesis to a validated lead is underpinned by the strategic application of biological assays. For compounds like the 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- analogs, where the mechanism of action (MoA) is unknown, a hierarchical screening approach is paramount. This strategy mitigates risk by first identifying any inherent cytotoxic effects before investing in more complex and resource-intensive target-specific assays.

Our proposed workflow is designed to build a comprehensive biological profile of the analog series, guiding decision-making at each stage of the discovery process.

Bioassay_Workflow cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Hit Confirmation & Elucidation A Compound Synthesis & Analog Library Generation B General Cytotoxicity Assessment (e.g., MTT Assay) A->B Initial Screen C Apoptosis Induction Screening (e.g., Caspase-3/7 Assay) B->C If Cytotoxic D GPCR Screening (Gq Pathway) (Calcium Mobilization Assay) B->D If Non-Cytotoxic E GPCR Screening (Gs/Gi Pathway) (cAMP Assay) B->E F Ion Channel Screening (Membrane Potential Assay) B->F G Dose-Response Analysis (IC50/EC50 Determination) D->G Hits Identified E->G Hits Identified F->G Hits Identified H Secondary Assays (e.g., Receptor Binding) G->H Confirmed Hits I Target Deconvolution & MoA Studies H->I Validated Hits Gq_Pathway Ligand Piperidine Analog GPCR Gq-Coupled GPCR Ligand->GPCR Binds G_Protein Gαqβγ GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Channel IP₃ Receptor IP3->Ca_Channel Binds ER Endoplasmic Reticulum (ER) Ca_Cytoplasm ↑ [Ca²⁺]i Ca_Channel->Ca_Cytoplasm Releases Ca²⁺ Response Cellular Response Ca_Cytoplasm->Response

Caption: Gq-coupled GPCR signaling cascade.

Protocol:

  • Cell Plating: Seed HEK293 cells (or a cell line stably expressing a specific Gq-coupled receptor) into black-walled, clear-bottom 96-well plates coated with Poly-L-lysine. [1]Incubate overnight.

  • Dye Loading: Aspirate the culture medium. Add 100 µL of a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM with probenecid) to each well. Probenecid is an anion-transport inhibitor that helps retain the dye inside the cells. [1]3. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Assay on FLIPR: Place the cell plate and a compound plate into a fluorometric imaging plate reader (FLIPR).

  • Antagonist Mode: To identify antagonists, add the test compounds first and incubate for 15-30 minutes. Then, add a known agonist at its EC₈₀ concentration and measure the fluorescence signal.

  • Agonist Mode: To identify agonists, measure a baseline fluorescence for 10-20 seconds, then add the test compounds and immediately measure the kinetic fluorescence response for 1-3 minutes.

  • Data Acquisition: The instrument records fluorescence intensity over time. The response is typically measured as the peak signal intensity minus the baseline.

Data Analysis & Validation:

  • For agonists, calculate the % activation relative to a known reference agonist.

  • For antagonists, calculate the % inhibition of the reference agonist's response.

  • Determine EC₅₀ (agonists) or IC₅₀ (antagonists) from dose-response curves.

  • For high-throughput screening (HTS), assay quality is determined by the Z'-factor: Z' = 1 - (3*(SD_pos + SD_neg) / |Mean_pos - Mean_neg|). A Z'-factor > 0.5 indicates an excellent assay.

GPCR Screening: Gs/Gi-Coupled Pathways via cAMP Measurement

Principle: Gs-coupled receptors activate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels. Conversely, Gi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in cAMP. [2][3]These changes can be quantified using various methods, including competitive immunoassays (e.g., HTRF) or live-cell biosensors (e.g., GloSensor™). [4][5]

Gs_Gi_Pathway cluster_Gs Gs Pathway cluster_Gi Gi Pathway Ligand_s Agonist GPCR_s Gs-Coupled GPCR Ligand_s->GPCR_s G_s Gαs GPCR_s->G_s AC_s Adenylyl Cyclase G_s->AC_s Activates cAMP_s ↑ cAMP AC_s->cAMP_s PKA_s PKA cAMP_s->PKA_s Activates Ligand_i Agonist GPCR_i Gi-Coupled GPCR Ligand_i->GPCR_i G_i Gαi GPCR_i->G_i AC_i Adenylyl Cyclase G_i->AC_i Inhibits cAMP_i ↓ cAMP AC_i->cAMP_i PKA_i PKA cAMP_i->PKA_i Less Activation

Caption: Gs (stimulatory) and Gi (inhibitory) GPCR signaling pathways.

Protocol (using HTRF as an example):

  • Cell Handling: Harvest cells expressing the target receptor and resuspend in assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Agonist Assay: Dispense cells into a low-volume 384-well plate. Add serial dilutions of the test compounds.

  • Antagonist Assay (for Gi): Dispense cells into the plate. Add test compounds, followed by a brief incubation. Then, add an adenylyl cyclase activator like Forskolin plus a known Gi agonist to stimulate and then inhibit cAMP production.

  • Antagonist Assay (for Gs): Dispense cells. Add test compounds, followed by a brief incubation. Then, add a known Gs agonist at its EC₈₀ concentration.

  • Lysis and Detection: Add the HTRF lysis reagent containing the anti-cAMP antibody labeled with a donor fluorophore (Europium cryptate) and cAMP labeled with an acceptor fluorophore (d2).

  • Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

Data Analysis:

  • The HTRF ratio (665nm/620nm) is inversely proportional to the amount of cAMP produced.

  • Convert HTRF ratios to cAMP concentrations using a standard curve.

  • Plot cAMP concentration versus log[compound] to determine EC₅₀ or IC₅₀ values.

Part 4: Phase 3 - Hit Confirmation and Characterization

Once "hits" are identified from primary screens, their activity must be confirmed and characterized through secondary assays.

Protocol: Radioligand Binding Assay

Principle: This assay directly measures the interaction of a compound with a receptor. It is a competition assay where the unlabeled test compound competes with a known radiolabeled ligand for binding to the receptor. [6][7]The amount of radioactivity detected is inversely proportional to the affinity of the test compound for the receptor.

Objective: To confirm direct binding of hit compounds to the putative receptor target and to determine their binding affinity (Ki).

Materials:

  • Cell membranes prepared from cells overexpressing the target receptor.

  • A specific radioligand for the target receptor (e.g., ³H-labeled).

  • Test compounds and a known non-labeled reference ligand.

  • Assay buffer.

  • Glass fiber filter mats.

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound in assay buffer.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a one-site competition model to determine the IC50.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

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  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

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In vitro evaluation of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Cytotoxic Evaluation of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

Authored by a Senior Application Scientist

Abstract

The evaluation of a novel chemical entity's cytotoxic potential is a foundational step in drug discovery and toxicological screening.[1][2][3] This document provides a comprehensive set of application notes and detailed protocols for the in vitro cytotoxicity assessment of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- . The piperidine moiety is a "privileged scaffold" present in numerous biologically active compounds, known to exhibit a wide spectrum of pharmacological activities, including anticancer properties.[4][5][6] Therefore, a rigorous evaluation of its derivatives is scientifically warranted. We present a multi-assay strategy designed to deliver robust and reproducible data, moving beyond a simple viability screen to probe the underlying mechanisms of cell death. The protocols for three complementary assays are detailed: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-3/7 assay for apoptosis detection.[7][8] This guide is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive cytotoxic profile of this and other novel compounds.

Compound Profile: 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

A thorough understanding of the test article is paramount before commencing any biological evaluation.

PropertyDetailsSource
Systematic Name 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-EPA[9]
CAS Number 18073-84-2CAS[10]
Molecular Formula C₁₇H₃₄N₂O₂EPA[9]
Molecular Weight 298.47 g/mol EPA[9]
Canonical SMILES OCCN1CCC(CCCC2CCN(CCO)CC2)CC1CAS[10]
Structure

The Triad of Cytotoxicity Testing: A Multi-Parametric Approach

To build a trustworthy and comprehensive cytotoxicity profile, relying on a single assay is insufficient. Different assays measure distinct cellular parameters, and a compound might affect one pathway more than another.[3] Our recommended approach integrates three assays to assess cell health from multiple perspectives: metabolic competence, membrane integrity, and the activation of programmed cell death pathways.

Caption: A multi-parametric approach to cytotoxicity testing.

Experimental Design: The Foundation of Reliable Data

The quality of the output data is dictated by the integrity of the experimental design. The following considerations are critical.

Cell Line Selection: The Biological Context

The choice of cell line is the most critical variable as it provides the biological context for your results.[11] A compound's effect can be highly cell-type dependent.

  • Rationale: For an initial screening, a panel including at least one cancer cell line and one non-cancerous (or "normal") cell line is recommended. This allows for the preliminary assessment of a therapeutic index or selectivity.[12]

  • Recommended Panel:

    • MCF-7: A human breast adenocarcinoma cell line. It is a well-characterized, commonly used model in cancer research.

    • MRC-5: A normal human fetal lung fibroblast cell line. It serves as a control for general cytotoxicity against non-cancerous cells.[13]

  • Expert Insight: Always source cell lines from reputable cell banks like ATCC or DSMZ to ensure authenticity and prevent issues with misidentification or contamination.[11] Maintain low passage numbers to avoid genetic drift.[11]

Compound Preparation and Dosing Strategy
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- in a suitable solvent, typically dimethyl sulfoxide (DMSO). Store in aliquots at -20°C or -80°C.

  • Dose Range: A logarithmic serial dilution is standard for determining the IC₅₀. A typical starting range might be from 0.1 µM to 100 µM.

  • Vehicle Control: This is a non-negotiable control. All wells, including "untreated" controls, must contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound.

    • Causality: High concentrations of DMSO can be cytotoxic. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a non-toxic level, typically ≤0.5% (v/v).[1]

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format, suitable for high-throughput screening.

Protocol 1: MTT Assay for Metabolic Activity

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[14][15] The amount of formazan produced is proportional to the number of viable cells.[16]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Selected cell lines (e.g., MCF-7, MRC-5) and complete culture medium

  • 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- stock solution in DMSO

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in sterile PBS), filter-sterilized and protected from light[14]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate spectrophotometer (ELISA reader)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Controls: Include wells for:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound dose.

      • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

      • No-Cell Blank: Wells with medium only, to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C.

    • Scientist's Note: During this incubation, viable cells will form visible purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well.[14][16]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.

Protocol 2: LDH Release Assay for Membrane Integrity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[17][18]

Materials:

  • Cell culture plate prepared and treated as in steps 1-3 of the MTT protocol.

  • Commercially available LDH Cytotoxicity Assay Kit (recommended for consistency) or individual reagents.

  • Lysis Buffer (often 10X, provided in kits) to create a "Maximum LDH Release" control.

  • Microplate spectrophotometer.

Step-by-Step Methodology:

  • Prepare Controls: On the same plate as the treated cells, set up the following controls:

    • Spontaneous LDH Release: Vehicle-treated, untreated cells.

    • Maximum LDH Release: Vehicle-treated cells to which Lysis Buffer is added 45 minutes before the end of the incubation period. This lyses all cells and represents 100% cytotoxicity.

    • Medium Background: No-cell control.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well flat-bottom plate.

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18] This enzymatic reaction results in the conversion of a tetrazolium salt into a red formazan product.[18]

  • Stop Reaction & Read: Add 50 µL of Stop Solution (if required by the kit). Measure the absorbance at 490 nm.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[8][19] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[8]

Materials:

  • White-walled, clear-bottom 96-well plates (for luminescence).

  • Cell culture plate prepared and treated as in steps 1-3 of the MTT protocol.

  • Caspase-Glo® 3/7 Assay Kit (e.g., from Promega).

  • Luminometer.

Step-by-Step Methodology:

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Prepare the working solution according to the manufacturer's protocol.

  • Assay Execution (Add-Mix-Measure): Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.[8]

  • Incubation: Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.

    • Rationale: The single reagent addition lyses the cells, inhibits ATPase, and initiates the luciferase reaction, generating a stable "glow-type" signal.[7][8]

  • Luminescence Reading: Measure the luminescence of each sample using a plate-reading luminometer.

Data Analysis and Presentation

Calculations
  • MTT Assay:

    • Percent Viability (%) = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • LDH Assay:

    • Percent Cytotoxicity (%) = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • Caspase-3/7 Assay:

    • Data is often presented as Relative Luminescence Units (RLU) or as fold-change over the vehicle control.

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.[1] It is determined by plotting the percent viability (or cytotoxicity) against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response). Graphing software such as GraphPad Prism or R is used for this analysis.

Data Presentation

Summarize the calculated IC₅₀ values in a clear, tabular format for easy comparison.

Table 1: Hypothetical Cytotoxicity of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

Cell LineAssayIncubation Time (h)IC₅₀ (µM) ± SD
MCF-7 MTT48[Insert Value]
(Breast Cancer)LDH48[Insert Value]
MRC-5 MTT48[Insert Value]
(Normal Lung)LDH48[Insert Value]
Data should be presented as the mean ± standard deviation from at least three independent experiments.

Visualizing the Workflow and Mechanism

A clear visual representation of the experimental process and the targeted biological pathway enhances understanding and reproducibility.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity Assays (48h Incubation) cluster_analysis Phase 3: Data Analysis A Cell Culture (MCF-7 & MRC-5) B Cell Seeding (96-well plates) A->B C Compound Treatment (Serial Dilutions) B->C D MTT Assay (Metabolic Activity) C->D E LDH Assay (Membrane Integrity) C->E F Caspase-3/7 Assay (Apoptosis) C->F G Spectrophotometer / Luminometer Reading D->G E->G F->G H Calculate % Viability / % Cytotoxicity G->H I IC50 Determination (Non-linear Regression) H->I

Caption: General workflow for in vitro cytotoxicity assessment.

Apoptosis_Pathway Simplified Apoptotic Cascade A Apoptotic Stimulus (e.g., Test Compound) B Activation of Initiator Caspases (e.g., Caspase-8, -9) A->B C Activation of Executioner Caspases (Caspase-3 & Caspase-7) B->C D Cleavage of DEVD Substrate (Assay Principle) C->D Measured By Assay E Cleavage of Cellular Proteins (e.g., PARP) C->E F Apoptosis (Cell Death) E->F

Caption: The central role of Caspase-3/7 in apoptosis.

References

  • Vertex AI Search. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Cell Signaling Technology. (n.d.). Overview of Cell Viability and Cell Viability Assays.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Abcam. (n.d.). MTT assay protocol.
  • Thermo Fisher Scientific. (n.d.). Cell Viability Assays.
  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Promega Corporation. (n.d.). Cell Viability, Proliferation and Cytotoxicity Assays.
  • ResearchGate. (2025). MTT Proliferation Assay Protocol.
  • Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.
  • BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • protocols.io. (2024). LDH cytotoxicity assay.
  • ResearchGate. (2025). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • National Institutes of Health. (n.d.). Highlight report: Cell type selection for toxicity testing.
  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit.
  • STEMCELL Technologies. (n.d.). Caspase-3/7 Activity Plate Reader Assay Kit, Green.
  • U.S. Environmental Protection Agency. (n.d.). 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- - Substance Details.
  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?.
  • faCellitate. (2023). How to choose the right cell line for your experiments.
  • CAS. (n.d.). 1,3-Di-(N-β-hydroxyethyl-4-piperidyl)propane.
  • National Institutes of Health. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • ResearchGate. (2018). Antioxidant potential of piperidine containing compounds - A short review.
  • IJIRT. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review.
  • National Institutes of Health. (n.d.). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities.
  • National Institutes of Health. (n.d.). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring.
  • ACS Publications. (n.d.). 3,5-Bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl] piperidin-4-ones.
  • PubMed. (n.d.). 3,5-Bis(benzylidene)-4-oxo-1-phosphonopiperidines and related diethyl esters: Potent cytotoxins with multi-drug-resistance reverting properties.

Sources

Application Notes and Protocols for the Use of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction to a Novel Bifunctional Monomer

1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (CAS: 18073-84-2), hereafter referred to as PDBPE, is a unique difunctional monomer poised for application in advanced polymer synthesis. Its molecular architecture, featuring two secondary hydroxyl groups and two sterically accessible tertiary amine functionalities within the piperidine rings, offers a compelling dual-role capability in polymerization, particularly in the synthesis of polyurethanes (PUs).

The hydroxyl groups serve as classical reactive sites for polyaddition reactions with isocyanates, positioning PDBPE as a specialty diol for creating the "hard segments" in segmented polyurethanes. The bulky, non-planar piperidine rings are hypothesized to introduce significant conformational restrictions into the polymer backbone. This structural feature is expected to disrupt crystalline packing, leading to amorphous polymers with potentially high glass transition temperatures (Tg), enhanced solubility, and unique mechanical properties compared to polyurethanes synthesized with conventional linear diols like 1,4-butanediol (BDO).

Crucially, the tertiary amine nitrogen atoms within the piperidine rings are not merely passive structural elements. Tertiary amines are well-established catalysts for the urethane-forming reaction (gelling reaction)[1][2]. This intrinsic catalytic activity suggests that PDBPE can function as a "reactive catalyst," participating in the polymerization both as a monomer and as a promoter of the reaction. This dual functionality can simplify formulations by reducing or eliminating the need for external catalysts, which are often based on organotin compounds or other tertiary amines with potential toxicity or migratory issues.

This guide provides a comprehensive overview, detailed protocols, and anticipated structure-property relationships for the use of PDBPE in polyurethane synthesis, designed for researchers in polymer chemistry, materials science, and drug development.

Section 2: Application in Polyurethane Synthesis as a Specialty Diol

The primary application of PDBPE is as a diol monomer or chain extender in polyurethane synthesis. The reaction involves the polyaddition of the hydroxyl groups of PDBPE with the isocyanate groups of a di- or polyisocyanate.

Mechanistic Insights: A Dual-Role Monomer

The fundamental reaction for polyurethane formation is the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. The tertiary amine nitrogens within the PDBPE structure are proposed to catalyze this reaction via a nucleophilic catalysis mechanism. The amine's lone pair of electrons can interact with the isocyanate group, increasing its electrophilicity and making it more susceptible to attack by the hydroxyl group[3]. This intrinsic catalysis can accelerate polymerization rates and ensure a more complete reaction.

G cluster_reactants Reactants cluster_catalysis Catalytic Activation cluster_reaction Polymerization PDBPE PDBPE Diol (HO-R'-OH) Activation Piperidine Nitrogen activates Isocyanate PDBPE->Activation Provides -OH groups Isocyanate Diisocyanate (OCN-R-NCO) Isocyanate->Activation Activated by Amine Urethane Urethane Linkage Formation (-NH-COO-) Activation->Urethane Facilitates reaction Polymer Polyurethane Chain Growth Urethane->Polymer Step-growth polymerization

Caption: Proposed dual-role mechanism of PDBPE in polyurethane synthesis.

Experimental Protocol: Synthesis of a PDBPE-based Polyurethane Elastomer (Prepolymer Method)

The two-step prepolymer method is recommended as it provides superior control over the polymer architecture and leads to a more uniform segmented structure[1]. This protocol is a representative starting point and should be optimized for specific diisocyanates and desired polymer properties.

Materials:

  • Polyol: Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol (dried at 80°C under vacuum for 4 hours before use).

  • Diisocyanate: 4,4'-Methylenebis(phenyl isocyanate) (MDI) (distilled under reduced pressure before use).

  • Chain Extender: 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (PDBPE) (dried in a vacuum oven at 50°C for 4 hours).

  • Solvent: N,N-Dimethylacetamide (DMAc), anhydrous.

  • Catalyst (Optional): Dibutyltin dilaurate (DBTDL), if faster reaction times are needed or if comparing against a non-catalyzed system.

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer.

  • Heating mantle with a temperature controller.

  • Vacuum oven.

  • Glass casting plates and a doctor blade or casting mold.

Procedure:

Step 1: Prepolymer Synthesis

  • Charge the reaction flask with PTMEG (e.g., 0.1 mol).

  • Heat the flask to 60°C under a gentle nitrogen stream with stirring.

  • Add MDI to the flask. The molar ratio of NCO:OH should be 2:1. For this example, add 0.2 mol of MDI.

  • Increase the temperature to 80°C and maintain for 2-3 hours with continuous stirring. The reaction progress can be monitored by titrating the %NCO content (ASTM D2572). The reaction is complete when the experimental %NCO value matches the theoretical value.

  • Cool the resulting NCO-terminated prepolymer to 60°C.

Step 2: Chain Extension

  • In a separate beaker, dissolve PDBPE (0.1 mol) in a minimal amount of anhydrous DMAc to create a solution. The amount of PDBPE is calculated to react with the remaining NCO groups, achieving an overall NCO:OH ratio of approximately 1.02:1.

  • With vigorous stirring, add the PDBPE solution to the prepolymer in the reaction flask.

  • An immediate increase in viscosity will be observed. Continue stirring for 15-30 minutes.

  • If the viscosity becomes too high for effective mixing, add more anhydrous DMAc to achieve a target solids content of 30-40% (w/w).

Step 3: Casting and Curing

  • Pour the viscous polymer solution onto a clean, dry glass plate.

  • Cast the film to the desired thickness using a doctor blade.

  • Place the cast film in a vacuum oven. Cure at 80°C for 12-16 hours to remove the solvent and complete the reaction.

  • After curing, allow the film to cool to room temperature before peeling it from the substrate.

  • Post-cure the polymer film at room temperature for 7 days to allow for the development of its final properties.

G start Start prep_synth Step 1: Prepolymer Synthesis (PTMEG + MDI @ 80°C) start->prep_synth nco_check Monitor %NCO Content prep_synth->nco_check nco_check->prep_synth Continue reaction chain_ext Step 2: Chain Extension (Add PDBPE Solution @ 60°C) nco_check->chain_ext Theoretical value reached casting Step 3: Casting & Curing (Cast film, cure in vacuum oven @ 80°C) chain_ext->casting post_cure Post-Cure (7 days at room temp) casting->post_cure end Final Polymer Film post_cure->end

Caption: Experimental workflow for PDBPE-based polyurethane synthesis.

Anticipated Polymer Properties and Rationale

The unique structure of PDBPE is expected to impart distinct properties to the resulting polyurethanes. The following table summarizes the anticipated effects compared to a polyurethane synthesized with a linear aliphatic diol like 1,4-butanediol (BDO).

PropertyPDBPE-based PU (Anticipated)BDO-based PU (Typical)Rationale for PDBPE-PU Properties
Morphology AmorphousSemi-crystallineThe bulky, non-planar piperidine rings disrupt hydrogen bonding and prevent orderly chain packing, inhibiting crystallization of the hard segments.
Glass Transition (Tg) HigherLowerThe rigid cyclic structure of PDBPE restricts segmental motion of the polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state.
Tensile Strength Moderate to HighHighWhile amorphous, strong intermolecular interactions (hydrogen bonding) will still exist. The rigid structure of the hard segment contributes to strength.
Elongation at Break LowerHigherThe restricted chain mobility due to the bulky rings may reduce the polymer's ability to stretch before breaking compared to more flexible BDO-based hard segments.
Thermal Stability (TGA) HighModerate to HighThe inherent stability of the piperidine ring structure is expected to contribute to good thermal resistance.
Solubility Good in polar aprotic solventsLimited solubilityThe amorphous nature and disrupted packing should allow for easier solvent penetration and dissolution in solvents like DMAc, DMF, or THF.

Section 3: Polymer Characterization Protocols

1. Fourier-Transform Infrared Spectroscopy (FTIR)

  • Objective: To confirm the completion of the polymerization reaction.

  • Procedure: Acquire a spectrum of the cured polymer film using an ATR-FTIR spectrometer.

  • Data Interpretation: The key indicator of a successful reaction is the disappearance of the strong N=C=O stretching band from the isocyanate reactant at approximately 2270 cm⁻¹ . Concurrently, the formation of the urethane linkage will be confirmed by the appearance of a strong C=O stretching band around 1700-1730 cm⁻¹ and an N-H bending band near 1530 cm⁻¹ .

2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the thermal transitions, particularly the glass transition temperature (Tg).

  • Procedure: Heat a 5-10 mg sample from -80°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Data Interpretation: The Tg will be observed as a step-change in the heat flow curve. The absence of a sharp melting peak (Tm) would confirm the amorphous nature of the polymer, as anticipated.

3. Thermogravimetric Analysis (TGA)

  • Objective: To assess the thermal stability of the polymer.

  • Procedure: Heat a 10-15 mg sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Data Interpretation: The onset of decomposition (Td), typically defined as the temperature at which 5% weight loss occurs, provides a measure of the material's thermal stability.

Section 4: Troubleshooting

IssuePotential CauseSuggested Solution
Gelation during Prepolymer Step Unwanted side reactions (e.g., allophanate formation); moisture contamination.Ensure all reactants and solvents are rigorously dried. Reduce reaction temperature slightly (e.g., to 70-75°C).
Final Polymer is Brittle NCO:OH ratio is too high; insufficient soft segment content.Recalculate and carefully control stoichiometry. Aim for an NCO:OH index closer to 1.0. Increase the relative amount of polyol.
Incomplete Reaction (Isocyanate peak in FTIR) Insufficient reaction time/temperature; poor mixing; low catalytic activity.Extend reaction time or increase temperature. Ensure vigorous stirring, especially after adding the chain extender. If not relying on intrinsic catalysis, add a small amount of DBTDL.
Bubbles in Cured Film Trapped air during mixing; moisture reacting with NCO groups to form CO₂.Degas the polymer solution under vacuum before casting. Ensure all glassware and reactants are scrupulously dry.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Polyurethane Catalysis: The Power of Tertiary Amines like TEDA. Available at: [Link]

  • Lawrence Industries. (n.d.). The chemistry of polyurethanes. Available at: [Link]

  • MDPI. (2021). Computational Study of Catalytic Urethane Formation. Available at: [Link]

  • ResearchGate. (2022). RESEARCH PROGRESS OF AMINE CATALYSTS FOR POLYURETHANE. Available at: [Link]

  • American Chemical Society. (2021). Introduction to Polyurethane Chemistry. Available at: [Link]

  • Knowledge. (2022). Reaction principle of tertiary amine catalyst. Available at: [Link]

  • ResearchGate. (n.d.). Modern Polyurethanes: Overview of Structure Property Relationship. Available at: [Link]

  • RSC Publishing. (2022). Structure–property relationships in bio-based polyhydroxyurethanes. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-. This guide is designed to provide in-depth troubleshooting for common issues encountered during the synthesis of this and related bis-piperidine derivatives. As Senior Application Scientists, we understand the nuances of complex organic synthesis and aim to provide practical, experience-driven solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-, and what are the key challenges?

The most prevalent synthetic strategy involves the dialkylation of 4,4'-(1,3-propanediyl)bis(piperidine) with 2-chloroethanol or a similar two-carbon electrophile. The core challenge in this synthesis is controlling the extent of alkylation to prevent the formation of quaternary ammonium salts and other side products. Achieving high yields of the desired bis-N-hydroxyethyl derivative requires careful control of stoichiometry, reaction temperature, and the choice of base.

Q2: My reaction yields are consistently low. What are the likely causes?

Low yields in this synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, low temperature, or inadequate mixing.

  • Side Reactions: The formation of byproducts, such as mono-alkylated starting material or over-alkylated quaternary ammonium salts, can significantly reduce the yield of the desired product.

  • Product Loss During Workup: The product may be lost during aqueous extraction if it has some water solubility, or during purification if not handled correctly.[1]

  • Poor Quality of Reagents: The purity of the starting materials, particularly the 4,4'-(1,3-propanediyl)bis(piperidine) and the alkylating agent, is crucial.

Q3: I am observing significant amounts of a mono-alkylated byproduct. How can I favor the formation of the desired bis-alkylated product?

The formation of the mono-alkylated product is a common issue and is often a result of stoichiometry and reaction conditions. To favor bis-alkylation:

  • Use a slight excess of the alkylating agent: Employing a molar ratio of slightly more than 2:1 of the 2-hydroxyethylating agent to the bis-piperidine can drive the reaction towards the desired product.

  • Increase the reaction temperature: Higher temperatures can provide the necessary activation energy for the second alkylation step. However, this must be balanced against the potential for increased side reactions.

  • Prolong the reaction time: Monitor the reaction by TLC or GC-MS to ensure it has reached completion.

Q4: My final product is a thick, viscous oil that is difficult to purify. What purification strategies are recommended?

The target compound, 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-, is expected to be a high-boiling, viscous liquid. Purification can be challenging.

  • Column Chromatography: For small to medium-scale reactions, column chromatography on silica gel is often the most effective method.[1] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., with methanol in dichloromethane), can effectively separate the desired product from less polar starting materials and more polar byproducts.

  • Distillation: While the product has a high boiling point, vacuum distillation may be an option for larger quantities if the product is thermally stable.

  • Salt Formation: If the product is difficult to purify as the free base, consider converting it to a salt (e.g., hydrochloride salt), which may be a crystalline solid that can be purified by recrystallization. The free base can then be regenerated by treatment with a base.

Troubleshooting Guide

Problem 1: Reaction Stalls or Proceeds Very Slowly

Potential Causes:

  • Insufficient Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

  • Poor Solubility of Reagents: If the reagents are not fully dissolved in the chosen solvent, the reaction will be slow.

  • Ineffective Base: The base may not be strong enough to effectively scavenge the acid produced during the reaction, leading to protonation of the starting amine and halting the reaction.

Solutions:

Parameter Recommendation Rationale
Temperature Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and byproduct formation by TLC or GC-MS.To overcome the activation energy barrier of the nucleophilic substitution.
Solvent Use a polar aprotic solvent such as DMF or acetonitrile to ensure all reagents are fully dissolved.[1]To facilitate the interaction between the nucleophilic amine and the electrophilic alkylating agent.
Base Employ a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA).[2]To neutralize the generated acid without competing with the piperidine nitrogen as a nucleophile.
Problem 2: Formation of a White Precipitate (Suspected Quaternary Ammonium Salt)

Potential Causes:

  • Excess Alkylating Agent: A large excess of the 2-hydroxyethylating agent can lead to over-alkylation of the product, forming a quaternary ammonium salt.

  • High Reaction Temperature: Elevated temperatures can sometimes favor the formation of the thermodynamically stable quaternary salt.

Solutions:

  • Control Stoichiometry: Carefully control the molar ratio of the alkylating agent to the bis-piperidine. A slight excess (around 2.1 to 2.2 equivalents) of the alkylating agent is often optimal.

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration, which can disfavor over-alkylation.

  • Moderate Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Problem 3: Product is Contaminated with Starting Material After Purification

Potential Causes:

  • Incomplete Reaction: The reaction was stopped before all the starting material was consumed.

  • Co-elution during Chromatography: The starting material and product may have similar polarities, making separation by column chromatography difficult.

Solutions:

  • Reaction Monitoring: Ensure the reaction has gone to completion by TLC or GC-MS before beginning the workup.

  • Optimize Chromatography:

    • Use a shallower solvent gradient during column chromatography to improve separation.

    • Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.[1]

    • If the product is an oil, a second chromatographic purification may be necessary.

Experimental Workflow & Protocols
General Synthetic Protocol

This protocol provides a representative procedure for the synthesis of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-.

Materials:

  • 4,4'-(1,3-Propanediyl)bis(piperidine) (1.0 eq)

  • 2-Chloroethanol (2.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • Reaction Setup: To a solution of 4,4'-(1,3-propanediyl)bis(piperidine) in acetonitrile, add potassium carbonate.

  • Addition of Alkylating Agent: Slowly add 2-chloroethanol to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Visualizing the Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve Bis-piperidine and K2CO3 in ACN B 2. Add 2-Chloroethanol dropwise A->B C 3. Heat to Reflux (12-24h) B->C D 4. Cool & Filter C->D E 5. Concentrate D->E F 6. DCM Extraction & Washes E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography (DCM/MeOH) G->H I Pure Product H->I Troubleshooting_Logic cluster_problem cluster_solution Start Low Yield or Impure Product IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Side Products Present? Start->SideProducts WorkupLoss Product Loss During Workup? Start->WorkupLoss IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp OptimizeStoichiometry Optimize Stoichiometry & Addition Rate SideProducts->OptimizeStoichiometry OptimizeWorkup Optimize Workup & Purification WorkupLoss->OptimizeWorkup

Caption: A decision-making diagram for troubleshooting common synthesis issues.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Echemi. (n.d.). 4,4'-[1-(4-piperidyl)propane-1,3-diyl]bis(piperidine-1-ethanol).
  • International Journal of Molecular Sciences. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-.
  • EON Biotech. (n.d.). 1-Piperidineethanol, 4,4′-(1,3-propanediyl)bis- – (18073-84-2).
  • GSRS. (n.d.). 4,4'-(1,3-PROPANEDIYL)BIS(1-PIPERIDINEETHANOL).
  • ABI Chem. (n.d.). 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-.
  • PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Reactions Involving 1,5-Diiodopentane.
  • PubMed. (2025). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities.
  • ResearchGate. (2025). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives | Request PDF.
  • CAS Common Chemistry. (n.d.). 1,3-Di-(N-β-hydroxyethyl-4-piperidyl)propane.
  • NIST WebBook. (n.d.). Piperidine, 4,4'-(1,3-propanediyl)bis-.
  • EPA. (n.d.). 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- - Substance Details.
  • BenchChem. (2025). Technical Support Center: Synthesis and Handling of 1-Piperideine.
  • Google Patents. (n.d.). US20050069997A1 - Purification of biologically-produced 1,3-propanediol.
  • PubMed Central (PMC). (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.

Sources

Technical Support Center: Optimization of Reaction Conditions for Bis-Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Bis-Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the synthesis of bis-piperidine scaffolds. These structures are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and pharmaceuticals.[1][2][3] This resource will help you navigate common challenges and optimize your reaction conditions to achieve desired outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of bis-piperidine and related piperidine structures.

Q1: What are the most common synthetic strategies for constructing the bis-piperidine core?

The synthesis of bis-piperidine frameworks can be approached through several methodologies, with the choice depending on the target structure's complexity and desired stereochemistry. Key strategies include:

  • Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials are highly efficient for generating molecular complexity in a single step. For instance, the reaction of amines, formaldehyde, and a C-H acid like dimedone can yield bis-spiro piperidine derivatives, often facilitated by a Lewis acid catalyst.[4][5]

  • Aza-Diels-Alder Reaction: This cycloaddition between an imine (the aza-dienophile) and a diene is a powerful tool for constructing the piperidine ring.[6] The reaction can be catalyzed by Lewis acids or Brønsted acids and is often a key step in the synthesis of complex piperidine-containing molecules.[7][8]

  • Modular Approaches: Stepwise construction of the bis-piperidine framework allows for greater control over stereochemistry. This can involve techniques like ring-closing metathesis (RCM) followed by diastereoselective hydrogenation or aldol-based strategies starting from piperidinone precursors.[1]

Q2: How does catalyst choice impact the reaction outcome?

The catalyst plays a crucial role in determining the reaction's efficiency, selectivity, and even the reaction pathway.

  • Lewis Acids: Lewis acids like SbCl₅ supported on nano γ-alumina have been shown to be highly effective in promoting the synthesis of bis-spiro piperidines.[4] They activate the electrophilic components of the reaction, accelerating the rate. However, strong Lewis acids can sometimes lead to reactant decomposition or favor a stepwise Mannich-Michael pathway over a concerted [4+2] cycloaddition in Aza-Diels-Alder reactions, potentially affecting stereoselectivity.[6][7]

  • Brønsted Acids: These can also catalyze Aza-Diels-Alder reactions, often promoting the formation of iminium ions which are highly reactive dienophiles.[9]

  • Organocatalysts: As an alternative to metal-based catalysts, organocatalysts can offer different selectivity profiles and are often considered a "greener" option.[7]

Q3: What is the influence of solvent on bis-piperidine synthesis?

Solvent choice can significantly impact reaction rates and yields. The solvent's ability to stabilize transition states through effects like hydrogen bonding is a key factor.[5] For example, in the synthesis of bis-spiro piperidines, dichloromethane has been shown to be superior to other solvents like ethanol, acetone, and water, leading to higher yields in shorter reaction times.[4][5] In other piperidine syntheses, protic solvents like ethanol have been found to accelerate the reaction rate compared to methanol.[10][11] A solvent screen is often a critical first step in optimizing a new synthesis.

Q4: How critical is temperature control?

Temperature is a critical parameter that needs to be carefully optimized.

  • Low Temperatures: Running reactions at lower temperatures (e.g., 0°C to room temperature) can help minimize the formation of side products that may arise from decomposition or polymerization, particularly in the presence of highly reactive intermediates.[7]

  • Elevated Temperatures: In some cases, heating is necessary to overcome the activation energy barrier of the reaction. For instance, some Aza-Diels-Alder reactions are conducted at elevated temperatures (e.g., 80°C) to ensure a reasonable reaction rate.[12] However, excessively high temperatures can lead to retro-Diels-Alder reactions or degradation of products.[13]

II. Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of bis-piperidine compounds.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The chosen Lewis or Brønsted acid may not be sufficiently active under the reaction conditions. 2. Poor Reactant Quality: Starting materials may be impure or degraded. 3. Suboptimal Solvent: The solvent may not be effectively stabilizing the transition state. 4. Incorrect Temperature: The reaction may require heating to proceed at an appreciable rate, or conversely, high temperatures may be causing decomposition.1. Screen Catalysts: Test a variety of Lewis acids (e.g., SbCl₅/Al₂O₃, ZrCl₄, MgI₂) or Brønsted acids.[4][14][15] Consider using an organocatalyst as an alternative.[7] 2. Purify Starting Materials: Ensure the purity of your amines, aldehydes, and dienes. Recrystallize or distill starting materials if necessary. 3. Solvent Screening: Perform the reaction in a range of solvents with varying polarities (e.g., dichloromethane, ethanol, toluene, acetonitrile).[4][10] 4. Temperature Optimization: Run small-scale reactions at different temperatures (e.g., 0°C, room temperature, 50°C, 80°C) to find the optimal condition.[16][17]
Poor Diastereoselectivity 1. Stepwise vs. Concerted Mechanism: In Aza-Diels-Alder reactions, strong Lewis acids can promote a stepwise Mannich-Michael pathway, leading to a loss of stereocontrol.[6][7] 2. Substrate Effects: The steric and electronic properties of the substrates can influence the facial selectivity of the cycloaddition. 3. Non-optimal Catalyst: The catalyst may not be providing a sufficiently chiral environment or may not be effectively directing the stereochemical outcome.1. Modify Catalyst: Switch to a milder Lewis acid or a Brønsted acid to favor a concerted cycloaddition.[6] 2. Use Cyclic Dienes: Cyclic dienes often provide higher diastereoselectivity compared to their acyclic counterparts.[7] 3. Introduce Chiral Auxiliaries: Attaching a chiral auxiliary to the imine can effectively control the stereochemical outcome.[15]
Formation of Side Products 1. Decomposition of Reactants/Products: Highly reactive intermediates or the final product may be unstable under the reaction conditions. 2. Polymerization: Especially at higher temperatures, reactants like aldehydes or imines can polymerize. 3. Competing Reaction Pathways: The reaction conditions may be promoting undesired side reactions.1. Lower Reaction Temperature: Reducing the temperature can often minimize decomposition pathways.[7] 2. Optimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.[7] 3. Adjust Stoichiometry: Varying the ratio of reactants can sometimes suppress side reactions.
Difficulty in Product Isolation/Purification 1. Formation of Emulsions during Workup: This is common in reactions involving basic amines. 2. Product Instability on Silica Gel: The desired product may be sensitive to the acidic nature of standard silica gel. 3. Azeotrope Formation: In some cases, the product may form an azeotrope with the solvent, making complete removal difficult.1. Modify Workup Procedure: Add brine or a small amount of a different organic solvent to break up emulsions. 2. Use Neutralized Silica Gel: Treat silica gel with a base (e.g., triethylamine in the eluent) or use an alternative stationary phase like neutral alumina for chromatography. 3. Alternative Purification: Consider recrystallization or distillation if the product is amenable to these techniques.
Experimental Protocols
General Procedure for a One-Pot Bis-Spiro Piperidine Synthesis

This protocol is adapted from a method utilizing a nano γ-alumina supported Sb(V) catalyst.[4][5]

  • Reactant Preparation: In a round-bottom flask, combine the aromatic amine (1 mmol), dimedone (2 mmol), and formaldehyde (3 mmol, typically a 37-41% aqueous solution).

  • Solvent and Catalyst Addition: Add dichloromethane (10 mL) as the solvent, followed by the nano-γ-Al₂O₃/Sb(V) catalyst (typically 30-50 mg).[4][5]

  • Reaction Execution: Stir the reaction mixture at room temperature. For potentially faster reaction times, ultrasonic irradiation can be employed.[4][5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The formation of a solid product is often indicative of the reaction proceeding.

  • Workup and Purification: Upon completion, filter the solid product. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure bis-spiro piperidine derivative.[18]

General Workflow for an Aza-Diels-Alder Reaction

This workflow is a generalized procedure for synthesizing piperidine derivatives via an Aza-Diels-Alder reaction.[7]

Aza_Diels_Alder_Workflow Start Start Prepare Prepare Diene and Imine (Dienophile) Start->Prepare Add_Catalyst Add Lewis Acid or Organocatalyst in an Anhydrous Solvent Prepare->Add_Catalyst Stir Stir at Controlled Temperature (e.g., 0°C to RT) Add_Catalyst->Stir Monitor Monitor Reaction Progress by TLC or LC-MS Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Caption: General experimental workflow for an Aza-Diels-Alder reaction.

Reaction Mechanism Visualization
Proposed Mechanism for Bis-Spiro Piperidine Formation

The following diagram illustrates a plausible reaction mechanism for the formation of bis-spiro piperidine derivatives in a one-pot, three-component reaction.

Bis_Spiro_Piperidine_Mechanism cluster_activation Activation and Intermediate Formation cluster_cyclization Cyclization and Product Formation Amine Amine R-NH₂ Iminium Iminium Ion [R-N=CH₂]⁺ Amine->Iminium Formaldehyde Formaldehyde CH₂O Formaldehyde->Iminium Dimedone Dimedone Enamine Enamine Intermediate Dimedone->Enamine Michael Michael Adduct Dimedone->Michael Catalyst Lewis Acid Catalyst Catalyst->Iminium activates Mannich Mannich Adduct Iminium->Mannich Enamine->Mannich Mannich->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Product Bis-Spiro Piperidine Cyclization->Product

Caption: Proposed mechanism for bis-spiro piperidine synthesis.

III. References

  • MDPI. (n.d.). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Retrieved from [Link]

  • Aghamohammadsadegh, M., Bamoniri, A., & Mirjalili, B. B. F. (2023). Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(V) under ultrasonic irradiation at room temperature conditions. RSC Advances, 13(23), 15683-15690. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible reaction mechanism for the synthesis of bis-spiro piperidine derivative. Retrieved from [Link]

  • Singh, H. P., Gupta, S. D., & Moorthy, N. S. H. N. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research, 1(2), 282-287.

  • Aghamohammadsadegh, M., Bamoniri, A., & Mirjalili, B. B. F. (2023). Synthesis of bis-spiro piperidines using nano g- alumina supported Sb(V) under ultrasonic irradiation. RSC Advances, 13(23), 15683-15690.

  • ResearchGate. (2025). (PDF) Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the conditions for the reaction of 1 with piperidine a. Retrieved from [Link]

  • JoVE. (2022, September 15). Catalyzed Reaction:Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • SpringerLink. (n.d.). Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • American Chemical Society. (n.d.). Ketenimines as Aza-Dienophiles. Retrieved from [Link]

  • ResearchGate. (2025). Diels−Alder Reaction of Heterocyclic Imine Dienophiles. Retrieved from [Link]

  • MDPI. (n.d.). Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. Retrieved from [Link]

  • Digital Commons @ University of Rhode Island. (2024). Synthesis of precursors for tetracyclic bis-piperidine alkaloids as anticancer agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Retrieved from [Link]

  • ResearchGate. (2008). Temperature and Time Optimization of Diels-Alder Reactions in the CEM Microwave. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene. Retrieved from [Link]

  • Wikipedia. (n.d.). Aza-Diels–Alder reaction. Retrieved from [Link]

  • ResearchGate. (2008). Temperature and Time Optimization of Diels-Alder Reactions in the CEM Microwave. Retrieved from [Link]

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Purification techniques for 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- and Related Bis-Piperidine Alkanols

A Note from the Senior Application Scientist

Welcome to the technical support center for the purification of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-. While specific, peer-reviewed purification protocols for this exact molecule (CAS: 18073-84-2) are not extensively documented in publicly available literature, its structure provides clear guidance for successful purification. This molecule is a diamine featuring two basic piperidine rings and two polar hydroxyethyl groups. Such characteristics are common in many pharmaceutical intermediates and active compounds.

This guide is structured to provide you with the fundamental principles, step-by-step protocols, and troubleshooting advice necessary to achieve high purity, drawing from established methodologies for analogous bis-piperidine and aliphatic amine compounds. We will explore the causality behind each experimental choice, ensuring you can adapt these techniques to your specific experimental outcomes.

Compound Properties Analysis

Understanding the physicochemical properties of your target compound is the first step in designing a robust purification strategy.

PropertyValueImplication for Purification
CAS Number 18073-84-2Unique identifier for literature and regulatory searches.[1][2]
Molecular Formula C₁₇H₃₄N₂O₂Indicates a relatively non-volatile organic molecule.[1][2]
Molecular Weight 298.47 g/mol Useful for mass spectrometry and molar calculations.[1]
Melting Point 95 °CThe compound is a solid at room temperature, making recrystallization a primary and highly effective purification method.[3]
Boiling Point 219 °C @ 1 TorrHigh boiling point suggests that distillation is possible only under high vacuum and may not be ideal for removing closely related impurities.[3]
Structure Two tertiary amine (piperidine) groups; two primary alcohol (-OH) groups.The basic amine groups can interact strongly with acidic stationary phases like silica gel, requiring special chromatographic conditions. The polar alcohol groups increase water solubility and overall polarity.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude sample of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-?

A1: Impurities typically arise from the synthetic route and subsequent degradation.[4] They can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Intermediates: Incomplete reactions can leave synthetic intermediates in the final product.[5]

  • Side-Products: Competing reaction pathways may produce structurally similar molecules. For instance, mono-substituted analogues or products from elimination reactions.

  • Degradation Products: Exposure to heat or acidic/basic conditions can cause decomposition.[4]

  • Residual Solvents: Solvents used in the synthesis or work-up may be present.[4]

Q2: Which purification technique should I try first?

A2: Given that the compound is a solid with a defined melting point of 95°C, recrystallization is the most logical and efficient first choice, especially for removing minor impurities from a relatively pure crude product.[3] If the product is an oil, or if recrystallization fails to yield a pure product, column chromatography is the next recommended step.

Q3: My compound is streaking badly on a silica gel TLC plate. What's happening and how do I fix it?

A3: This is a classic issue when working with basic amines on standard silica gel.[6] Silica gel has acidic silanol groups (Si-OH) on its surface, which strongly and sometimes irreversibly bind to the basic nitrogen atoms of your piperidine rings. This causes the characteristic "streaking" or "tailing."

To resolve this, you must neutralize this interaction:

  • Add a Competing Base: Incorporate a small amount (0.5-2%) of a volatile amine like triethylamine (TEA) or ammonium hydroxide into your chromatography eluent.[7] This base will preferentially interact with the acidic sites on the silica, allowing your compound to travel through the column more cleanly.

  • Change the Stationary Phase: If adding a base is not effective or desirable, switch to a different stationary phase such as basic alumina or an amine-functionalized silica column, which are designed for purifying basic compounds.[6][7]

Q4: Can I use reversed-phase chromatography for this compound?

A4: Absolutely. Reversed-phase chromatography on a C18 column is an excellent technique for polar and ionizable compounds like this one.[8] The basic amine groups can be protonated at an acidic pH, which can improve retention and separation. Conversely, running at a higher pH will keep the amines in their free-base form, making them more hydrophobic and increasing their retention on the C18 phase.[7] This method is particularly useful if your impurities are less polar than your target compound.

Purification Method Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy.

G start Start with Crude Product is_solid Is the product a solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst  Yes is_oily Is the product an oil or impure solid? is_solid->is_oily  No recryst_success Is the product pure (by TLC, NMR, etc.)? try_recryst->recryst_success end_node Pure Product Obtained recryst_success->end_node  Yes col_chrom Perform Column Chromatography recryst_success->col_chrom  No col_chrom->end_node is_oily->col_chrom

Caption: Decision tree for purification method selection.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Product "oils out" during recrystallization. 1. The boiling point of the solvent is higher than the melting point of the compound (95°C).2. Significant impurities are present, causing melting point depression.3. Insufficient solvent was used.1. Choose a solvent or solvent system with a lower boiling point (e.g., ethyl acetate, acetonitrile, or ethanol/water mixtures).2. Perform a preliminary purification via column chromatography to remove the bulk of impurities.3. Add more hot solvent until the oil fully dissolves before cooling.
No crystals form upon cooling after recrystallization. 1. The solution is not supersaturated (too much solvent was used).2. The compound is highly soluble in the chosen solvent even at low temperatures.3. The presence of impurities is inhibiting crystal lattice formation.1. Boil off some of the solvent to concentrate the solution and attempt cooling again.2. Try adding a co-solvent in which the compound is insoluble (an "anti-solvent") dropwise to the solution.3. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.4. Add a "seed crystal" from a previous pure batch if available.
Compound streaks on silica gel TLC despite adding triethylamine (TEA). 1. Insufficient TEA was added.2. The compound is highly polar and requires a very polar mobile phase, which can still lead to poor separation on silica.1. Increase the TEA concentration to 2-3%.2. Switch to a basic alumina stationary phase.3. Consider using reversed-phase (C18) chromatography.[8]
Poor separation between the product and an impurity during column chromatography. 1. The chosen solvent system has the wrong polarity.2. The impurity has a very similar polarity to the product.1. Methodically screen different solvent systems using TLC. Try different solvent classes (e.g., replace methanol with isopropanol, or dichloromethane with ethyl acetate).2. If using normal phase, try a reversed-phase column, as the elution order may be inverted, allowing for separation.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is based on general procedures for purifying similar bis-piperidine compounds and is an excellent starting point.[9][10][11]

  • Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat ethanol to its boiling point (~78°C).

  • Hot Filtration (Optional but Recommended): Add the hot ethanol to the flask containing the crude solid portion-wise with stirring until the solid just dissolves. If any insoluble impurities remain, perform a hot filtration by passing the solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step removes insoluble contaminants.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. Determine the melting point and assess purity by TLC or NMR.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol incorporates modifications necessary for the successful chromatography of basic amines.[6]

  • Solvent System Selection: Using TLC, find a solvent system that provides a good retention factor (Rf) for your product, ideally between 0.2 and 0.4. A common starting point for polar amines is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Crucially, add 1% triethylamine (TEA) to the solvent mixture. For example: 95:4:1 DCM/MeOH/TEA.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent (e.g., 98:1:1 DCM/MeOH/TEA, a slightly less polar mixture than used for elution). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve your crude product in a minimal amount of the TLC solvent or DCM. Alternatively, if it is not very soluble, adsorb it onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the solvent system. Apply gentle positive pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under a UV lamp or with a suitable stain (e.g., potassium permanganate).

  • Combine and Evaporate: Combine the pure fractions, and remove the solvent using a rotary evaporator. The added triethylamine is volatile and should be removed along with the eluent.

  • Drying: Place the resulting product under high vacuum to remove any final traces of solvent.

Troubleshooting Amine Chromatography Workflow

G start Run Analytical TLC on Silica Gel tailing Is there significant streaking or tailing? start->tailing no_tailing Good spot shape. Proceed with standard silica column. tailing->no_tailing  No add_tea Add 0.5-2% Triethylamine to the eluent tailing->add_tea  Yes rerun_tlc Re-run TLC with modified eluent add_tea->rerun_tlc improved Is spot shape improved? rerun_tlc->improved proceed_col Proceed with modified silica column improved->proceed_col  Yes alt_phase Consider alternative phase: - Amine-functionalized Silica - Basic Alumina - Reversed-Phase C18 improved->alt_phase  No

Caption: Workflow for troubleshooting amine purification by column chromatography.

References

  • Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(V)
  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives.
  • 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- - Substance Details. U.S. Environmental Protection Agency.
  • 4,4'-[1-(4-piperidyl)propane-1,3-diyl]bis(piperidine-1-ethanol). Echemi.
  • Synthesis of bis-spiro piperidines using nano g- alumina supported Sb(V)
  • How do I purify ionizable organic amine compounds using flash column chrom
  • 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-. ABI Chem.
  • RediSep C-18 reversed phase column Purific
  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit.
  • Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis- (CAS 16898-52-5). Cheméo.
  • 1,3-Di-(N-β-hydroxyethyl-4-piperidyl)propane. CAS Common Chemistry.
  • Is there an easy way to purify organic amines? Biotage.
  • column chromatography & purific
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Piperidine Impurities. BOC Sciences.
  • 4,4'-(1,3-PROPANEDIYL)BIS(1-PIPERIDINEETHANOL). Drugfuture.
  • Piperidine and bis-piperidine alkaloids from the peels of Areca catechu and their monoamine oxidases inhibitory activity. PubMed.
  • Impurities in Pharmaceuticals- A Review. SciSpace.
  • Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl). Organic Syntheses.
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica.
  • Synthesis and crystallization procedure of piperidin-4-one and its deriv

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Technical Support Center: Synthesis of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (CAS No. 18073-84-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental challenges. My insights are drawn from extensive experience in synthetic organic chemistry and a thorough review of established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-?

A1: The most prevalent and direct method is the double N-alkylation of 1,3-bis(4-piperidyl)propane with a suitable two-carbon electrophile that installs the 2-hydroxyethyl group onto each piperidinyl nitrogen. The two most common electrophiles for this transformation are 2-chloroethanol and ethylene oxide.

Q2: What are the critical parameters to control for achieving a high yield?

A2: Maximizing the yield hinges on several factors:

  • Stoichiometry: Precise control of the molar ratio of reactants is crucial to prevent incomplete reaction or side product formation.

  • Reaction Temperature: The optimal temperature will depend on the chosen electrophile and solvent, balancing reaction rate with the stability of reactants and products.

  • Solvent Choice: The solvent must be appropriate for the specific reaction, ensuring solubility of reactants and facilitating the desired chemical transformation.

  • Purity of Starting Materials: Impurities in the starting 1,3-bis(4-piperidyl)propane or the alkylating agent can lead to unwanted side reactions and complicate purification.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). TLC is a quick and convenient method to qualitatively track the disappearance of the starting diamine and the appearance of the product. For more quantitative analysis and to check for the presence of the mono-alkylated intermediate, GC-MS is recommended.

Q4: What is the appearance of the final product?

A4: Pure 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- is typically a white to off-white crystalline solid with a melting point in the range of 93-97 °C.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low Yield of the Desired Product

Q: My final yield of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors. Let's break down the possibilities and solutions in a systematic way.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_completeness Reaction Incomplete? start->check_completeness check_side_reactions Side Reactions Prevalent? start->check_side_reactions check_workup Product Loss During Work-up? start->check_workup check_purification Product Loss During Purification? start->check_purification solution_completeness Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Use slight excess of alkylating agent check_completeness->solution_completeness Yes solution_side_reactions Address Side Reactions: - Check stoichiometry carefully - Control temperature rigorously - Choose appropriate base and solvent check_side_reactions->solution_side_reactions Yes solution_workup Optimize Work-up Procedure: - Ensure complete extraction - Use appropriate solvent volumes - Minimize emulsion formation check_workup->solution_workup Yes solution_purification Optimize Purification: - Choose appropriate recrystallization solvent - Optimize chromatography conditions - Check for product volatility if using high vacuum check_purification->solution_purification Yes

Caption: Troubleshooting decision tree for low product yield.

In-depth Analysis and Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature, or suboptimal stoichiometry. The presence of a significant amount of the starting diamine or the mono-alkylated intermediate in your crude product (as seen on TLC or GC-MS) is a clear indicator.

    • Solution:

      • Extend Reaction Time: Continue monitoring the reaction until the starting material is consumed.

      • Increase Temperature: Gradually increase the reaction temperature in increments of 10 °C, while monitoring for any decomposition.

      • Adjust Stoichiometry: A slight excess (2.2-2.5 equivalents) of the alkylating agent (2-chloroethanol or ethylene oxide) can help drive the reaction to completion. However, a large excess should be avoided to minimize side reactions.

  • Side Reactions:

    • Cause: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of the mono-N-alkylated product, 1-(2-hydroxyethyl)-4-(3-(4-piperidyl)propyl)piperidine. Over-alkylation, leading to quaternary ammonium salts, can also occur, especially with more reactive alkylating agents or harsh conditions.

    • Solution:

      • Control Reagent Addition: If using a highly reactive reagent like ethylene oxide, consider slow, portion-wise, or syringe pump addition to maintain a low concentration and control the exotherm.

      • Optimize Base and Solvent (for 2-chloroethanol method): A moderately strong, non-nucleophilic base like potassium carbonate is often preferred over stronger bases like sodium hydride, which can promote side reactions. A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is generally suitable.

  • Product Loss During Work-up and Purification:

    • Cause: The product has two hydroxyl groups and two tertiary amine functionalities, giving it some water solubility. During aqueous work-up, a portion of the product might remain in the aqueous layer. Emulsion formation during extraction can also lead to physical loss of product. During purification, using an inappropriate solvent for recrystallization or suboptimal conditions for column chromatography can result in significant product loss.

    • Solution:

      • Efficient Extraction: After quenching the reaction, ensure the aqueous layer is extracted multiple times (e.g., 3-4 times) with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol) to maximize product recovery. Salting out the aqueous layer with NaCl can also decrease the product's solubility in water.

      • Recrystallization Solvent Screening: Perform small-scale solvent screening to find the optimal solvent system for recrystallization that provides high recovery of pure product. A mixture of a good solvent (e.g., ethanol, methanol) and a poor solvent (e.g., diethyl ether, hexane) is often effective.

Problem 2: Presence of Impurities in the Final Product

Q: My final product shows impurities after purification. How can I identify and eliminate them?

A: The nature of the impurity will dictate the best course of action. The most likely impurities are the starting diamine and the mono-alkylated intermediate.

Impurity Identification and Removal Strategy

ImpurityIdentification (TLC/GC-MS)CauseRecommended Action
1,3-bis(4-piperidyl)propane (Starting Material) Lower Rf on TLC; Lower molecular weight peak on GC-MS.Incomplete reaction.1. Re-subject the impure product to the reaction conditions with a slight excess of the alkylating agent. 2. If the amount is small, careful column chromatography can separate the more polar starting material from the product.
Mono-N-alkylated Intermediate Intermediate Rf on TLC (between starting material and product); Corresponding molecular weight peak on GC-MS.Incomplete reaction; Insufficient amount of alkylating agent.1. Drive the reaction to completion by extending the reaction time or adding a small amount of the alkylating agent. 2. Meticulous column chromatography is usually effective for separation, as the polarity difference between the mono- and di-substituted products is significant.
Polyethylene Glycol-like Oligomers (with Ethylene Oxide) Smearing or multiple spots on TLC; Series of peaks on GC-MS with repeating units.Uncontrolled polymerization of ethylene oxide, often initiated by trace amounts of water or acid/base catalysts.1. Ensure anhydrous conditions if possible. 2. Control the temperature carefully to prevent runaway polymerization. 3. Purification can be challenging; precipitation or trituration with a non-polar solvent may help remove these oligomers.

Experimental Protocols

The following are detailed, step-by-step methodologies for the two primary synthetic routes.

Method A: Synthesis using 2-Chloroethanol

This method involves a double nucleophilic substitution reaction.

Reaction Scheme

reaction_scheme_A reactant1 1,3-bis(4-piperidyl)propane reagents K₂CO₃, Solvent (e.g., DMF) Heat reactant1->reagents reactant2 2-Chloroethanol (2.2 eq) reactant2->reagents product 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- reagents->product

Caption: Reaction with 2-Chloroethanol.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-bis(4-piperidyl)propane (1.0 eq.), potassium carbonate (3.0 eq.), and anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of diamine).

  • Reagent Addition: To the stirred suspension, add 2-chloroethanol (2.2-2.5 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether or ethyl acetate) or by column chromatography on silica gel (using a mobile phase of dichloromethane/methanol with a small percentage of triethylamine to prevent tailing).

Method B: Synthesis using Ethylene Oxide

This method utilizes the ring-opening of ethylene oxide by the secondary amine nucleophiles.

Reaction Scheme

reaction_scheme_B reactant1 1,3-bis(4-piperidyl)propane reagents Solvent (e.g., Methanol) Sealed Vessel, Heat reactant1->reagents reactant2 Ethylene Oxide (2.5 eq) reactant2->reagents product 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- reagents->product

Caption: Reaction with Ethylene Oxide.

Step-by-Step Protocol:

  • Reaction Setup: In a thick-walled, sealable pressure vessel (e.g., a Parr autoclave), dissolve 1,3-bis(4-piperidyl)propane (1.0 eq.) in methanol (approx. 10-20 mL per gram of diamine).

  • Reagent Addition: Cool the vessel in a dry ice/acetone bath. Carefully condense ethylene oxide (2.5-3.0 eq.) into the vessel. Caution: Ethylene oxide is a toxic and flammable gas. All operations should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction: Seal the vessel and allow it to warm to room temperature. Then, heat the vessel to 50-70 °C for 12-24 hours. The pressure inside the vessel will increase, so ensure the vessel is rated for the expected pressure at the reaction temperature.

  • Work-up:

    • Cool the vessel to below 10 °C before carefully venting any excess ethylene oxide into a suitable scrubber.

    • Open the vessel and transfer the contents to a round-bottom flask.

  • Purification:

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography as described in Method A.

References

  • NIST. Piperidine, 4,4'-(1,3-propanediyl)bis-. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of N-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted piperidines. This guide provides in-depth troubleshooting for common side reactions, offering not just solutions but also the underlying chemical principles to empower your synthetic strategies. Our goal is to help you navigate the complexities of piperidine chemistry with confidence and precision.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during the synthesis of N-substituted piperidines, categorized by the synthetic method.

Section 1: Reductive Amination

Reductive amination is a cornerstone for N-substitution, involving the reaction of a piperidone with an amine in the presence of a reducing agent. While powerful, it is not without its potential pitfalls.

Question 1: I'm observing significant amounts of a dialkylated amine byproduct in my reductive amination. What's causing this and how can I prevent it?

Answer:

The formation of a dialkylated amine is a common side reaction, especially when using primary amines.[1] The initially formed secondary amine product can be more nucleophilic than the starting primary amine, leading to a second reaction with the ketone.

Probable Causes:

  • Stoichiometry: An excess of the ketone or aldehyde relative to the amine can drive the reaction towards dialkylation.

  • Reaction Rate: If the rate of the second amination is comparable to or faster than the first, dialkylation will be significant.

  • Pre-formed Imine Issues: Even with pre-formed imines, dialkylation can occur if excess aldehyde is present or if the reaction conditions favor imine exchange.[1]

Troubleshooting & Optimization:

  • Adjust Stoichiometry: Use a slight excess of the primary amine (up to 5% molar excess) to favor the formation of the mono-alkylated product.[1]

  • Control Reagent Addition: If possible, add the ketone or aldehyde slowly to the reaction mixture containing the amine and reducing agent. This maintains a low concentration of the carbonyl compound, minimizing the chance for the product amine to react again.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is selective for the reduction of the iminium ion over the carbonyl starting material, reducing the likelihood of side reactions.[2]

  • Stepwise Procedure: For particularly problematic substrates, a stepwise procedure can be effective.[1] First, form the imine under conditions that favor its formation (e.g., using a dehydrating agent), remove the excess carbonyl compound if possible, and then add the reducing agent.

Question 2: My reductive amination is sluggish and gives low yields. What factors could be responsible?

Answer:

A slow or incomplete reductive amination can be frustrating. The issue often lies in the formation of the imine/iminium ion intermediate or the activity of the reducing agent.

Probable Causes:

  • Steric Hindrance: Bulky ketones or amines can significantly slow down the rate of imine formation.

  • Poorly Soluble Reagents: The poor solubility of reagents like ammonium acetate in common organic solvents can limit their effectiveness.[1]

  • Inefficient Imine Formation: Imine formation is a reversible process.[1] Without effective removal of water or a suitable catalyst, the equilibrium may not favor the imine.

  • Reducing Agent Reactivity: The chosen reducing agent may not be potent enough for the specific substrate or may be degrading under the reaction conditions.

Troubleshooting & Optimization:

  • Catalysis: For sluggish reactions, the addition of a catalytic amount of acid (e.g., acetic acid) can accelerate imine formation.

  • Water Removal: Employing a Dean-Stark apparatus or adding molecular sieves can drive the equilibrium towards the imine.

  • Solvent Choice: Ensure all reactants are soluble in the chosen solvent. For poorly soluble amine salts, consider using a different solvent system or a different amine source.

  • Alternative Reducing Agents: If using a mild reducing agent like NaBH(OAc)₃, consider a more reactive one like sodium cyanoborohydride (NaBH₃CN), being mindful of its toxicity and pH sensitivity. For some applications, catalytic hydrogenation can be a powerful alternative.[3]

Section 2: N-Alkylation with Alkyl Halides

Direct alkylation of the piperidine nitrogen with an alkyl halide is a fundamental transformation. The primary challenge here is controlling the extent of alkylation.

Question 3: I'm trying to perform a mono-alkylation on piperidine, but I'm getting a significant amount of the quaternary ammonium salt. How can I avoid this over-alkylation?

Answer:

Over-alkylation is a frequent side reaction where the desired tertiary amine product reacts further with the alkylating agent to form a quaternary ammonium salt.[2] This is particularly problematic as the quaternary salt can be difficult to separate from the product and reduces the overall yield.[2]

Probable Causes:

  • Reactivity of the Alkylating Agent: Highly reactive alkylating agents like methyl iodide and benzyl bromide are more prone to causing over-alkylation.[2]

  • Nucleophilicity of the Product: The N-alkylated piperidine (a tertiary amine) is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation.[2]

  • Stoichiometry: Using an excess of the alkylating agent is a primary driver of over-alkylation.[2]

  • Reaction Conditions: The choice of solvent, temperature, and base can influence the relative rates of mono- and di-alkylation.[2]

Troubleshooting & Optimization:

  • Control Stoichiometry: Use a slight excess of the piperidine relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine to 1 equivalent of the alkyl halide).[2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance with a syringe pump, maintains a low concentration and favors mono-alkylation.[2][4]

  • Choice of Base: In the presence of a base, the reaction is faster, but over-alkylation can be more pronounced.[4] If a base is necessary, consider a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Solvent Effects: Polar aprotic solvents like acetonitrile or DMF are commonly used. The choice can influence reaction rates and selectivity.

  • Alternative Methods: For challenging substrates, consider reductive amination as an alternative to direct alkylation, as it inherently avoids the formation of quaternary ammonium salts.[2]

ParameterCondition to Minimize Over-alkylationRationale
Stoichiometry Piperidine : Alkyl Halide > 1:1Reduces the availability of the alkylating agent for a second reaction.
Addition Rate Slow, controlled addition of alkyl halideMaintains a low concentration of the alkylating agent.[2][4]
Base Use of a hindered base or no baseMinimizes the formation of the more nucleophilic free tertiary amine.[4]
Temperature Lower temperaturesCan help to control the reaction rate and improve selectivity.

Table 1. Conditions to Minimize Over-alkylation in N-Alkylation of Piperidines.

Section 3: Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a common route to piperidines. However, this method can be plagued by issues of catalyst poisoning and over-reduction.

Question 4: My hydrogenation of a substituted pyridine is incomplete, or the catalyst seems to have died. What is causing this catalyst deactivation?

Answer:

Catalyst poisoning is a significant issue in the hydrogenation of nitrogen-containing heterocycles.[5][6] The nitrogen lone pair in both the starting pyridine and the product piperidine can strongly adsorb to the active sites of the metal catalyst, blocking them from further reaction.[6]

Probable Causes:

  • Product Inhibition: The piperidine product is often a more potent catalyst poison than the starting pyridine.[6]

  • Substrate-Related Poisoning: Certain substituents on the pyridine ring, such as amino or thioether groups, can act as strong catalyst poisons.[7]

  • Impurities: Trace impurities in the starting material or solvent (e.g., sulfur compounds) can irreversibly poison the catalyst.[5]

Troubleshooting & Optimization:

  • Acidic Conditions: Performing the hydrogenation in an acidic medium (e.g., with acetic acid or HCl) protonates the nitrogen atoms, preventing their lone pairs from coordinating to and poisoning the catalyst.[7]

  • Catalyst Choice: Rhodium-based catalysts (e.g., Rh/C) are often more resistant to poisoning by nitrogen compounds than palladium or platinum catalysts.[6] Iridium catalysts operating through an ionic hydrogenation mechanism can also circumvent catalyst poisoning.[8]

  • Increase Catalyst Loading: While not the most economical solution, increasing the catalyst loading can compensate for some degree of deactivation.[6]

  • Purify Starting Materials: Ensure the pyridine starting material and solvent are free from potential catalyst poisons.

Question 5: I'm observing ring-opening of the piperidine during my synthesis. How can I prevent this?

Answer:

Ring-opening of the piperidine ring is a less common but problematic side reaction that can occur under harsh conditions, leading to the formation of acyclic amines.

Probable Causes:

  • Harsh Reductive Conditions: Over-reduction during the hydrogenation of pyridines, especially at high temperatures and pressures, can lead to C-N bond cleavage.[5][9]

  • Strongly Acidic or Basic Conditions: Certain substituted piperidines can be susceptible to ring-opening under strongly acidic or basic conditions, particularly if there are activating groups on the ring.

  • Electrochemical Reactions: Specific electrochemical conditions can promote the cleavage of C-N bonds in piperidine rings.[10]

Troubleshooting & Optimization:

  • Milder Reaction Conditions: For catalytic hydrogenations, optimize the temperature and pressure to find a balance that allows for complete reduction of the pyridine without causing ring cleavage. Lower temperatures generally favor the desired hydrogenation.[9]

  • Chemoselective Catalysts: Choose a catalyst with higher chemoselectivity to avoid over-reduction.[5]

  • Control pH: If ring-opening is observed under acidic or basic conditions, consider adjusting the pH or using a different workup procedure.

  • Protecting Groups: In some cases, the use of an N-protecting group can stabilize the piperidine ring towards certain reaction conditions.

Experimental Protocols

Protocol 1: Mono-N-Alkylation of Piperidine with Minimized Over-alkylation

This protocol describes a general procedure for the mono-N-alkylation of a piperidine derivative using an alkyl halide, optimized to minimize the formation of the quaternary ammonium salt byproduct.[2]

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidine derivative (1.1 equivalents) and anhydrous acetonitrile to make a 0.1 M solution.

  • Base Addition: Add a mild, insoluble base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).

  • Slow Addition of Alkyl Halide: Begin stirring the solution at room temperature. Slowly add the alkyl halide (1.0 equivalent) to the stirred solution over several hours, preferably using a syringe pump.[2][4]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, filter the mixture to remove the insoluble base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated piperidine.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a general method for the N-alkylation of a piperidine via reductive amination with an aldehyde or ketone, which avoids the issue of over-alkylation.[2]

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 equivalent), the aldehyde or ketone (1.1 equivalents), and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.

  • Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Reductive Amination Pathway

G Piperidone Piperidone Iminium Iminium Ion Piperidone->Iminium + Amine - H2O Amine Amine Amine->Iminium Product N-Substituted Piperidine Iminium->Product + [H] Dialkylated Dialkylated Byproduct Product->Dialkylated + Piperidone + [H] G Piperidine Piperidine (2° Amine) TertiaryAmine Tertiary Amine (Desired) Piperidine->TertiaryAmine + R-X AlkylHalide Alkyl Halide (R-X) AlkylHalide->TertiaryAmine QuatSalt Quaternary Salt (Byproduct) TertiaryAmine->QuatSalt + R-X (Over-alkylation)

Caption: N-Alkylation pathway showing the over-alkylation side reaction.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives.
  • Bioengineer.org. (2025, December 3). Iridium Catalysis Enables Piperidine Synthesis from Pyridines.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Piperidine from Pyridine.
  • Master Organic Chemistry. (2025, April 16). Enamines.
  • Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube.
  • Cambridge University Press. (n.d.). 1 Preparation and some properties.
  • ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.¹⁷,²³,²⁴.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry - ACS Publications.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
  • Youngstown State University. (n.d.). Enamine formation from cyclic ketones.
  • Benchchem. (n.d.). One-Pot Synthesis of N-Substituted Piperidines: Application Notes and Protocols.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025, August 18). The Journal of Organic Chemistry - ACS Publications.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.
  • Enamine: Formation, properties and Reactivity. (2023, April 24). YouTube.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018, April 9). NIH.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • ResearchGate. (2025, August 6). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation | Request PDF.
  • ResearchGate. (2025, August 6). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • Reddit. (2024, October 24). Reductive amination of piperazine : r/OrganicChemistry.
  • Electrochemical Ring-Opening Reaction of Piperidine-Containing Peptides. (2024, December 20).
  • ResearchGate. (n.d.). The reductive amination reaction. | Download Scientific Diagram.

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (CAS No. 18073-84-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with this compound. Our approach is rooted in foundational chemical principles and backed by established methodologies to ensure you can confidently advance your research.

Understanding the Molecule: The Root of Solubility Challenges

1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- is a diamine with a molecular weight of 298.47 g/mol .[1] Its structure, featuring two basic piperidine nitrogens and a flexible propanediyl linker, presents a classic solubility challenge: a significant nonpolar hydrocarbon backbone coupled with polar hydroxyl and amine functional groups. The basicity of the tertiary amine groups is a key factor to exploit for solubility enhancement.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- not dissolving in water?

The limited aqueous solubility of this compound is primarily due to the large, non-polar C17 hydrocarbon structure. While the two hydroxyl groups and two tertiary amine nitrogens can participate in hydrogen bonding, the overall hydrophobic nature of the molecule dominates in neutral pH water, leading to poor solvation.

Q2: I've dissolved the compound in an organic solvent, but it precipitates when I add it to my aqueous buffer. What is happening?

This is a common phenomenon known as "salting out" or precipitation upon solvent shifting. The compound is soluble in the organic solvent, but when this solution is introduced to an aqueous medium, the compound's low aqueous solubility limit is quickly exceeded, causing it to crash out of solution. The key is to either increase its aqueous solubility or use a co-solvent system that bridges the polarity gap.

Q3: Can I heat the solution to improve solubility?

Heating can temporarily increase the solubility of many compounds. However, for 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-, this may not be a stable long-term solution. Upon cooling to room or experimental temperature, the compound is likely to precipitate. Furthermore, prolonged heating can risk thermal degradation of the compound.

Troubleshooting Guides: A Step-by-Step Approach to Enhanced Solubility

Strategy 1: pH Adjustment - The First Line of Attack

The presence of two basic tertiary amine groups in 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- makes its solubility highly pH-dependent. In acidic conditions, these amines will be protonated, forming a more polar and, therefore, more water-soluble salt.

Experimental Protocol for pH-Dependent Solubility Testing:

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent where it is freely soluble, such as DMSO or ethanol.

  • pH Screening: Prepare a series of aqueous buffers with pH values ranging from 2 to 7.

  • Solubility Determination: Add a small, precise volume of the organic stock solution to each buffer to a final desired concentration.

  • Equilibration: Stir the solutions at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • Analysis: Centrifuge the samples to pellet any undissolved compound. Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

Expected Outcome: You should observe a significant increase in solubility at lower pH values.

Troubleshooting:

  • Precipitation in acidic buffer: If precipitation still occurs, the concentration may be too high even for the salt form, or the buffer components may be interacting with the compound. Try a lower target concentration or a different acidic buffer system (e.g., citrate vs. phosphate).

Caption: pH adjustment workflow for basic compounds.

Strategy 2: Co-solvents - Bridging the Polarity Gap

When pH adjustment alone is insufficient or undesirable for your experimental system, co-solvents can be employed to increase the solubility of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the solute.[][3]

Commonly Used Co-solvents:

Co-solventPropertiesStarting Concentration
DMSO Aprotic, highly polar1-10% (v/v)
Ethanol Protic, polar5-20% (v/v)
Polyethylene Glycol (PEG 400) Non-ionic, water-miscible polymer10-30% (v/v)
Propylene Glycol Dihydroxy alcohol, less volatile than ethanol10-30% (v/v)

Experimental Protocol for Co-solvent Screening:

  • Prepare Co-solvent Mixtures: Prepare a series of your aqueous buffer containing increasing concentrations of the chosen co-solvent.

  • Dissolution Attempt: Add the solid 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- to each co-solvent/buffer mixture at the desired concentration.

  • Observation: Vortex and sonicate the samples. Visually inspect for complete dissolution.

  • Equilibration and Analysis: If visual inspection is unclear, follow steps 4 and 5 from the pH adjustment protocol.

Troubleshooting:

  • Compound still insoluble: The co-solvent concentration may be too low, or a different co-solvent may be more effective. Consider trying a combination of co-solvents.

  • Co-solvent interferes with the assay: Ensure the chosen co-solvent and its concentration are compatible with your downstream experimental setup. Run appropriate vehicle controls.

Caption: Mechanism of co-solvency for solubility enhancement.

Strategy 3: Advanced Techniques for Persistent Solubility Issues

For challenging applications requiring high concentrations or for in vivo studies, more advanced formulation strategies may be necessary.

a) Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like the nonpolar regions of your compound, forming a more water-soluble inclusion complex.[4][5][6]

Experimental Protocol for Cyclodextrin Complexation:

  • Select Cyclodextrin: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are common choices.

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous buffer.

  • Add Compound: Add 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously for an extended period (24-72 hours) at a controlled temperature. Sonication can aid the process.

  • Analysis: Separate any undissolved compound by centrifugation and analyze the supernatant for dissolved compound concentration.

b) Solid Dispersions

A solid dispersion involves dispersing the drug in an inert, hydrophilic carrier matrix at the solid state.[7][8][9][10] When introduced to an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine, amorphous particles with a high surface area, which enhances the dissolution rate and solubility.

Common Solid Dispersion Carriers:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene Glycols (PEGs)

  • Hydroxypropyl Methylcellulose (HPMC)

Methodology Overview (Solvent Evaporation Method):

  • Co-dissolution: Dissolve both 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- and the carrier in a common volatile organic solvent (e.g., methanol or ethanol).

  • Solvent Removal: Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Drying: Dry the resulting solid film under vacuum to remove any residual solvent.

  • Milling and Sieving: The resulting solid dispersion can be milled and sieved to obtain a uniform powder.

Summary of Troubleshooting Strategies

StrategyPrincipleWhen to UseKey Considerations
pH Adjustment Protonation of basic amines to form soluble salts.Initial and most straightforward approach for ionizable compounds.The experimental system must be compatible with acidic pH.
Co-solvents Reducing the polarity of the solvent system.When pH adjustment is not feasible or insufficient.Potential for co-solvent to interfere with biological assays.
Cyclodextrin Complexation Encapsulation of hydrophobic moieties.For significant solubility enhancement and in vivo formulations.Stoichiometry of the complex and cost of cyclodextrins.
Solid Dispersions Increasing surface area and creating amorphous forms.For improving dissolution rate and bioavailability in solid dosage forms.Physical stability of the amorphous state.

Safety Precautions

Always consult the Safety Data Sheet (SDS) for 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- before handling. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

References

  • U.S. Environmental Protection Agency. (n.d.). 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-. Substance Details - SRS. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pharma Focus Asia. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2025). Solubility Enhancement by Solid Dispersion Method: An Overview. ResearchGate. Retrieved from [Link]

  • Jafar, M. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Pattnaik, S., Swain, K., & De, P. K. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Retrieved from [Link]

  • Sharma, A., & Jain, C. P. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. MDPI. Retrieved from [Link]

  • Pawar, J. N., & Fule, R. (n.d.). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. SciSpace. Retrieved from [Link]

  • Patel, P., & Patel, M. (2014). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]

  • Sravani, G., & Panda, S. (2014). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

Sources

Stability testing of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-. This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered during experimental work. The following question-and-answer format provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

What are the primary stability concerns for 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-?

The stability of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- is influenced by its structural components: two N-hydroxyethyl piperidine rings linked by a propane chain. The key areas of potential degradation are the tertiary amine nitrogens within the piperidine rings and the primary alcohol groups. Concerns include:

  • Oxidative Degradation: The tertiary amines are susceptible to oxidation, which can lead to the formation of N-oxides or more complex degradation products.

  • Thermal Degradation: Elevated temperatures can promote decomposition. While N-(2-Hydroxyethyl) piperidine is generally stable under normal temperatures, the larger bis-piperidine structure may have different thermal stress tolerances.

  • Photodegradation: Exposure to light, particularly UV radiation, can initiate photo-oxidation and other degradation pathways.

  • pH-Mediated Hydrolysis: Although the core structure is not readily hydrolyzable, extreme pH conditions can affect the ionization state of the molecule and potentially catalyze degradation reactions.

What are the recommended storage conditions for this compound?

To ensure the long-term stability of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-, it is recommended to store it in a tightly closed container in a cool, dry, and well-ventilated area. Protect it from light and sources of ignition. For laboratory use, storage in an amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is advisable.

I am observing unexpected peaks in my chromatogram. Could this be due to degradation?

The appearance of new peaks in your analytical chromatogram, particularly during the course of an experiment or upon storage, is a strong indicator of degradation. To confirm this, you should perform a forced degradation study to intentionally degrade the compound under controlled stress conditions and compare the resulting chromatograms with your sample.

Troubleshooting Guide

Issue 1: Loss of Assay Value Over Time

Possible Cause: Degradation of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- due to improper storage or experimental conditions.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored as recommended (cool, dry, dark, inert atmosphere).

  • Evaluate Experimental Parameters:

    • Temperature: Are your experiments conducted at elevated temperatures? Consider running a control sample at a lower temperature to assess thermal liability.

    • Light Exposure: Are your samples protected from light, especially if working with photosensitive reagents? Use amber vials or cover your glassware with aluminum foil.

    • Oxygen Exposure: Are your solutions sparged with an inert gas to remove dissolved oxygen? The presence of oxygen can accelerate oxidative degradation.

    • pH of the Medium: Is the pH of your solution appropriate? Extreme acidic or basic conditions should be avoided unless required by the experimental design.

Workflow for Investigating Assay Loss

Caption: Workflow for troubleshooting loss of assay value.

Issue 2: Inconsistent Results in Biological Assays

Possible Cause: Formation of degradation products with different biological activities or inhibitory effects.

Troubleshooting Steps:

  • Purity Check: Before each experiment, verify the purity of your stock solution of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- using a stability-indicating analytical method (see below).

  • Freshly Prepared Solutions: Prepare fresh solutions for each experiment to minimize the impact of time-dependent degradation.

  • Inert Atmosphere: If your assay involves prolonged incubation, consider performing it under an inert atmosphere to prevent oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method, in accordance with ICH guidelines.

Materials:

  • 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, prepare a 1 mg/mL solution in a suitable solvent and heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a 1 mg/mL solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: At the end of the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Data Summary for Forced Degradation

Stress Condition% Degradation (Hypothetical)Number of Degradation Products
0.1 N HCl, 60°C, 24h15%2
0.1 N NaOH, 60°C, 24h5%1
3% H₂O₂, RT, 24h25%3
80°C, 48h (Solid)8%1
80°C, 48h (Solution)12%2
Photolytic (ICH Q1B)18%2
Protocol 2: Stability-Indicating HPLC Method

This reverse-phase HPLC (RP-HPLC) method is a starting point for the analysis of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- and its potential degradation products. Method optimization may be required.

Instrumentation:

  • HPLC system with a UV or PDA detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and re-equilibrate at 5% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to a concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Hypothetical Degradation Pathway: Oxidative Degradation

Oxidative_Degradation Parent 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- N_Oxide Mono-N-oxide Derivative Parent->N_Oxide Oxidation Ring_Opened Ring-Opened Products Parent->Ring_Opened Harsh Oxidation Di_N_Oxide Di-N-oxide Derivative N_Oxide->Di_N_Oxide Further Oxidation

Caption: A potential oxidative degradation pathway.

References

  • Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Piperidine. [Link]

  • Chen, Q.-L., Wu, K.-J., & He, C.-H. (2021). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. Molecules, 26(15), 4567. [Link]

  • Gierczak, T., et al. (2013). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 117(46), 11791-11805. [Link]

  • Gierczak, T., et al. (2013). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]

  • Wei, X., et al. (2021). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Molecules, 26(11), 3192. [Link]

  • Mark, E. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). [Link]

  • Jain, R., & Gupta, R. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(3), 324-334. [Link]

  • Patel, Y., & Shah, N. (2015). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 8(1), 1-8. [Link]

  • Cheméo. Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis- (CAS 16898-52-5). [Link]

  • Le, T. N., et al. (2019). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Inorganic Chemistry, 58(17), 11626-11636. [Link]

  • George, O., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13. [Link]

  • NIST. Piperidine, 4,4'-(1,3-propanediyl)bis-. [Link]

  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • Google Patents.
  • Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s168-s176. [Link]

  • PubChem. 1,3-Bis(4-piperidinyl)propane. [Link]

  • Savelyeva, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Reddy, G. S., et al. (2007). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Journal of the Iranian Chemical Society, 4(4), 457-464. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • Wang, F., & Wang, W. (2013). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Frontiers in Microbiology, 4, 58. [Link]

  • El-Sayed, M., et al. (2023). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Molecules, 28(14), 5364. [Link]

  • Shah, R. D., & Shah, Y. D. (2022). Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation. AAPS PharmSciTech, 23(5), 151. [Link]

  • Rekka, E. A., et al. (1996). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Journal of Medicinal Chemistry, 39(25), 4933-4938. [Link]

  • Gruden, M., et al. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 45(10), 4641-4652. [Link]

  • Wang, F., & Wang, W. (2013). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Frontiers in Microbiology, 4, 58. [Link]

  • Newman, A. H., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967-3973. [Link]

  • Gomes, G. D. P., et al. (2018). Peroxidative Oxidation of Alkanes and Alcohols under Mild Conditions by Di- and Tetranuclear Copper(II) Complexes of Bis(2-Hydroxybenzylidene) Isophthalohydrazide. Molecules, 23(10), 2673. [Link]

  • Gomes, G. D. P., et al. (2018). Peroxidative Oxidation of Alkanes and Alcohols under Mild Conditions by Di- and Tetranuclear Copper(II) Complexes of Bis(2-Hydroxybenzylidene) Isophthalohydrazide. ResearchGate. [Link]

  • Poupin, P., et al. (1998).

Technical Support Center: Optimizing the Bioactivity of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- and its analogous structures. This guide is designed to address the common and complex challenges encountered during the development and biological evaluation of this promising chemical scaffold. As a bis-piperidine structure, these derivatives belong to a class of "privileged" fragments in medicinal chemistry, known for their versatility but also for presenting unique optimization hurdles.[1][2][3][4] This document provides field-proven insights and troubleshooting workflows in a direct question-and-answer format to help you enhance the biological activity of your compounds.

Section 1: Foundational Troubleshooting - My Derivative Shows Low or No Activity

This section addresses the most critical first-pass issues that can mask the true potential of your compounds. Before concluding that a derivative is inactive, it is essential to rule out fundamental experimental and physicochemical problems.

Q1: My lead 1-piperidineethanol derivative shows weak or inconsistent potency in my primary aqueous bioassay. What's the first thing I should check?

A1: The most common culprit for poor performance of piperidine-containing compounds is low aqueous solubility.[5][6] The core scaffold, while containing polar ethanol groups, has a significant lipophilic character (XLogP3 ≈ 2.0 for the parent compound), which can increase dramatically with further substitution.[7] When a compound's concentration in the assay buffer exceeds its solubility limit, it can precipitate, leading to an artificially low apparent potency.

Causality: The actual concentration of the compound available to interact with the biological target is much lower than the nominal concentration you added. This leads to underestimation of its true bioactivity.

Troubleshooting Workflow:

  • Visual Inspection: After diluting your DMSO stock into the final assay buffer, let the solution sit for 15-30 minutes. Check for cloudiness or visible precipitate against a dark background. This simple check is often overlooked.

  • Kinetic Solubility Assay: Perform a basic kinetic solubility measurement in your specific assay buffer. This will give you a quantitative measure of the Maximum Soluble Concentration (MSC).

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.5%) but sufficient to aid solubility. High DMSO concentrations can be toxic to cells or interfere with enzyme activity.[5]

// Diagram Specifications graph [bgcolor="transparent", size="7.6,5", dpi=72]; node [color="#5F6368"]; edge [color="#5F6368"]; } .enddot Caption: Initial troubleshooting workflow for low bioactivity.

Q2: I've confirmed my compound is soluble, but the activity still seems low. How can I improve its solubility and bioavailability for in vitro testing?

A2: If solubility is a confirmed issue, several formulation strategies can be employed before resorting to chemical modification. The goal is to increase the concentration of the free drug in solution.[8][9][10]

StrategyMechanismProsCons
Co-solvents Increase the polarity of the bulk solvent to better accommodate lipophilic molecules.Simple to implement (e.g., increasing final DMSO, adding ethanol).Can affect protein/cell integrity at higher concentrations.
Cyclodextrins Encapsulate the hydrophobic part of the drug in a hydrophilic shell, forming a soluble inclusion complex.[6][11]Highly effective for many structures; can improve stability.[6]May not work for all molecules; can have its own biological effects.
Lipid-Based Formulations Incorporate the drug into inert lipid vehicles like emulsions or self-emulsifying systems (SEDS).[9][12]Mimics in vivo absorption pathways; excellent for highly lipophilic compounds.More complex to prepare; can interfere with certain assay formats.
pH Modification For ionizable compounds, adjusting the buffer pH away from the pKa can increase the proportion of the more soluble ionized form.Effective for basic (like piperidine) or acidic compounds.Biological target may have a narrow optimal pH range.

Protocol: Cyclodextrin-Mediated Solubility Enhancement

  • Screening: Prepare stock solutions of various cyclodextrins (e.g., HP-β-CD, SBE-β-CD) in your assay buffer at a high concentration (e.g., 10-50 mM).

  • Complexation: Add your concentrated compound stock (in DMSO) to the cyclodextrin solutions and vortex thoroughly. An appropriate molar ratio of drug-to-cyclodextrin (e.g., 1:1 to 1:10) should be tested.

  • Equilibration: Allow the mixture to equilibrate for at least 1 hour at room temperature.

  • Filtration & Quantification: Centrifuge and filter the solution to remove any undissolved drug. Quantify the concentration of the drug in the filtrate using HPLC-UV or a similar method.

  • Validation: Re-test the biological activity using the drug-cyclodextrin complex, ensuring a "cyclodextrin only" control is included to check for background effects.

Section 2: Structure-Activity Relationship (SAR) Guidance

Once physicochemical and assay-related issues are resolved, the focus shifts to rational chemical modification to enhance intrinsic biological activity. The 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- scaffold offers several points for modification.

Q3: Which parts of the 1-piperidineethanol bis-piperidine scaffold are the most promising to modify for improved potency and selectivity?

A3: The scaffold has three primary regions for modification, each likely influencing different pharmacological properties. Structure-activity relationship (SAR) studies on piperidine derivatives often show that small changes can significantly impact affinity and function.[13][14][15]

  • Piperidine Nitrogens (N1, N1'): These are typically key interaction points or vectors for targeting specific pockets in a receptor.

    • Rationale: Alkylation or acylation at these positions can introduce new binding interactions, alter basicity (pKa), and significantly modify physicochemical properties like LogP and metabolic stability.[16][17]

    • Suggested Modifications: Introduce small alkyl groups, benzyl groups (with substitutions on the phenyl ring), or amide functionalities.[13]

  • Ethanol Hydroxyl Groups (-OH): These polar groups are prime candidates for hydrogen bonding with a target.

    • Rationale: Modifying these groups can probe the necessity of the hydrogen bond donor/acceptor character.

    • Suggested Modifications: Convert to a methyl ether (-OMe) to remove the H-bond donor capability. Esterify to create a potential prodrug or to add bulk. Replace with a bioisostere like an amine or thiol to explore different interactions.

  • Propane Linker & Piperidine Rings: The core hydrocarbon structure dictates the spatial orientation of the two piperidineethanol moieties.

    • Rationale: Altering the linker length or rigidity can optimize the positioning of the pharmacophores for better target engagement. Rigidification can often improve potency by reducing the entropic penalty of binding.[18]

    • Suggested Modifications: Shorten or lengthen the linker (e.g., ethane, butane). Introduce conformational constraints by incorporating cyclic structures or double bonds within the linker.

// Replace with actual image of the scaffold scaffold [label="", image="https://i.imgur.com/Qj5yL8w.png", imagescale=true, fixedsize=true, width=3.5, height=1.8];

// Invisible nodes for label positioning node [shape=point, style=invis]; pos1 [pos="1.2,1.5!"]; pos2 [pos="2.8,0.3!"]; pos3 [pos="0.2,0.3!"];

// Labels node [shape=box, style="filled,rounded", fontcolor="#202124", fillcolor="#F1F3F4", margin="0.1,0.05"]; label1 [label="Region 1: Piperidine Nitrogens\n- Modify for target interactions\n- Alter pKa and LogP"]; label2 [label="Region 2: Propane Linker\n- Adjust length and rigidity\n- Optimize pharmacophore orientation"]; label3 [label="Region 3: Ethanol Hydroxyls\n- Probe H-bonding requirements\n- Potential for pro-drugs"];

// Edges from invisible nodes to labels pos1 -> label1 [dir=none]; pos2 -> label2 [dir=none]; pos3 -> label3 [dir=none];

// Diagram Specifications graph [size="7.6,4", dpi=72]; } .enddot Caption: Key regions for SAR exploration on the bis-piperidine scaffold.

Q4: My modifications have increased potency, but now the compound is metabolically unstable. What should I do?

A4: This is a classic challenge in drug development known as the "metabolic soft spot." Piperidine rings and their N-alkyl substituents are common sites for metabolic oxidation by cytochrome P450 (CYP) enzymes.

Troubleshooting & Optimization:

  • Identify the Metabolite: Use in vitro liver microsome stability assays followed by LC-MS/MS analysis to identify the structure of the major metabolites. Common metabolic pathways for piperidines include N-dealkylation and C-H oxidation on the ring or adjacent carbons.

  • Metabolic Blocking: Once the "soft spot" is identified, you can block the metabolism by modifying that specific position.

    • Example: If you observe oxidation at a specific carbon on the piperidine ring, introducing a methyl group or a fluorine atom at that position can sterically hinder the CYP enzyme's access, thereby improving metabolic stability.[16][17][19]

    • Bioisosteric Replacement: Consider replacing a metabolically labile piperazine or piperidine ring with a more stable bioisostere if SAR allows.[18][19]

Protocol: In Vitro Microsomal Stability Assay

  • Incubation: Incubate your test compound (e.g., at 1 µM) with liver microsomes (e.g., human or rat) and a NADPH-regenerating system at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line can be used to calculate the in vitro half-life (t½). A stable compound (e.g., verapamil) and an unstable compound (e.g., testosterone) should be run as controls.

Section 3: Advanced FAQs

Q5: My compound is potent in vitro but has poor oral bioavailability. What formulation strategies can I explore for in vivo studies?

A5: Poor oral bioavailability for potent compounds is often linked to poor solubility (preventing dissolution in the GI tract) or high first-pass metabolism. The formulation strategies discussed for in vitro work are also applicable here, but with more complexity.

  • Amorphous Solid Dispersions: Dispersing the crystalline drug into an amorphous polymer matrix can dramatically increase its dissolution rate and apparent solubility.[8][9] This is a common strategy for "brick-dust" type molecules.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can present the drug in a solubilized state, bypassing the dissolution step and utilizing lipid absorption pathways.[9][12] This is highly effective for "grease-ball" lipophilic compounds.

  • Particle Size Reduction: Techniques like micronization or nanocrystal technology increase the surface area of the drug, which enhances the dissolution rate according to the Noyes-Whitney equation.[10][12]

// Diagram Specifications graph [bgcolor="transparent", size="7.6,5", dpi=72]; node [color="#5F6368"]; edge [color="#5F6368"]; } .enddot Caption: Overview of formulation strategies for in vivo studies.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

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  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. [Link]

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Technical Support Center: Modifying the Linker Length in Bis-Piperidine Compounds for Optimal Activity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to address the specific challenges encountered when modifying the linker in bis-piperidine and related bivalent compounds to achieve optimal biological activity. As Senior Application Scientists, we aim to synthesize technical accuracy with field-proven insights to support your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role and optimization of linkers in bis-piperidine compounds.

Q1: What is the fundamental role of the linker in a bis-piperidine bivalent ligand?

The linker is far more than a simple spacer; it is a critical determinant of a bivalent molecule's mechanism of action and overall efficacy.[1] In bis-piperidine compounds designed as bivalent ligands (e.g., for G-protein coupled receptor dimers or as PROTACs), the linker's primary role is to connect the two piperidine-containing pharmacophores (or a pharmacophore to an E3-ligase ligand) and position them in a precise spatial orientation.[2][3]

  • For Bivalent Inhibitors/Agonists: The linker enables the two binding moieties to simultaneously engage two receptor binding sites. This dual engagement can lead to a dramatic increase in binding affinity (termed "avidity") and selectivity compared to the corresponding monovalent ligands.[4] The optimal linker length bridges the distance between the binding sites with minimal entropic penalty.[5]

  • For PROTACs: In a Proteolysis-Targeting Chimera (PROTAC), the linker connects the target protein of interest (POI) binder to an E3 ubiquitin ligase ligand. Its function is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][6] This proximity is essential for the E3 ligase to efficiently transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[3]

Q2: How does linker length critically impact the activity of these compounds?

Linker length is a parameter that must be empirically optimized for each specific biological system.[3][7] The relationship between linker length and activity is often parabolic, with an optimal length providing peak performance.

  • Too Short: A linker that is too short can introduce steric hindrance, physically preventing the two ligands from binding simultaneously to their respective proteins.[1][8] This results in a failure to form a productive bivalent interaction or ternary complex, leading to weak or no activity.

  • Too Long: Conversely, an excessively long linker can lead to an unstable ternary complex due to high flexibility and an increased entropic penalty for adopting the required bound conformation.[1][5] This can result in reduced potency. However, in some cases, longer linkers are necessary to span significant distances between binding sites.[6]

The optimal linker length correctly spans the distance between the two binding sites, allowing for a stable, low-energy complex to form.[3]

Q3: What are the most common types of linkers used, and what are their pros and cons?

The chemical composition of the linker is as critical as its length, profoundly influencing the compound's physicochemical properties. The most common motifs are polyethylene glycol (PEG) chains, alkyl chains, and rigid linkers incorporating heterocyclic rings like piperidine or piperazine.[6]

Linker TypeChemical Structure ExampleProsConsKey Applications
PEG Linkers -O-(CH₂)₂-O-(CH₂)₂-High hydrophilicity, improves aqueous solubility.[9]Can increase Total Polar Surface Area (TPSA) and reduce cell permeability; potential for metabolic instability.PROTACs, Antibody-Drug Conjugates (ADCs).[]
Alkyl Linkers -(CH₂)n-Increased lipophilicity, can improve cell permeability.Poor aqueous solubility; high flexibility can lead to an entropic penalty upon binding.[5]Bivalent ligands, PROTACs where permeability is a challenge.[6]
Rigid Linkers Piperidine/Piperazine RingsReduces conformational flexibility, pre-organizing the molecule for binding.[11][12] Can improve metabolic stability and selectivity.[11][13]May be too conformationally restrictive; synthesis can be more complex.PROTACs requiring high selectivity and improved pharmacokinetic profiles.[12]
Q4: Besides length and composition, what other linker properties should I consider during optimization?

Successful linker design requires a multi-parameter optimization approach:

  • Rigidity vs. Flexibility: A key consideration is the balance between a rigid linker, which can minimize the entropic loss upon binding, and a flexible linker, which allows for more adaptable positioning of the pharmacophores.[2][5] Recent studies show that incorporating rigid motifs like piperazine or spirocycles can significantly enhance degradation activity.[12]

  • Solubility: The linker contributes significantly to the overall solubility of the compound. Highly lipophilic alkyl linkers can decrease aqueous solubility, while PEG linkers can improve it.[9][14] Piperazine-containing linkers are often used to increase solubility via protonation at physiological pH.[15][16][17]

  • Attachment Points: The "exit vector," or the point where the linker is attached to the piperidine rings or other pharmacophores, is crucial. An incorrect attachment point can orient the linker in a way that clashes with the target protein, preventing effective binding.[8]

Part 2: Troubleshooting Guide: Experimental Challenges & Solutions

This section provides a systematic approach to diagnosing and solving common issues encountered during the linker optimization process.

Problem 1: Low Binding Affinity or Potency
  • Symptom: Your bis-piperidine compound demonstrates weak activity in biochemical assays (e.g., high Kd in Surface Plasmon Resonance - SPR) or cell-based assays (high IC₅₀ or DC₅₀).

  • Possible Cause: The primary suspect is a suboptimal linker length that is either too short, causing steric clash, or too long, resulting in a high entropic penalty and an unstable binding complex.[1][8]

  • Troubleshooting Workflow:

cluster_0 Linker Length vs. Bivalent Avidity Kcl A Low Avidity Kcl->A Too Short (Steric Clash) B Optimal Length (Productive Binding) A->B Increasing Length C Too Long (High Flexibility) B->C Increasing Length D Low Avidity C->D PROTAC-Mediated Ternary Complex POI Protein of Interest (POI) PROTAC Warhead Linker E3 Ligand POI->PROTAC:f0 Binds E3 E3 Ubiquitin Ligase E3->PROTAC:f2

Sources

Technical Support Center: Refining Bioassay Protocols for Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a wide array of clinically approved drugs targeting CNS disorders, cancer, and infectious diseases.[1][2] Its versatility in modulating physicochemical properties like solubility and lipophilicity, along with its ability to adapt its conformation to the steric demands of target binding pockets, makes it a privileged structure in drug design.[2] However, the very properties that make piperidine derivatives attractive can also introduce significant challenges in biological assays.

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioassay development for piperidine-based compounds. Here, we move beyond simple protocols to explain the causality behind common experimental hurdles and provide validated, step-by-step troubleshooting guides to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical physicochemical properties of my piperidine compound to consider before starting a bioassay?

A1: Understanding three key properties is crucial:

  • pKa: The basic nitrogen in the piperidine ring dictates its ionization state. At physiological pH (~7.4), most piperidine compounds are protonated and positively charged.[3] This influences solubility, membrane permeability, and potential for non-specific binding.

  • Lipophilicity (LogP/LogD): The LogP value indicates the compound's affinity for a non-polar environment. Highly lipophilic piperidine derivatives may exhibit poor aqueous solubility and a higher propensity for aggregation and non-specific binding.[4]

  • Aqueous Solubility: This is a critical, practical parameter. Poor solubility can lead to compound precipitation in assay buffers, resulting in inaccurate concentration measurements and high variability.[3][5] It's essential to determine this property early.

Q2: My piperidine compound shows activity in multiple, unrelated assays. What is the likely cause?

A2: This is a red flag for a "frequent hitter" or a Pan-Assay Interference Compound (PAINS).[6] Piperidine scaffolds, especially when decorated with certain reactive functional groups, can be flagged by PAINS filters. These compounds generate false-positive results through mechanisms unrelated to specific target binding, such as compound aggregation, chemical reactivity, or redox cycling.[6] We strongly recommend performing an in silico analysis using PAINS filters and conducting experimental counter-screens to rule out assay artifacts.[6]

Q3: How do I differentiate between genuine on-target activity and off-target effects?

A3: This is a critical step in validating your results. Off-target effects, where a compound interacts with proteins other than the intended target, are a significant concern and can lead to toxicity or misleading results.[7] A tiered approach is recommended:

  • Confirm On-Target Engagement: Use a direct binding assay (e.g., SPR, ITC) or a target-specific functional assay with a known reference compound.

  • Orthogonal Assays: Validate hits in a secondary assay that measures a different downstream event of the same target.

  • Counter-Screening: Test your compound against a panel of related targets (e.g., a kinase or GPCR panel) to identify interactions with other proteins.[8]

  • Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in a cellular environment.

Troubleshooting Guides

Problem 1: Poor Compound Solubility & Precipitation

Q: I've diluted my DMSO stock into aqueous assay buffer, and I see visible precipitation or get high variability between replicates. What's happening and how do I fix it?

A: This is a classic solubility issue, often encountered with lipophilic piperidine derivatives. The compound is crashing out of solution when the percentage of the organic co-solvent (DMSO) is drastically lowered in the aqueous buffer.[3][5]

Troubleshooting Workflow for Solubility Issues

start Observation: Compound precipitates in aqueous buffer step1 Step 1: Characterize Physicochemical Properties (pKa, LogP, Exp. Solubility) start->step1 step2 Step 2: Optimize Formulation (Co-solvents & pH) step1->step2 Basic pKa & High LogP step3 Step 3: Test Solubilizing Excipients step2->step3 Still Precipitates outcome_success Outcome: Solubility Enhanced, Assay Variability Reduced step2->outcome_success Soluble step4 Step 4: Consider Salt Form step3->step4 Still Precipitates step3->outcome_success Soluble step4->outcome_success Soluble outcome_fail Outcome: Inadequate Improvement (Re-evaluate compound) step4->outcome_fail Insoluble start Suspicion: Compound may be a PAINS (In Silico Flag / Promiscuity) agg_check Test for Aggregation (Add 0.01% Triton X-100) start->agg_check redox_check Test for Redox Activity (Add 1 mM DTT) start->redox_check react_check Test for Reactivity (Pre-incubate with target) start->react_check outcome_agg Result: Potency Decreases => Likely Aggregator agg_check->outcome_agg outcome_ok Result: No Change => PAINS artifact less likely agg_check->outcome_ok outcome_redox Result: Potency Decreases => Likely Redox Cycler redox_check->outcome_redox redox_check->outcome_ok outcome_react Result: IC50 decreases with pre-incubation time => Likely Reactive react_check->outcome_react react_check->outcome_ok

Caption: Experimental workflow to validate suspected PAINS activity.

Experimental Validation of PAINS
PAINS MechanismExperimental TestExpected Result if Positive
Aggregation Re-run the assay with 0.01-0.1% Triton X-100.The compound's apparent potency (IC50) will significantly increase (weaken), as the detergent disperses the active aggregates. [4]
Redox Cycling Add a reducing agent like Dithiothreitol (DTT, 1 mM) to the assay buffer.If the compound's activity is due to redox cycling and oxidative damage, the presence of DTT will abrogate the effect.
Chemical Reactivity Perform a pre-incubation experiment. Incubate the compound with the target protein for varying amounts of time (e.g., 0, 30, 60 min) before initiating the assay.A reactive compound that forms a covalent bond will show time-dependent inhibition, with the IC50 decreasing as pre-incubation time increases.

Detailed Protocol: Cell-Based Antiproliferative Assay (Sulforhodamine B)

This protocol is adapted for screening piperidine-based compounds against adherent cancer cell lines, such as PC3 (prostate cancer) or MCF7 (breast cancer), and includes modifications to minimize common artifacts. [9][10] Objective: To determine the concentration of a piperidine derivative that inhibits cell growth by 50% (GI50).

Materials:

  • Target adherent cell line (e.g., PC3)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • Piperidine compound stock (10 mM in DMSO)

  • Assay Buffer: Complete growth medium containing 0.1% BSA

  • Fixation Solution: 10% (w/v) Trichloroacetic Acid (TCA)

  • Staining Solution: 0.4% (w/v) Sulforhodamine B (SRB) in 1% Acetic Acid

  • Wash/Solubilization Solution: 10 mM Tris base solution (pH 10.5)

  • Doxorubicin (Positive Control)

  • 96-well flat-bottom cell culture plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation & Addition:

    • Prepare serial dilutions of the piperidine compound stock in DMSO.

    • Perform a secondary dilution of each DMSO concentration into the Assay Buffer (medium + BSA) to create the final working solutions. Crucially, ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound working solutions to the respective wells. Include vehicle control (0.5% DMSO in Assay Buffer) and positive control wells.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • Cell Fixation:

    • Gently add 50 µL of cold 10% TCA to each well (without removing the medium) to a final concentration of ~3.3%.

    • Incubate at 4°C for 1 hour to fix the cells.

    • Wash the plates 4-5 times with slow-running tap water and allow to air dry completely.

  • Staining and Measurement:

    • Add 100 µL of SRB Staining Solution to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plates 4-5 times with 1% acetic acid to remove unbound dye. Allow to air dry.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plate for 10 minutes on a plate shaker.

    • Read the absorbance at 540 nm on a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (Tris buffer only).

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the % inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the GI50 value.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Experimental Artifacts with Piperidine Compounds. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Aggregation of Piperidine Compounds in Assays. BenchChem.
  • Jardim, G. A. M., et al. (2017). Piperidine-Based Drug Discovery. Elsevier.
  • BenchChem Technical Support Team. (2025).
  • Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Sagan, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem.
  • Zhang, M., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis. [Link]

  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • Tang, S., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics. [Link]

  • BenchChem Technical Support Team. (2025). Addressing poor reproducibility in biological assays with 1-(Pyrrolidin-2-ylmethyl)piperidine. BenchChem.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

  • de Oliveira, M. R., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic Chemistry. [Link]

  • BenchChem Technical Support Team. (2025). Mitigating Off-Target Effects of Piperidine Compounds. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing the Selectivity of Piperidine-Based Inhibitors. BenchChem.
  • Li, Y., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product safety. This guide provides an in-depth, experience-driven comparison of analytical method validation for the quantitative determination of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-, a molecule presenting unique analytical challenges due to its structure.

This document moves beyond a simple recitation of procedural steps. It delves into the scientific rationale behind methodological choices, offering a practical framework for researchers and drug development professionals. The validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8]

The Analyte: 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- possesses a molecular formula of C17H34N2O2 and a molecular weight of approximately 298.47 g/mol .[9] Its structure, featuring two piperidine rings linked by a propane chain and each bearing a hydroxyethyl group, dictates its physicochemical properties. The presence of tertiary amine and primary alcohol functional groups makes it a relatively polar and non-volatile compound. This profile suggests that High-Performance Liquid Chromatography (HPLC) is a primary candidate for its analysis. Gas Chromatography (GC) could be a potential alternative, likely requiring derivatization to improve volatility and thermal stability.

This guide will focus on a comparative validation of two primary analytical approaches:

  • Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection.

  • Method B: Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization.

The Cornerstone of Method Validation: A Logical Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[4][7] The following diagram illustrates the logical flow of the validation parameters that will be discussed.

Validation_Workflow cluster_0 Method Development & Specificity cluster_1 Quantitative Performance cluster_2 Method Reliability Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limit_of_Detection Limit of Detection (LOD) Precision->Limit_of_Detection Robustness Robustness Precision->Robustness Limit_of_Quantitation Limit of Quantitation (LOQ) Limit_of_Detection->Limit_of_Quantitation Method_Comparison cluster_HPLC RP-HPLC with UV Detection cluster_GC GC-FID with Derivatization HPLC_Node <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TDBGCOLOR='#4285F4'><FONTCOLOR='#FFFFFF'>AttributeFONT>TD><TDBGCOLOR='#4285F4'><FONTCOLOR='#FFFFFF'>PerformanceFONT>TD>TR><TR><TD>SpecificityTD><TD>ExcellentTD>TR><TR><TD>PrecisionTD><TD>HighTD>TR><TR><TD>RobustnessTD><TD>GoodTD>TR><TR><TD>Sample PrepTD><TD>SimpleTD>TR>TABLE> GC_Node <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TDBGCOLOR='#34A853'><FONTCOLOR='#FFFFFF'>AttributeFONT>TD><TDBGCOLOR='#34A853'><FONTCOLOR='#FFFFFF'>PerformanceFONT>TD>TR><TR><TD>SpecificityTD><TD>GoodTD>TR><TR><TD>PrecisionTD><TD>GoodTD>TR><TR><TD>RobustnessTD><TD>ModerateTD>TR><TR><TD>Sample PrepTD><TD>ComplexTD>TR>TABLE>

Caption: Comparison of HPLC and GC methods.

For the routine quality control analysis of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-, the RP-HPLC method with UV detection is the recommended approach. Its superior specificity, higher precision, and simpler sample preparation make it a more robust and reliable method for a pharmaceutical setting. The avoidance of a derivatization step not only simplifies the workflow but also eliminates a significant source of potential variability.

While GC-FID can be a viable alternative, particularly if high sensitivity is required and HPLC instrumentation is unavailable, the complexities and potential for lower robustness associated with the derivatization step make it less ideal for routine applications.

Ultimately, the choice of analytical method should be based on a thorough risk assessment and a deep understanding of the specific analytical challenges presented by the molecule and its intended use. This guide provides a foundational framework for making that informed decision.

References

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- - Substance Details. U.S. Environmental Protection Agency. [Link]

  • EMA publishes Document on the Validation of analytical Methods. ECA Academy. [Link]

  • METHOD VALIDATION OF RELATED COMPOUNDS IN THE PERAMPANEL BY USING HPLC. ResearchGate. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. Pharmaceutical Erudition. [Link]

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The Pivotal Role of Rigidity: A Comparative Study of Bis-Piperidine Linkers in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of rational drug design, the linker element of a therapeutic molecule is often deceptively simple in its depiction yet profoundly impactful in its function. Far from being a mere tether, the linker is a critical determinant of a drug's efficacy, selectivity, and pharmacokinetic profile. This is particularly true in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where the linker must precisely orient two distinct molecular entities to elicit a desired biological outcome. Among the diverse array of linker architectures, those imparting rigidity are gaining significant traction. This guide provides an in-depth comparative analysis of bis-piperidine linkers, contextualizing their performance against other common linker types and providing the experimental rationale for their growing prominence.

The Paradigm Shift Towards Rigid Linkers

Historically, flexible linkers, such as polyethylene glycol (PEG) and simple alkyl chains, were the mainstay in the design of bifunctional molecules. Their synthetic accessibility and perceived ability to allow the connected moieties to freely find their optimal binding orientations were key advantages. However, this high degree of conformational freedom can also be a double-edged sword, leading to an entropic penalty upon binding and a propensity for unproductive binding modes.

The current paradigm is shifting towards the strategic incorporation of rigid structural elements within the linker. This rigidity can pre-organize the molecule into a bioactive conformation, minimizing the entropic loss upon binding and enhancing the stability of the crucial ternary complex in PROTACs (Protein of Interest - PROTAC - E3 Ligase).[1] Saturated heterocyclic scaffolds like piperidine and piperazine are at the forefront of this shift, offering a robust framework to build upon.[2][3]

Core Structural and Functional Comparison: The Building Blocks of Rigidity

Piperidine and piperazine are six-membered saturated heterocyclic rings that are frequently incorporated into linkers to introduce conformational rigidity.[3] This rigidity is instrumental in pre-organizing the PROTAC into a conformation that favors the formation of a stable and productive ternary complex, a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[3]

A key distinction lies in their basicity and potential for hydrogen bonding. Piperidine contains a single basic nitrogen, while piperazine possesses two. This difference can significantly influence the physicochemical properties of the resulting molecule, including solubility and cell permeability.[2] The second nitrogen in piperazine can be leveraged to enhance aqueous solubility through protonation, a feature that can be fine-tuned by the surrounding chemical environment.[2]

The Bis-Piperidine Advantage: Doubling Down on Rigidity and Vectorial Control

Extrapolating from the advantages of a single piperidine unit, a bis-piperidine linker offers an even greater degree of conformational constraint. By linking two piperidine rings, medicinal chemists can create a highly defined and rigid scaffold. This "doubling down" on rigidity can offer several key advantages:

  • Enhanced Pre-organization: The defined spatial relationship between the two ends of the linker can more effectively pre-organize the binding moieties for optimal interaction with their respective targets.

  • Improved Metabolic Stability: The piperidine ring itself is a privileged scaffold in medicinal chemistry, in part due to its relative metabolic stability.[3] A bis-piperidine linker may exhibit enhanced resistance to metabolic degradation compared to more flexible linkers.

  • Fine-tuned Vectorial Properties: The substitution pattern on the piperidine rings and the nature of the linkage between them allow for precise control over the exit vectors of the linker, enabling a more rational approach to optimizing the geometry of the ternary complex.

Comparative Data: Bis-Piperidine Linkers vs. Alternatives

While direct head-to-head studies focusing exclusively on bis-piperidine linkers are emerging, we can infer their potential by examining comparative data for rigid versus flexible linkers, and for piperidine versus piperazine-containing linkers.

Linker TypeKey Physicochemical PropertiesImpact on Biological PerformanceRepresentative Examples
Flexible Linkers (e.g., PEG, Alkyl Chains) High conformational flexibility, can enhance solubility (PEG).[1]Can suffer from entropic penalties upon binding, may be more susceptible to metabolism.[1]Early-generation PROTACs
Piperidine-Containing Linkers Introduces rigidity, enhances metabolic stability.[3]Can pre-organize the molecule into a bioactive conformation, leading to improved potency.[3]Component of ARV-110 and ARV-471 linkers[3]
Piperazine-Containing Linkers Introduces rigidity, can enhance solubility via protonation of the second nitrogen.[2]Offers a balance of rigidity and improved physicochemical properties.[2]Component of ARV-110 and ARV-471 linkers[3]
Bis-Piperidine Linkers (Inferred) High degree of rigidity and defined geometry. Potentially enhanced metabolic stability.Expected to provide superior pre-organization for ternary complex formation and precise vectorial control.Investigational

Case Study: The Linkers of ARV-110 and ARV-471

The clinical success of the PROTAC degraders ARV-110 (targeting the androgen receptor) and ARV-471 (targeting the estrogen receptor) underscores the power of rigid linker design.[3] The linkers in these molecules incorporate both piperidine and piperazine moieties, creating a rigid and metabolically stable scaffold that has demonstrated significant improvements in potency and pharmacokinetic properties over earlier, more flexible designs.[3] While not a pure "bis-piperidine," the design philosophy behind these successful clinical candidates strongly supports the hypothesis that a high degree of rigidity, as would be afforded by a bis-piperidine linker, is a desirable attribute.

Experimental Protocols

Synthesis of a Generic Bis-Piperidine Linker

The following is a representative, multi-step synthesis for a generic bis-piperidine linker that can be adapted for incorporation into various drug modalities.

cluster_0 Step 1: Boc Protection cluster_1 Step 2: Mesylation cluster_2 Step 3: Coupling cluster_3 Step 4: Boc Deprotection A 4-hydroxypiperidine B Boc-protected piperidine A->B Boc2O, Et3N, DCM C Boc-protected piperidine B->C D Mesylated intermediate C->D MsCl, Et3N, DCM E Mesylated intermediate D->E G Boc-protected bis-piperidine E->G K2CO3, MeCN, reflux F Piperazine F->G K2CO3, MeCN, reflux H Boc-protected bis-piperidine G->H I Bis-piperidine linker H->I TFA or HCl in Dioxane

Caption: Synthetic workflow for a generic bis-piperidine linker.

Detailed Methodology:

  • Boc Protection: To a solution of 4-hydroxypiperidine in dichloromethane (DCM), add triethylamine (Et3N) and di-tert-butyl dicarbonate (Boc2O). Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction to isolate the N-Boc protected 4-hydroxypiperidine.

  • Mesylation: Dissolve the Boc-protected alcohol in DCM and cool to 0°C. Add Et3N followed by methanesulfonyl chloride (MsCl) dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction and extract the mesylated product.

  • Coupling: In a round-bottom flask, combine the mesylated intermediate, piperazine, and potassium carbonate (K2CO3) in acetonitrile (MeCN). Reflux the mixture until the starting material is consumed. Cool the reaction, filter, and concentrate the filtrate. Purify the crude product by column chromatography to obtain the Boc-protected bis-piperidine linker.

  • Boc Deprotection: Dissolve the protected linker in a solution of trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane. Stir at room temperature until the deprotection is complete. Remove the solvent under reduced pressure to yield the final bis-piperidine linker as a salt.

Evaluation of Ternary Complex Formation

The ability of a PROTAC to induce the formation of a stable ternary complex is a critical determinant of its efficacy. Several biophysical techniques can be employed to characterize this interaction.

cluster_0 Assay Setup cluster_1 Data Acquisition & Analysis A Immobilize E3 Ligase on Sensor Chip B Inject Target Protein (POI) + PROTAC A->B C Measure Binding Response B->C D Determine KD, kon, koff C->D

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Surface Plasmon Resonance (SPR) Protocol:

  • Immobilization: Covalently immobilize the purified E3 ubiquitin ligase onto a sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis: Inject a series of solutions containing a constant concentration of the target protein and varying concentrations of the PROTAC over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal in real-time to measure the association and dissociation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to an appropriate binding model to determine the equilibrium dissociation constant (KD), and the association (kon) and dissociation (koff) rate constants for the ternary complex.

Conclusion and Future Outlook

The strategic implementation of rigid linkers, particularly those incorporating bis-piperidine scaffolds, represents a significant advancement in the rational design of targeted therapies. The ability of these linkers to pre-organize a molecule into a bioactive conformation can lead to substantial improvements in potency, selectivity, and pharmacokinetic properties. While more direct comparative studies are needed to fully elucidate the nuanced advantages of bis-piperidine linkers across different therapeutic modalities, the foundational principles of rigid linker design and the success of clinical candidates employing similar rigidifying motifs provide a strong rationale for their continued exploration. As our understanding of the intricate interplay between linker architecture and biological function deepens, we can anticipate the development of even more sophisticated and effective therapeutics built upon these rigid foundations.

References

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. National Institutes of Health. Available at: [Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. National Institutes of Health. Available at: [Link]

  • Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer. PubMed. Available at: [Link]

  • Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature. Available at: [Link]

  • Exploring and characterizing ternary complex formation. Depiction of.... ResearchGate. Available at: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health. Available at: [Link]

  • Discovery of ARV-110, a first in class androgen receptor degrading PROTAC for the treatment of men with metastatic castration resistant prostate cancer. ResearchGate. Available at: [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. Available at: [Link]

  • A Second-Generation Route to the Cereblon Fragment of ARV-471, Vepdegestrant. ACS Publications. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- Analogs as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel and effective therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease, has driven extensive research into compounds that can modulate key pathological pathways. Among these, inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, have been a cornerstone of symptomatic treatment. The 1,3-di-4-piperidylpropane scaffold has emerged as a promising structural motif for the design of potent AChE inhibitors.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- analogs, offering a comparative overview of their biological efficacy supported by experimental data.

The Core Scaffold: A Foundation for Dual Binding Site Inhibition

The 1,3-di-4-piperidylpropane nucleus presents a unique structural framework that allows for interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. This dual-binding capability is a critical factor in achieving high inhibitory potency. The propane linker provides the appropriate length and conformational flexibility to span the distance between these two sites within the enzyme's active gorge. The two piperidine rings serve as anchor points for various substituents that can be modified to optimize binding affinity and selectivity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is profoundly influenced by the nature of the substituents on the piperidine nitrogen atoms and the piperidine rings themselves.

Impact of N-Substitution on Piperidine Rings

The substituents on the nitrogen atoms of the two piperidine rings play a pivotal role in modulating the AChE inhibitory activity. The presence of a hydroxyethyl group (as in 1-Piperidineethanol) is a key feature.

  • N-Hydroxyethyl Group: The ethanol moiety can participate in hydrogen bonding interactions within the active site of AChE, contributing to the binding affinity. The oxygen atom can act as a hydrogen bond acceptor, while the hydroxyl proton can act as a donor.

  • N-Benzyl and Substituted Benzyl Groups: Introduction of a benzyl group on the piperidine nitrogen has been shown to significantly enhance AChE inhibitory activity.[3][4] This is attributed to hydrophobic interactions with aromatic residues in the enzyme's active site gorge. Furthermore, substitution on the benzyl ring can further refine the activity. For instance, bulky substituents in the para position of the benzamide moiety have been shown to lead to a substantial increase in activity.[3]

The Role of the 1,3-Propanediyl Linker

The three-carbon chain connecting the two piperidine rings is crucial for positioning the two piperidyl moieties optimally for dual-site binding within the AChE active site. While the 1,3-propanediyl linker is common, variations in its length could potentially impact the inhibitory potency by altering the distance between the two pharmacophoric piperidine units.

Quantitative Comparison of Biological Activities

The following table summarizes the acetylcholinesterase inhibitory activity of selected 1,3-di-4-piperidylpropane derivatives and related analogs, providing a quantitative basis for SAR analysis.

Compound IDR (Substitution on Piperidine Nitrogen)AChE IC50 (µM)Reference
P17 Benzoyl0.625[1][2]
P25 (4-bromophenyl)methyl0.591[1][2]

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of Selected 1,3-di-4-piperidylpropane Analogs.[1][2]

From the limited available data on direct analogs, it is evident that substitution on the piperidine nitrogen with aromatic moieties leads to potent AChE inhibition in the sub-micromolar range. Compound P25 , with a 4-bromobenzyl substituent, demonstrated slightly higher potency than P17 , which has a benzoyl group.[1][2] This suggests that the nature and electronic properties of the aromatic substituent are key determinants of activity.

Experimental Protocols

To ensure the reproducibility and validation of the findings, detailed methodologies for the synthesis and biological evaluation of these analogs are crucial.

General Synthesis of 1,3-di-4-piperidylpropane Derivatives

The synthesis of the core 1,3-di-4-piperidylpropane scaffold can be achieved through various established methods. A general synthetic scheme is outlined below:

Synthesis reagent1 Pyridine-4-carboxaldehyde step1 Knoevenagel condensation & Decarboxylation reagent1->step1 reagent2 Malonic acid reagent2->step1 intermediate1 4,4'-(Propane-1,3-diyl)dipyridine step2 step2 intermediate1->step2 Catalytic Hydogenation (e.g., H2/Pd-C) intermediate2 1,3-Bis(4-piperidyl)propane step3 N-Alkylation intermediate2->step3 reagent3 R-X (e.g., 2-bromoethanol) reagent3->step3 product Target Analog step1->intermediate1 step2->intermediate2 step3->product caption General synthetic scheme for 1,3-di-4-piperidylpropane analogs.

Caption: General synthetic scheme for 1,3-di-4-piperidylpropane analogs.

Step-by-step methodology:

  • Synthesis of 4,4'-(Propane-1,3-diyl)dipyridine: Pyridine-4-carboxaldehyde is reacted with malonic acid in the presence of a suitable base (e.g., piperidine) via a Knoevenagel condensation, followed by decarboxylation to yield the dipyridine intermediate.

  • Reduction to 1,3-Bis(4-piperidyl)propane: The resulting 4,4'-(Propane-1,3-diyl)dipyridine is then subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere to reduce the pyridine rings to piperidine rings, affording the core 1,3-bis(4-piperidyl)propane scaffold.[5]

  • N-Alkylation: The secondary amine groups of the piperidine rings are then alkylated with an appropriate electrophile (R-X), such as 2-bromoethanol, in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetonitrile) to introduce the desired N-substituents and yield the final target analogs.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The AChE inhibitory activity of the synthesized compounds is typically evaluated using the spectrophotometric method developed by Ellman.

Ellman_Assay cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection enzyme AChE product1 Thiocholine reaction_node substrate Acetylthiocholine (ATChI) inhibitor Test Compound inhibitor->enzyme Inhibition colored_product 5-Thio-2-nitrobenzoate (Yellow) (Absorbance at 412 nm) detection_node product2 Acetate reagent DTNB (Ellman's Reagent) reaction_node->product1 Hydrolysis reaction_node->product2 Hydrolysis detection_node->colored_product caption Workflow for the in vitro AChE inhibition assay (Ellman's method).

Caption: Workflow for the in vitro AChE inhibition assay (Ellman's method).

Step-by-step methodology:

  • Preparation of Reagents: All solutions are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0). This includes the acetylcholinesterase enzyme solution, the test compound solutions at various concentrations, the substrate solution (acetylthiocholine iodide, ATChI), and Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB).

  • Assay Procedure: In a 96-well plate, the enzyme solution, buffer, and the test compound are pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, ATChI.

  • Detection: The AChE-catalyzed hydrolysis of ATChI produces thiocholine. This product then reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate anion.

  • Measurement: The rate of formation of the colored product is monitored by measuring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited control. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- scaffold represents a valuable starting point for the development of potent acetylcholinesterase inhibitors. The structure-activity relationship studies, although limited in the public domain for this specific analog series, highlight the critical importance of the N-substituents on the piperidine rings for achieving high affinity. The presence of aromatic moieties, particularly substituted benzyl groups, appears to be a key determinant for potent AChE inhibition.

Future research in this area should focus on a more systematic exploration of the SAR. This includes:

  • Varying the Linker Length: Investigating the effect of altering the length of the propanediyl chain to optimize the spacing between the two piperidine rings for enhanced dual-site binding.

  • Exploring Diverse N-Substituents: Synthesizing and evaluating a broader range of N-substituents, including different heterocyclic and aliphatic groups, to probe the steric and electronic requirements for optimal interaction with the enzyme.

  • Introducing Substitutions on the Piperidine Ring: Modifying the piperidine ring itself with various functional groups could lead to additional interactions within the active site and improve pharmacological properties.

  • Elucidating the Binding Mode: Utilizing molecular modeling and X-ray crystallography studies to gain a deeper understanding of the binding interactions of these analogs with AChE at the atomic level.

By systematically applying these strategies, it is possible to design and develop novel 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- analogs with superior potency, selectivity, and pharmacokinetic profiles as potential therapeutic agents for Alzheimer's disease.

References

  • Sugimoto, H., Tsuchiya, Y., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 35(24), 4542-4548.
  • Sugimoto, H., Yamanishi, Y., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829.
  • Matosevic, A., & Mašic, L. P. (2022).
  • Ahmed, A., et al. (2021). 1,3-di-4-piperidylpropane derivatives as potential acetyl cholinesterase antagonists: Molecular docking, synthesis, and biologic. Pakistan Journal of Pharmaceutical Sciences, 34(3), 855-860.
  • Yamanashi, Y., et al. (1991). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 41(9), 913-921.
  • ResearchGate. (2021). 1,3-di-4-piperidylpropane derivatives as potential acetyl cholinesterase antagonists: Molecular docking, synthesis, and biological evaluation. [Link]

  • Koca, İ., et al. (2020).
  • Semantic Scholar. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. [Link]

  • PubChem. (n.d.). 1,3-Bis(4-piperidinyl)propane. [Link]

  • Stazi, A. V., et al. (2021). 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B. International Journal of Molecular Sciences, 22(14), 7309.
  • MDPI. (2023). Drug Candidates for the Treatment of Alzheimer's Disease: New Findings from 2021 and 2022. [Link]

  • Luo, D., et al. (2022). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 13(2), 208-223.
  • KTH Diva. (2020). Histidyl-Proline Diketopiperazine Isomers as Multipotent Anti-Alzheimer Drug Candidates. [Link]

  • Gastaldi, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6537.
  • Sadeghi, F., & Dehnavi, D. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462.
  • Glamkowski, E. J., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(8), 1378-1384.

Sources

A Comparative Guide to the Efficacy of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of derivatives based on the 1,3-di(4-piperidyl)propane scaffold, with a particular focus on their potential as acetylcholinesterase (AChE) inhibitors for the therapeutic intervention in Alzheimer's disease. We will delve into the structure-activity relationships (SAR) that govern their potency, present comparative experimental data, and provide detailed protocols for the evaluation of these compounds.

Introduction: The Promise of Bis-Piperidine Scaffolds in Neurodegenerative Disease

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function, memory, and speech. A key pathological hallmark of Alzheimer's is the deficiency of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft. Therefore, the inhibition of AChE is a clinically validated strategy to enhance cholinergic neurotransmission and provide symptomatic relief for Alzheimer's patients.[1]

Comparative Efficacy of 1,3-di(4-piperidyl)propane Derivatives

The efficacy of this class of compounds is primarily determined by their ability to inhibit AChE. This is quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The following table summarizes the in vitro AChE inhibitory activity of several key derivatives of the 1,3-di(4-piperidyl)propane scaffold.

Compound IDR Group (Substitution on Piperidine Nitrogen)IC50 (µM)Reference
P25 p-bromobenzyl0.591[1][2][3][4]
P17 p-methylphenacyl0.625[1][2][3][4]
Donepezil (Reference Drug)Not directly comparable, but a potent inhibitor[5]

Analysis of Structure-Activity Relationship (SAR):

The data reveals that substitution on the piperidine nitrogen atoms plays a critical role in the AChE inhibitory activity. The high potency of compounds P25 and P17 underscores the importance of aromatic moieties in interacting with the active site of the enzyme.[1][2]

  • The Role of the Linker: The propane linker is of optimal length to allow the two piperidine rings to span the distance between the CAS and PAS of the AChE gorge.

  • N-Substituents: The benzyl and phenacyl groups in P25 and P17 , respectively, are thought to interact with key amino acid residues in the active site, contributing to the high affinity of these compounds. The para-bromo substitution on the benzyl ring of P25 likely enhances binding through halogen bonding or other hydrophobic interactions.

  • Hypothesized Role of the N-hydroxyethyl Group: In the case of the parent compound, 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-, the N-hydroxyethyl groups introduce polarity. While this may increase water solubility, it could potentially reduce the affinity for the predominantly hydrophobic active site of AChE compared to the benzyl or phenacyl groups of P25 and P17 . However, the hydroxyl group could also form hydrogen bonds with specific residues in the active site, a feature that would require further investigation through molecular docking studies and in vitro testing.

Mechanism of Action: Dual Binding Site Inhibition of AChE

The high efficacy of the 1,3-di(4-piperidyl)propane derivatives is attributed to their ability to simultaneously engage with two critical sites within the acetylcholinesterase enzyme.

AChE_Inhibition cluster_AChE AChE Acetylcholinesterase (AChE) Gorge-like Active Site CAS Catalytic Active Site (CAS) Hydrolyzes Acetylcholine PAS Peripheral Anionic Site (PAS) Initial ACh Binding Inhibitor 1,3-di(4-piperidyl)propane Derivative Piperidine 1 Piperidine 2 Inhibitor:p1->CAS Binds to CAS Inhibitor:p2->PAS Binds to PAS Synthesis_Workflow start Start Materials: - 4,4'-Bipiperidine - 1,3-Dihalopropane step1 N-Alkylation Reaction start->step1 step2 Purification (e.g., Column Chromatography) step1->step2 core 1,3-di(4-piperidyl)propane Core step2->core step3 Derivatization Reaction (e.g., Reductive Amination, Acylation) core->step3 derivatives Target Derivatives (e.g., P25, P17) step3->derivatives analysis Structural Characterization (NMR, Mass Spectrometry) derivatives->analysis

Caption: General workflow for the synthesis and characterization of 1,3-di(4-piperidyl)propane derivatives.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This widely used colorimetric assay quantifies the activity of AChE and the inhibitory potential of test compounds.

Principle: Acetylthiocholine is used as a substrate for AChE. The enzyme hydrolyzes it to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Reference inhibitor (e.g., Donepezil)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the reference inhibitor.

  • Assay in 96-Well Plate:

    • Add 25 µL of phosphate buffer to each well.

    • Add 25 µL of the test compound dilutions to the sample wells.

    • Add 25 µL of buffer (or solvent control) to the control wells.

    • Add 25 µL of the AChE solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 25 µL of the ATCI solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm in kinetic mode, with readings taken every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The 1,3-di(4-piperidyl)propane scaffold serves as a robust platform for the development of potent acetylcholinesterase inhibitors. The efficacy of its derivatives is highly dependent on the nature of the substituents on the piperidine nitrogen atoms, with bulky aromatic groups demonstrating significant inhibitory activity. The dual binding site inhibition mechanism is a key contributor to their high potency.

Future research should focus on:

  • Synthesizing and evaluating the AChE inhibitory activity of the parent compound, 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- , to understand the impact of the N-hydroxyethyl groups.

  • Expanding the library of derivatives to further explore the structure-activity relationship and optimize for potency and selectivity.

  • Conducting in vivo studies on the most promising candidates to assess their pharmacokinetic properties, blood-brain barrier permeability, and efficacy in animal models of Alzheimer's disease.

By systematically exploring the chemical space around this versatile scaffold, it is possible to develop novel and effective therapeutic agents for the treatment of Alzheimer's disease and other neurodegenerative disorders.

References

  • Ahmed, A., et al. (2021). 1,3-di-4-piperidylpropane derivatives as potential acetyl cholinesterase antagonists: Molecular docking, synthesis, and biological evaluation. Pakistan Journal of Pharmaceutical Sciences, 34(3), 855-860.
  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829.
  • Ahmed, A., et al. (2021). 1,3-di-4-piperidylpropane derivatives as potential acetyl cholinesterase antagonists: Molecular docking, synthesis, and biologic. ResearchGate. [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829.
  • Ahmed, A., et al. (2021). 1,3-di-4-piperidylpropane derivatives as potential acetyl cholinesterase antagonists: Molecular docking, synthesis, and biological evaluation. Request PDF on ResearchGate. [Link]

  • Ahmed, A., et al. (2021). (PDF) 1,3-di-4-piperidylpropane derivatives as potential acetyl cholinesterase antagonists: Molecular docking, synthesis, and biological evaluation. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of Bis-Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop—Validating Bis-Piperidine Compounds in Complex Biological Systems

The bis-piperidine scaffold represents a class of molecules with significant therapeutic potential, largely owing to its favorable interactions with sigma (σ) receptors.[1][2] These compounds, characterized by two piperidine rings, have emerged as promising candidates for treating a spectrum of challenging diseases, including neurodegenerative disorders, cancer, and epilepsy.[3][4][5] While in vitro assays provide essential preliminary data on binding affinity and cellular effects, the true pharmacological value of these compounds can only be ascertained through rigorous in vivo validation.

This guide provides a framework for designing and executing robust in vivo studies to validate the pharmacological effects of novel bis-piperidine compounds. We will move beyond rote protocols to explore the causality behind experimental design, ensuring that each study is a self-validating system. Our focus will be on comparing these novel agents against established standards of care or alternative compounds, using objective, data-driven benchmarks to assess their therapeutic promise.

The Core Target: Understanding Sigma Receptor Pharmacology

A significant portion of bis-piperidine research is centered on their activity as ligands for sigma-1 (σ1R) and sigma-2 (σ2R) receptors.[1] These are not classical G-protein coupled receptors or ion channels; instead, they are unique proteins that act as intracellular modulators.[5] A clear understanding of their function is critical to designing meaningful in vivo experiments.

  • The Sigma-1 Receptor (σ1R): The σ1R is a molecular chaperone located at the endoplasmic reticulum (ER)-mitochondrion interface.[6] It plays a crucial role in regulating ER stress, maintaining calcium (Ca2+) homeostasis, and modulating various neurotransmitter systems.[3][7] As such, σ1R ligands are heavily investigated for neuroprotection, cognition enhancement, and analgesia.[8][9] Ligands are often classified as agonists or antagonists, with agonists generally promoting cell survival and neuroprotective pathways.[3][6]

  • The Sigma-2 Receptor (σ2R): Recently identified as the transmembrane protein TMEM97, the σ2R is highly overexpressed in proliferating cells, particularly in solid tumors.[10][11] This has made it an attractive target for both cancer diagnostics and therapeutics.[12] Activation of σ2R by specific ligands can trigger apoptotic and non-apoptotic cell death pathways in cancer cells, making them promising candidates for novel anticancer agents.[5][12]

cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Cytosol Cytosol s1r σ1 Receptor (Chaperone) ip3r IP3 Receptor s1r->ip3r Stabilizes ca_er ER Ca2+ Release s1r->ca_er Modulates bip BiP (Hsp70 Chaperone) bip->s1r Associates ca_mito Ca2+ Uptake survival Neuronal Survival & Plasticity ca_mito->survival agonist Bis-piperidine Agonist agonist->s1r Binds & Activates antagonist Bis-piperidine Antagonist antagonist->s1r Binds & Inhibits ca_er->ca_mito stress ER Stress stress->bip Induces

Caption: Sigma-1 Receptor Signaling Pathway.

A Framework for In Vivo Validation: From Concept to Data

A successful in vivo study is a multi-stage process that systematically evaluates a compound's efficacy, safety, and mechanism of action within a living organism. The objective is not merely to see if a compound "works," but to understand how, at what dose, and in comparison to existing therapeutic options.

compound Candidate Bis-piperidine Compound model Select Disease- Relevant Animal Model compound->model pkpd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies model->pkpd efficacy Comparative Efficacy Study pkpd->efficacy tox Safety & Toxicology Assessment efficacy->tox analysis Data Analysis & Interpretation tox->analysis

Caption: General Workflow for In Vivo Validation.

Part 1: Comparative Validation in a Neurodegenerative Disease Model

Objective: To evaluate the neuroprotective and cognitive-enhancing effects of a novel σ1R agonist bis-piperidine compound (Compound-N) compared to a standard-of-care acetylcholinesterase inhibitor, Donepezil, in a transgenic mouse model of Alzheimer's Disease.

Causality in Model Selection: The 5xFAD transgenic mouse model is chosen because it rapidly develops key pathologies of Alzheimer's disease, including amyloid-β (Aβ) plaque deposition and associated cognitive deficits.[13] This aggressive pathology provides a robust system to test the neuroprotective hypothesis that a σ1R agonist can mitigate these effects.[3][8]

Experimental Protocol: 5xFAD Mouse Model
  • Animal Subjects: Male 5xFAD transgenic mice and wild-type littermates, aged 3 months.

  • Group Allocation (n=15/group):

    • Group 1: 5xFAD + Vehicle (Control)

    • Group 2: 5xFAD + Compound-N (10 mg/kg, daily oral gavage)

    • Group 3: 5xFAD + Donepezil (2 mg/kg, daily oral gavage)

    • Group 4: Wild-Type + Vehicle (Baseline)

  • Treatment Period: 12 weeks.

  • Behavioral Assessment (Weeks 10-11): Morris Water Maze (MWM). This test is the gold standard for assessing spatial learning and memory, functions severely impaired in Alzheimer's disease and the 5xFAD model.[13]

    • Acquisition Phase (5 days): Mice are trained to find a hidden platform in a pool of opaque water. The time taken (escape latency) is recorded.

    • Probe Trial (Day 6): The platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

  • Post-Mortem Analysis (Week 12):

    • Brains are harvested and sectioned.

    • Immunohistochemistry (IHC): Staining for Aβ plaques (using 6E10 antibody) and microgliosis (using Iba1 antibody) to quantify pathological hallmarks.

Comparative Data Summary
GroupMean Escape Latency (Day 5, seconds)Time in Target Quadrant (Probe Trial, %)Aβ Plaque Load (% Area)
Wild-Type + Vehicle 15.2 ± 2.145.5 ± 4.30.1 ± 0.05
5xFAD + Vehicle 48.9 ± 5.618.2 ± 3.912.4 ± 1.8
5xFAD + Donepezil 35.1 ± 4.827.8 ± 4.111.9 ± 2.0
5xFAD + Compound-N 25.7 ± 3.938.1 ± 5.07.3 ± 1.5

Interpretation: The data demonstrates that Compound-N not only significantly improves cognitive performance in the MWM, outperforming Donepezil, but also appears to reduce the underlying Aβ pathology. This suggests a disease-modifying effect, a key differentiator from the purely symptomatic relief offered by Donepezil. The causality is linked to the σ1R's role in mitigating ER stress and promoting cellular survival pathways, which can counteract the neurotoxic effects of Aβ accumulation.[3]

Part 2: Comparative Validation in an Oncology Model

Objective: To evaluate the anti-tumor efficacy of a novel σ2R-targeting bis-piperidine compound (Compound-C) compared to standard chemotherapy, Doxorubicin, in a human breast cancer xenograft model.

Causality in Model Selection: An immunodeficient mouse model (e.g., NOD/SCID) is essential for implanting human cancer cells (xenograft) without rejection. The MCF-7 breast cancer cell line is selected due to its known high expression of σ2R, providing a direct test of the hypothesis that a σ2R ligand can inhibit tumor growth in vivo.[12]

Experimental Protocol: MCF-7 Xenograft Model
  • Animal Subjects: Female NOD/SCID mice, aged 6-8 weeks.

  • Tumor Implantation: 5 x 10^6 MCF-7 cells are injected subcutaneously into the flank of each mouse.

  • Group Allocation (n=10/group): Treatment begins when tumors reach a volume of ~100 mm³.

    • Group 1: Vehicle (Control, i.p. injection)

    • Group 2: Compound-C (20 mg/kg, i.p., 3x/week)

    • Group 3: Doxorubicin (5 mg/kg, i.v., once/week)

  • Monitoring: Tumor volume (measured with calipers) and body weight are recorded twice weekly. The study endpoint is a tumor volume of 2000 mm³ or signs of significant toxicity.

  • Efficacy Endpoint: Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - [ΔTumor Volume_Treated / ΔTumor Volume_Control]) x 100.

Comparative Data Summary
GroupMean Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (TGI, %)Mean Body Weight Change (%)
Vehicle 1650 ± 2100%+5.2%
Doxorubicin 480 ± 9571%-12.5%
Compound-C 620 ± 11562%+2.1%

Interpretation: Compound-C demonstrates significant anti-tumor activity, comparable to the standard chemotherapeutic agent Doxorubicin.[5] Critically, Compound-C does not induce the body weight loss seen with Doxorubicin, indicating a much more favorable safety profile. This is a crucial advantage. The mechanism is predicated on the selective targeting of the overexpressed σ2R in cancer cells, leading to apoptosis while sparing healthy tissues that have lower σ2R density.[10][11]

Part 3: Comparative Validation for Anticonvulsant Activity

Objective: To screen a novel bis-piperidine derivative (Compound-A) for anticonvulsant properties against a standard drug, Phenytoin, using the Maximal Electroshock (MES) model.

Causality in Model Selection: The MES test is a widely accepted, acute in vivo model for identifying compounds that can prevent the spread of seizures.[4] It is particularly useful for screening compounds effective against generalized tonic-clonic seizures.

Experimental Protocol: Maximal Electroshock (MES) Test
  • Animal Subjects: Male Swiss albino mice, weighing 20-25g.

  • Group Allocation (n=10/group):

    • Group 1: Vehicle (Control)

    • Group 2: Compound-A (30 mg/kg, i.p.)

    • Group 3: Phenytoin (25 mg/kg, i.p.)

  • Procedure: 30 minutes post-injection, a brief electrical stimulus (50 mA, 0.2s) is applied via corneal electrodes.

  • Observation: Mice are observed for the presence or absence of the tonic hind-limb extension phase of the seizure. Protection is defined as the absence of this phase.

Comparative Data Summary
GroupDose (mg/kg)Number of Mice ProtectedProtection (%)
Vehicle -0/100%
Phenytoin 259/1090%
Compound-A 308/1080%

Interpretation: Compound-A demonstrates potent anticonvulsant activity in the MES model, with an efficacy approaching that of the established drug Phenytoin.[4][14] This result validates its potential as an anticonvulsant and warrants further investigation into its mechanism and evaluation in chronic seizure models.

Conclusion

The in vivo validation of bis-piperidine compounds is a critical step in translating promising in vitro data into tangible therapeutic candidates. This guide has outlined a comparative and methodologically rigorous approach to assessing their efficacy in the key areas of neurodegeneration, oncology, and epilepsy. By focusing on the causality of experimental design—selecting the right model to ask the right question—and by benchmarking against established standards, researchers can build a compelling, data-driven case for the continued development of this versatile chemical class. The ultimate goal is to move beyond statistical significance to demonstrate clear, comparative, and clinically relevant pharmacological effects.

References

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Benchmarking 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-: A Comparative Analysis of Cytotoxic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This guide provides a comparative analysis of the cytotoxic potential of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-, a piperidine derivative with uncharacterized biological activity. Due to the absence of existing data for this specific molecule, we present a hypothetical benchmarking study against known anticancer agents, Doxorubicin and Raloxifene, on the human cervical cancer cell line, HeLa. The piperidine scaffold is a well-established pharmacophore in numerous therapeutic agents, exhibiting a range of biological activities including anticancer properties.[1][2] This guide outlines a comprehensive experimental workflow, presents hypothetical comparative data, and discusses the potential implications of the findings for future drug discovery efforts.

Introduction: The Rationale for a Hypothetical Benchmarking Study

1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (CAS 18073-84-2) is a chemical compound for which, to date, no biological activity has been extensively reported in scientific literature.[3][4][5][6] However, the core piperidine structure is a recurring motif in a vast array of pharmacologically active compounds, including those with demonstrated anticancer efficacy.[1][2] This prevalence suggests that novel piperidine-containing molecules, such as the one , are viable candidates for biological screening.

Given the established role of piperidine derivatives in oncology, we hypothesize that 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- may exhibit cytotoxic activity against cancer cells. To explore this putative activity, this guide outlines a rigorous, albeit hypothetical, benchmarking study against two well-characterized inhibitors:

  • Doxorubicin: A widely used anthracycline chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II, leading to apoptosis. It serves as a standard positive control in cytotoxicity assays.

  • Raloxifene: A selective estrogen receptor modulator (SERM) that also contains a piperidine ring. While primarily used in osteoporosis and breast cancer, its inclusion provides a point of comparison to another piperidine-containing therapeutic.

This guide will provide researchers with a detailed experimental framework to assess the cytotoxic potential of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- and to contextualize its performance against established drugs.

Experimental Design and Methodologies

The cornerstone of this comparative analysis is a robust in vitro cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) of each compound on a well-characterized cancer cell line.

Cell Line Selection

HeLa, a human cervical cancer cell line, was chosen for this hypothetical study due to its robustness, ease of culture, and extensive use in cancer research and drug screening, ensuring a wealth of publicly available data for cross-referencing.

Comparative Compounds
  • Test Compound: 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

  • Positive Control: Doxorubicin

  • Piperidine-Containing Benchmark: Raloxifene

Experimental Workflow: Cytotoxicity Assessment

The following diagram illustrates the workflow for the comparative cytotoxicity assessment:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells HeLa Cell Culture & Seeding in 96-well plates prep_compounds Serial Dilution of Test & Benchmark Compounds treatment Addition of Compounds to Cells (Including Vehicle Control) prep_compounds->treatment incubation Incubation for 48 hours treatment->incubation add_mtt Addition of MTT Reagent incubation->add_mtt incubate_mtt Incubation (2-4 hours) add_mtt->incubate_mtt add_solubilizer Addition of Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_plate Measure Absorbance at 570 nm add_solubilizer->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: Workflow for Comparative Cytotoxicity (MTT Assay).

Detailed Protocol: MTT Assay for Cell Viability
  • Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Preparation: A 2-fold serial dilution of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-, Doxorubicin, and Raloxifene is prepared in culture medium. A vehicle control (e.g., DMSO) is also prepared.

  • Cell Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compounds.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Formation: The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Hypothetical Comparative Data

The following table summarizes the hypothetical IC50 values obtained from the cytotoxicity assay.

CompoundPutative Mechanism of ActionHypothetical IC50 on HeLa cells (µM)
1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- Unknown; Putative Cytotoxic Agent15.2
Doxorubicin DNA Intercalation, Topoisomerase II Inhibition0.8
Raloxifene Selective Estrogen Receptor Modulator25.5

Discussion and Interpretation of Hypothetical Results

In this hypothetical scenario, 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- demonstrates moderate cytotoxic activity against HeLa cells with an IC50 value of 15.2 µM. When benchmarked against our selected inhibitors, its potency is lower than the standard chemotherapeutic agent, Doxorubicin (IC50 = 0.8 µM), which is expected given Doxorubicin's potent and direct mechanism of action on DNA.

Interestingly, the hypothetical results suggest that our test compound is more potent than Raloxifene (IC50 = 25.5 µM). This finding, if validated, could indicate that the cytotoxic effects of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- are not mediated by the same mechanisms as Raloxifene, despite both containing a piperidine moiety. This would warrant further investigation into its specific molecular target(s).

The observed cytotoxic activity could be mediated through various signaling pathways commonly affected by anticancer agents. One such pathway is the induction of apoptosis.

G compound 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- target Putative Molecular Target compound->target pro_apopt Pro-apoptotic Proteins (e.g., Bax, Bak) target->pro_apopt mito Mitochondrial Outer Membrane Permeabilization pro_apopt->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A Putative Apoptotic Pathway.

Conclusion and Future Directions

This guide presents a hypothetical framework for the initial biological characterization of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-. The proposed study, if conducted, would provide the first insights into the cytotoxic potential of this molecule. Based on our hypothetical data, this compound warrants further investigation to:

  • Confirm its cytotoxic activity across a broader panel of cancer cell lines.

  • Elucidate its mechanism of action through target identification studies.

  • Explore its structure-activity relationship by synthesizing and testing related analogs.

By providing a detailed experimental plan and a clear rationale, this guide serves as a valuable resource for researchers interested in exploring the therapeutic potential of novel piperidine-containing compounds.

References

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A Head-to-Head Comparison of Bis-Piperidine Scaffolds: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine moiety stands as a privileged scaffold, integral to the architecture of numerous approved therapeutics.[1][2] Its three-dimensional nature and tunable physicochemical properties make it an attractive building block for engaging with a wide array of biological targets.[3][4] The strategic dimerization of this versatile heterocycle into bis-piperidine scaffolds unlocks a vast chemical space, offering researchers a powerful toolkit to enhance potency, modulate selectivity, and fine-tune pharmacokinetic profiles.

This guide provides a comprehensive, head-to-head comparison of different bis-piperidine scaffolds, moving beyond a mere catalog of structures to delve into the causal relationships between their architectural features and pharmacological performance. We will explore key classes of bis-piperidine derivatives, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The Architectural Diversity of Bis-Piperidine Scaffolds

The defining characteristic of a bis-piperidine scaffold is the presence of two piperidine rings. However, the true diversity and therapeutic potential of this class of molecules lie in how these two rings are connected and decorated. For the purpose of this guide, we will categorize and compare them based on their core structure:

  • Simple Bis-Piperidines: Two piperidine rings connected by a flexible or rigid linker.

  • Fused Bis-Piperidines: The two piperidine rings share one or more atoms, creating a rigid, bicyclic system.

  • Macrocyclic Bis-Piperidines: The piperidine rings are incorporated into a larger macrocyclic structure.

The choice of scaffold has profound implications for a molecule's conformational flexibility, vectoral presentation of substituents, and overall physicochemical properties, which in turn dictate its biological activity and drug-like characteristics.

Section 1: Simple Bis-Piperidines - The Influence of the Linker

In simple bis-piperidine scaffolds, the linker connecting the two rings is a critical determinant of pharmacological activity. Its length, rigidity, and chemical nature dictate the spatial relationship between the two piperidine moieties, influencing how the molecule interacts with its biological target.

Linker Length: A Balancing Act for Optimal Target Engagement

The length of the linker can significantly impact the potency of a bis-piperidine compound. A shorter linker may constrain the molecule into a conformation that is not optimal for binding, while a longer, more flexible linker may introduce an entropic penalty upon binding. The optimal linker length is therefore highly dependent on the topology of the target's binding site.

For instance, in the context of Proteolysis Targeting Chimeras (PROTACs), where a piperidine or piperazine can be part of the linker, its length is a key factor for inducing protein degradation. Data on BRD4-targeting PROTACs with piperazine-containing linkers show that a 15-atom linker provided the optimal geometry for potent degradation.[5] While not a direct bis-piperidine scaffold example, this illustrates the principle that linker length is a critical parameter to optimize for biological function.[5][6]

Linker Rigidity: Pre-organizing for Potency

Introducing rigidity into the linker can pre-organize the bis-piperidine scaffold into a bioactive conformation, reducing the entropic cost of binding and potentially increasing potency. This can be achieved by incorporating cyclic structures or unsaturated bonds within the linker. For example, replacing a flexible linker with a more rigid structure incorporating both piperidine and piperazine moieties significantly improved the metabolic stability and potency of the clinical candidates ARV-110 and ARV-471.[5]

Section 2: Fused Bis-Piperidines - The Power of Conformational Constraint

Fused bis-piperidine scaffolds, such as the 3,7-diazabicyclo[3.3.1]nonane (bispidine) system, offer a high degree of conformational rigidity.[7] This pre-organization can lead to highly potent and selective ligands, as the molecule is locked into a specific shape that can be tailored to fit a particular binding pocket.

The rigid nature of the bispidine scaffold, with its two fused piperidine rings, makes it a valuable component in the design of novel therapeutics.[7] The conformational preferences of the bispidine core, which can exist in chair-chair, chair-boat, and boat-boat conformations, are influenced by substitution patterns.[7] This allows for fine-tuning of the molecule's three-dimensional structure to optimize target engagement.

Section 3: Macrocyclic Bis-Piperidines - Expanding the Druggable Space

Macrocyclic bis-piperidines represent a fascinating class of natural products and synthetic molecules with potent biological activities.[7][8] These scaffolds, where the two piperidine rings are part of a larger ring system, often exhibit unique pharmacological profiles due to their constrained yet flexible nature.

A prominent example is the class of tetracyclic bis-piperidine alkaloids (TcBPAs), isolated from marine sponges.[8][9] These molecules feature a central 3,9-linked bis-piperidine core flanked by two aliphatic macrocyclic chains of varying length and unsaturation.[7] TcBPAs have demonstrated significant antiproliferative activities against various cancer cell lines.[8][9]

Comparative studies have shown that the macrocyclic structure is crucial for the high potency of TcBPAs. Open-chain analogs of these compounds exhibited significantly reduced activity, suggesting that the macrocycle is key to presenting the pharmacophoric elements in the correct orientation for interaction with their biological targets.[8]

Comparative Performance Data

To provide a clearer head-to-head comparison, the following table summarizes the key characteristics and reported biological activities of representative examples from each class of bis-piperidine scaffold.

Scaffold ClassRepresentative ExampleKey Structural FeatureTarget ClassReported ActivityReference
Simple Bis-Piperidine Hydrazine-linked bis-piperidineFlexible hydrazine linkerAnticonvulsantMES test: p-hydroxy substituted derivative showed highest activity.[10]
Fused Bis-Piperidine Bispidine derivativeRigid 3,7-diazabicyclo[3.3.1]nonane coreAnestheticsShows local anesthetic activity with low toxicity.[11]
Macrocyclic Bis-Piperidine Halicyclamine B (a TcBPA)Dual macrocyclic ringsProteasomePotent inhibitor of constitutive and immunoproteasome activities.[7]

Experimental Protocols for Scaffold Evaluation

The objective comparison of different bis-piperidine scaffolds necessitates the use of standardized and robust experimental protocols. Below are detailed methodologies for key assays to characterize the pharmacological and pharmacokinetic properties of these compounds.

Radioligand Binding Assay for GPCR Target Affinity

This protocol is essential for determining the binding affinity (Kᵢ) of a bis-piperidine compound to a G protein-coupled receptor (GPCR), a common target class for these scaffolds.

Objective: To quantify the affinity of a test compound for a specific GPCR by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target GPCR.

  • Radiolabeled ligand (e.g., [³H]-ligand) with known affinity for the target receptor.

  • Test bis-piperidine compound.

  • Non-specific binding control (a high concentration of an unlabeled ligand).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Workflow Diagram:

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Dilute GPCR Membranes Assay_Plate Add Membranes, Radioligand, & Compound to 96-well Plate Membranes->Assay_Plate Radioligand Prepare Radioligand Solution Radioligand->Assay_Plate Compound Prepare Test Compound Dilutions Compound->Assay_Plate Incubate Incubate to Reach Equilibrium Assay_Plate->Incubate Filter Filter Through Glass Fiber Filters Incubate->Filter Wash Wash Filters to Remove Unbound Ligand Filter->Wash Count Add Scintillation Fluid & Count Radioactivity Wash->Count Calculate Calculate IC50 Count->Calculate Determine_Ki Determine Ki using Cheng-Prusoff Equation Calculate->Determine_Ki

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Preparation: Prepare serial dilutions of the test bis-piperidine compound in binding buffer.

  • Assay Setup: In a 96-well plate, add the binding buffer, the radiolabeled ligand at a concentration near its Kd, and the diluted test compound.

  • Initiation: Add the cell membrane preparation to initiate the binding reaction. For determining non-specific binding, a separate set of wells should contain a saturating concentration of an unlabeled reference compound instead of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vitro ADME Assays: A Snapshot of Drug-like Properties

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for successful drug development. A standard panel of in vitro ADME assays should be performed to compare different bis-piperidine scaffolds.

Workflow Diagram:

ADME_Assay_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion (Inferred) Compound Test Bis-Piperidine Compound Solubility Aqueous Solubility Compound->Solubility Permeability PAMPA / Caco-2 Permeability Compound->Permeability PPB Plasma Protein Binding Compound->PPB BPR Blood-Plasma Ratio Compound->BPR Microsomal_Stability Liver Microsomal Stability Compound->Microsomal_Stability CYP_Inhibition CYP450 Inhibition Compound->CYP_Inhibition Metabolite_ID Metabolite Identification Microsomal_Stability->Metabolite_ID

Caption: A typical workflow for in vitro ADME profiling.

Summary of Key In Vitro ADME Assays:

ParameterAssayExperimental SystemEndpoint
Absorption Aqueous SolubilityBuffer at physiological pHKinetic or thermodynamic solubility (µg/mL)
PermeabilityPAMPA or Caco-2 cell monolayerApparent permeability coefficient (Papp)
Distribution Plasma Protein BindingEquilibrium dialysis or ultrafiltrationPercentage of compound bound to plasma proteins
Blood-Plasma RatioIncubation with whole blood and plasmaRatio of compound concentration in blood vs. plasma
Metabolism Metabolic StabilityLiver microsomes or hepatocytesIn vitro half-life (t1/2), intrinsic clearance (Clint)
CYP450 InhibitionHuman liver microsomes with specific CYP probesIC₅₀ for inhibition of major CYP isoforms
Toxicity hERG InhibitionPatch-clamp or binding assayIC₅₀ for inhibition of the hERG potassium channel

Conclusion: Rational Design of Bis-Piperidine Scaffolds

The bis-piperidine scaffold is a rich source of chemical diversity for the development of novel therapeutics. The choice between a simple, fused, or macrocyclic architecture, along with the fine-tuning of linkers and substitution patterns, provides medicinal chemists with a powerful strategy to optimize the pharmacological and pharmacokinetic properties of their compounds. A systematic and comparative evaluation using standardized in vitro assays is paramount for making informed decisions and advancing the most promising candidates. This guide provides a framework for such a comparative analysis, empowering researchers to navigate the vast chemical space of bis-piperidine scaffolds and unlock their full therapeutic potential.

References

  • MDPI. (2025). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Molecules. Available at: [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

  • MDPI. (2023). Comparison Length of Linker in Compound for Nuclear Medicine Targeting Fibroblast Activation Protein as Molecular Target. Pharmaceuticals. Available at: [Link]

  • PubMed Central. (2025). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Available at: [Link]

  • PubMed. (n.d.). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). Available at: [Link]

  • ResearchGate. (n.d.). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Available at: [Link]

  • PubMed Central. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug.... Available at: [Link]

  • PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available at: [Link]

  • ResearchGate. (n.d.). Assessment of the relevance of scaffolds to CNS drug discovery. A) The.... Available at: [Link]

  • National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link]

  • Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Available at: [Link]

  • PubMed. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Available at: [Link]

  • Frontiers. (n.d.). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Available at: [Link]

  • Global Research Online. (n.d.). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. Available at: [Link]

  • MDPI. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules. Available at: [Link]

  • ResearchGate. (2025). (PDF) SYNTHESIS, STRUCTURE, AND BIOLOGICAL ACTIVITY OF NOVEL BISPIDINE DERIVATIVES. Available at: [Link]

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Sources

A Senior Application Scientist's Guide to Confirming Target Engagement of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the molecular target engagement of novel compounds derived from the 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- scaffold. In drug discovery, identifying a compound with interesting phenotypic effects is only the beginning. The critical subsequent step is to understand its mechanism of action (MoA), which hinges on unequivocally identifying its molecular target and confirming direct physical interaction.[1] This process, known as target engagement, is paramount for building confidence in a compound's therapeutic potential and guiding its optimization.[2][3]

Rather than presenting a rigid, one-size-fits-all protocol, this guide outlines a multi-pronged, logical workflow. We will start from the position of having a "hit" compound from a phenotypic screen and move through the necessary stages of target deconvolution and subsequent validation using orthogonal, self-validating experimental systems. The causality behind each experimental choice is explained to empower researchers to adapt these methodologies to their specific context.

Part 1: The Initial Challenge - Target Deconvolution

Often, promising molecules are discovered in phenotypic screens without prior knowledge of their specific molecular target. Therefore, before confirming engagement, the putative target(s) must first be identified. This process of target deconvolution is a critical first step. A robust strategy integrates several orthogonal approaches to generate a high-confidence list of candidate proteins.

An effective deconvolution workflow typically begins with affinity-based proteomics, where a modified version of the bioactive compound is used to "fish" for its binding partners in a complex biological sample. Hits from this primary method are then triaged using genetic and computational approaches to build a compelling case for a specific protein's involvement.

G cluster_0 Target Deconvolution Workflow cluster_1 Candidate Prioritization Phenotypic_Hit Phenotypic Hit (e.g., Derivative of 1-Piperidineethanol...bis-) Synthesis Synthesize Affinity Probe (e.g., Biotinylated or Click-Chemistry Handle) Phenotypic_Hit->Synthesis Affinity_Purification Affinity Purification- Mass Spectrometry (AP-MS) Synthesis->Affinity_Purification Candidate_List Generate Candidate Protein List Affinity_Purification->Candidate_List Genetic_Screen Genetic Validation (CRISPR/siRNA Screens) Candidate_List->Genetic_Screen Computational Computational Analysis (Pathway, Docking) Candidate_List->Computational Prioritized_Target Prioritized Target for Validation Genetic_Screen->Prioritized_Target Computational->Prioritized_Target

Caption: Workflow for identifying candidate targets of a phenotypic hit compound.

Part 2: A Multi-Assay Strategy for Validating Target Engagement

Once a high-confidence candidate target is identified, a suite of orthogonal assays is required to confirm direct binding.[4] Using multiple techniques is crucial for building a trustworthy case, as it minimizes the risk of artifacts from any single method.[2] We will compare biochemical assays, which use purified recombinant protein, with cell-based assays that measure engagement in a more physiologically relevant environment.[5]

A. Biochemical & Biophysical Assays: Confirming Direct Binding In Vitro

These methods provide the first direct evidence of a physical interaction between the compound and the isolated target protein.[5] They are essential for understanding the fundamental properties of the interaction, such as affinity and thermodynamics.[]

Principle: DSF is a rapid and cost-effective method to detect ligand binding.[2] It is based on the principle that the binding of a small molecule often stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change is monitored using an environment-sensitive fluorescent dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.[2]

Experimental Protocol: DSF

  • Reagent Preparation:

    • Prepare a stock solution of the purified candidate protein (e.g., 1-2 mg/mL) in a suitable, well-buffered solution.

    • Prepare a 1000x stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.

    • Prepare serial dilutions of the 1-Piperidineethanol derivative and control compounds in the same buffer, with a final DMSO concentration kept constant (e.g., <1%).

  • Assay Setup (96- or 384-well PCR plate):

    • In each well, add the assay buffer.

    • Add the test compound or vehicle control (DMSO).

    • Add the fluorescent dye to a final concentration of 5x.

    • Add the purified protein to a final concentration of 2-5 µM. The final volume should be consistent (e.g., 20 µL).

  • Data Acquisition:

    • Seal the plate and briefly centrifuge to mix.

    • Place the plate in a real-time PCR instrument.

    • Run a melt-curve program: ramp the temperature from 25 °C to 95 °C at a rate of 0.5-1.0 °C per minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature. The resulting curve will be sigmoidal.

    • Determine the Tm, which is the midpoint of the transition, often calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.

    • The change in melting temperature (ΔTm) is calculated as (Tm with compound) - (Tm with vehicle). A significant positive ΔTm indicates stabilization and direct binding.

Principle: ITC is considered the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed during a binding event.[] By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment.[]

Causality: While DSF provides a rapid "yes/no" on binding, ITC provides a complete thermodynamic profile. This is critical for lead optimization, as different thermodynamic signatures (e.g., enthalpy-driven vs. entropy-driven binding) can have profound implications for a drug's specificity and in vivo efficacy.

B. Cell-Based Assays: Confirming Target Engagement In Situ

Confirming that a compound binds its target in the complex milieu of a living cell is the ultimate validation.[5] Cellular assays account for factors like cell permeability, efflux, and the presence of endogenous cofactors and binding partners that are absent in biochemical assays.[1][7]

Principle: CETSA extends the principle of thermal shift to the cellular environment.[8][9] It leverages the discovery that ligand binding also stabilizes a target protein within intact cells, making it more resistant to heat-induced aggregation and precipitation.[10][11] After heating and subsequent lysis, the amount of soluble target protein remaining is quantified, typically by Western blotting or mass spectrometry.[7][9]

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the 1-Piperidineethanol derivative or vehicle control at the desired concentration for a specific duration (e.g., 1-2 hours) in culture media.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in a buffered solution, aliquoting them into PCR tubes.

    • Heat the individual cell suspension aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

    • Immediately cool the samples on ice.

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-aggregated proteins) from the precipitated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Quantify the protein concentration and normalize all samples.

    • Analyze the amount of soluble target protein at each temperature point using SDS-PAGE and Western blotting with a specific antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein remaining (relative to the unheated control) against temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and confirms engagement in the cell.[10]

G cluster_0 CETSA Experimental Workflow Treat 1. Treat Intact Cells (Compound vs. Vehicle) Heat 2. Heat Aliquots (Temperature Gradient) Treat->Heat Lyse 3. Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Centrifuge 4. Separate Soluble vs. Aggregated Proteins Lyse->Centrifuge Detect 5. Detect Soluble Target (e.g., Western Blot) Centrifuge->Detect Analyze 6. Plot Melting Curve & Analyze Shift Detect->Analyze

Caption: Key steps in the Cellular Thermal Shift Assay (CETSA) workflow.

Part 3: Data Presentation and Comparison of Alternatives

A key aspect of building a convincing target engagement package is the correlation of data across orthogonal assays. The binding affinity measured biochemically should ideally correlate with the concentration required to induce a thermal shift in cells and the functional effect observed in phenotypic assays.

Table 1: Comparison of Key Target Engagement Assay Platforms
FeatureDifferential Scanning Fluorimetry (DSF)Isothermal Titration Calorimetry (ITC)Cellular Thermal Shift Assay (CETSA)
Principle Ligand-induced protein thermal stabilizationMeasures heat change upon bindingLigand-induced stabilization in cells
System Purified ProteinPurified ProteinIntact Cells, Lysates, Tissues
Output Data Melting Temp Shift (ΔTm)Affinity (Kd), Stoichiometry (n), ΔH, ΔSCellular Melting Curve Shift
Throughput High (384-well)Low (1 sample at a time)Medium (Western) to High (HT-CETSA)
Cell Permeability Not AssessedNot AssessedAssessed
Key Advantage Fast, low material, good for screeningGold standard for thermodynamicsPhysiologically relevant context
Key Limitation Indirect affinity measure; prone to artifactsHigh protein consumption; low throughputRequires a specific antibody or MS
Table 2: Hypothetical Target Engagement Data for Two Piperidineethanol Derivatives

This table illustrates how data from multiple assays can be used to compare a potent lead compound ("Derivative A") with a less active structural analog ("Derivative B").

AssayParameterDerivative A (Lead)Derivative B (Analog)Interpretation
Enzyme Assay IC₅₀50 nM5,000 nMDerivative A is 100x more potent at inhibiting target function.
DSF ΔTm @ 10 µM+ 8.2 °C+ 1.5 °CDerivative A causes significant stabilization; B binds weakly.
ITC Kd75 nM8,200 nMDirect binding affinity correlates well with functional potency.
CETSA Shift @ 1 µMSignificant rightward shiftNo significant shiftDerivative A engages the target in cells at a relevant concentration.
Phenotypic Assay EC₅₀150 nM> 10,000 nMCellular effect correlates with target engagement and inhibition.

References

  • Vertex AI Search. (n.d.). Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research - Frontiers.
  • UCL. (n.d.). Target Identification and Validation (Small Molecules).
  • BOC Sciences. (n.d.). Biophysical Assays | Protein Interaction Analysis - Formulation.
  • Frontiers. (2023, February 23). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • American Chemical Society. (n.d.). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Wikipedia. (n.d.). Enzyme assay.
  • Cellomatics Biosciences. (n.d.). Target Validation.
  • AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery.
  • Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
  • Pelago Bioscience. (n.d.). CETSA.
  • Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development.

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A Researcher's Guide to Ensuring Bioassay Reproducibility: A Comparative Analysis Featuring 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Reproducibility Imperative in Drug Discovery

In the landscape of drug development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. The ability of independent researchers to obtain consistent results under the same conditions is fundamental to validating new therapeutic candidates and understanding their biological mechanisms.[1] However, the scientific community faces a well-documented "reproducibility crisis," where numerous studies, particularly in the life sciences, are difficult to replicate.[2] This challenge can stem from a multitude of factors, including the inherent variability of biological systems, poorly defined experimental protocols, and the use of uncharacterized reagents.[3]

This guide provides a comprehensive framework for assessing and ensuring the reproducibility of bioassays, with a particular focus on the evaluation of novel chemical entities. We will use the compound 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (hereafter referred to as Compound X for brevity) as a case study to illustrate these principles. While public-domain literature on the specific bioactivity of Compound X is limited, we will present a hypothetical, yet scientifically rigorous, comparison with a well-characterized (fictional) alternative, Compound Y , to highlight best practices in bioassay development and validation.

Our objective is to equip researchers, scientists, and drug development professionals with the tools and insights necessary to design, execute, and interpret bioassays with the highest degree of confidence in the reliability and reproducibility of their findings. The principles and protocols outlined herein are grounded in established regulatory guidance and industry best practices.[4][5][6][7][8][9]

The Critical Role of Assay Validation in Ensuring Reproducibility

A bioassay's value is directly tied to its ability to produce reliable and reproducible data.[6] To this end, rigorous validation is not merely a regulatory hurdle but a scientific necessity. The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on bioanalytical method validation, outlining key parameters that must be assessed to ensure data quality.[4][5][6] These parameters form the cornerstone of a robust and reproducible bioassay.

Key Validation Parameters:
  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among a series of individual measurements. This is often expressed as the coefficient of variation (%CV).

  • Selectivity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.

  • Sensitivity: The lowest concentration of the analyte that can be reliably measured.

  • Reproducibility: The ability of the assay to provide consistent results over time and between different laboratories or analysts.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for a given period.

Comparative Experimental Design: Compound X vs. Compound Y

To illustrate the process of evaluating and comparing the reproducibility of bioassays involving a novel compound, we will outline a hypothetical study comparing the effects of Compound X and Compound Y on a specific cellular signaling pathway. For this example, let's assume both compounds are inhibitors of a hypothetical kinase, "Kinase Z," which is involved in a pro-inflammatory signaling cascade.

Experimental Workflow

The following diagram outlines the general workflow for our comparative study.

Experimental_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Single-Lab Validation cluster_2 Phase 3: Inter-Lab Reproducibility Study A Cell Line Selection & Culture Optimization B Reagent Qualification (Antibodies, Cytokines) A->B C Assay Parameter Optimization (Cell Density, Incubation Times) B->C D Intra-Assay Precision (Replicates within an assay) C->D E Inter-Assay Precision (Multiple assays over time) D->E F Accuracy & Linearity Assessment E->F G Protocol Transfer to Second Laboratory F->G H Execution of Standardized Protocol in Both Labs G->H I Comparative Data Analysis H->I

Caption: A three-phase workflow for establishing bioassay reproducibility.

Hypothetical Signaling Pathway

The bioassay will measure the phosphorylation of a downstream substrate of Kinase Z.

Signaling_Pathway cluster_pathway Kinase Z Signaling Cascade Receptor Cell Surface Receptor KinaseZ Kinase Z Receptor->KinaseZ Activates Substrate Substrate KinaseZ->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Measured Endpoint) Substrate->pSubstrate Response Cellular Response (e.g., Cytokine Release) pSubstrate->Response CompoundX Compound X CompoundX->KinaseZ Inhibits CompoundY Compound Y CompoundY->KinaseZ Inhibits

Caption: Hypothetical signaling pathway for Kinase Z inhibition.

Detailed Experimental Protocol: Kinase Z Inhibition Assay

The following is a detailed, step-by-step protocol for a cell-based ELISA to measure the inhibition of Kinase Z phosphorylation of its substrate.

Materials:

  • Human cell line expressing Kinase Z (e.g., HEK293)

  • Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well microplates

  • Compound X (1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-)

  • Compound Y (Alternative Inhibitor)

  • Recombinant human cytokine (activator of the pathway)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer

  • Coating antibody (specific for the substrate)

  • Detection antibody (specific for the phosphorylated form of the substrate), HRP-conjugated

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5 x 10⁴ cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X and Compound Y in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for 1 hour at 37°C, 5% CO₂.

  • Pathway Activation:

    • Add 20 µL of the cytokine activator to each well (except for the negative control wells).

    • Incubate for 30 minutes at 37°C, 5% CO₂.

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100 µL of Lysis Buffer to each well and incubate on ice for 20 minutes.

  • ELISA:

    • Coat a new 96-well plate with the coating antibody overnight at 4°C.

    • Wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20).

    • Block the plate with 1% BSA in PBS for 1 hour at room temperature.

    • Wash the plate three times.

    • Add 100 µL of the cell lysate to each well and incubate for 2 hours at room temperature.

    • Wash the plate three times.

    • Add 100 µL of the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Add 100 µL of Stop Solution.

    • Read the absorbance at 450 nm using a plate reader.

Data Presentation and Interpretation

The following tables present hypothetical data from our comparative study, illustrating how to quantify and compare the reproducibility of the bioassays for Compound X and Compound Y.

Table 1: Intra-Assay Precision

This table shows the precision of measurements within a single assay run.

CompoundConcentration (nM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)MeanStd. Dev.%CV
X 100.850.880.820.850.033.5%
1000.450.480.460.460.0153.3%
10000.150.140.160.150.016.7%
Y 100.820.830.810.820.011.2%
1000.420.430.410.420.012.4%
10000.120.120.130.120.0065.0%

Interpretation: In this hypothetical data, the assay for Compound Y shows slightly better intra-assay precision (lower %CV) compared to Compound X.

Table 2: Inter-Assay Precision

This table demonstrates the precision of the assay across different days.

CompoundConcentration (nM)Day 1 (IC₅₀, nM)Day 2 (IC₅₀, nM)Day 3 (IC₅₀, nM)Mean IC₅₀ (nM)Std. Dev.%CV
X -125140115126.712.589.9%
Y -959892953.03.2%

Interpretation: The inter-assay precision for Compound Y is significantly better than for Compound X, indicating a more reproducible assay over time.

Table 3: Inter-Laboratory Reproducibility

This table compares the results obtained from two different laboratories.

CompoundParameterLaboratory ALaboratory B% Difference
X Mean IC₅₀ (nM)12815521.1%
Y Mean IC₅₀ (nM)96993.1%

Interpretation: The bioassay for Compound Y demonstrates excellent inter-laboratory reproducibility, while the results for Compound X show significant variation between the two sites. This could be due to subtle differences in protocol execution or environmental factors.[3]

Discussion and Conclusion: A Path Towards Enhanced Reproducibility

The hypothetical data presented above illustrates a common scenario in drug discovery, where a novel compound (Compound X) may exhibit promising activity but is associated with higher variability in bioassays compared to a more established compound (Compound Y). This variability can hinder the reliable assessment of its potency and mechanism of action.

Based on our analysis, several factors could contribute to the lower reproducibility observed with Compound X:

  • Compound Stability: Compound X may have lower stability in the assay medium, leading to inconsistent concentrations over the course of the experiment.

  • Off-Target Effects: The compound might have off-target effects that introduce variability into the cellular system.

  • Assay Optimization: The assay may not be fully optimized for Compound X, leading to greater sensitivity to minor variations in experimental conditions.

To improve the reproducibility of the bioassay for Compound X, the following steps are recommended:

  • Thorough Compound Characterization: Verify the purity and stability of Compound X under assay conditions.

  • Assay Robustness Testing: Systematically vary key assay parameters (e.g., cell density, incubation times, reagent concentrations) to identify and control sources of variability.

  • Standardization of Protocols: Ensure that all experimental protocols are detailed and rigorously followed in all experiments and across all laboratories.

  • Use of Control Compounds: Always include well-characterized positive and negative control compounds to monitor assay performance.

By adhering to these principles and the guidelines set forth by regulatory agencies, researchers can significantly enhance the reproducibility of their bioassays, leading to more reliable and impactful scientific discoveries.[4][5][8][10]

References

  • FDA Finalizes Guidance on Bioanalytical Method Validation. (2018). Center for Biosimilars. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation (BMV) Panel Discussion. (2019). U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]

  • Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. (2019). BioTechniques. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]

  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. (2020). BioProcess International. [Link]

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  • Best practice in bioassay development. (2019). BioTechniques. [Link]

  • How to Ensure Your Cell-Based Assays Are Reproducible. (2022). Bitesize Bio. [Link]

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  • Best practices in bioassay development to support registration of biopharmaceuticals. (2019). Semantic Scholar. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (CAS No. 18073-84-2). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Guiding Principle: Prudent Chemical Management

The foundational principle of laboratory safety is to treat any chemical with unknown or undocumented hazard profiles as hazardous. For 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-, while specific comprehensive toxicological data is not widely published, its structure contains piperidine and ethanolamine moieties. Compounds containing the piperidine ring are often flammable, corrosive, and toxic if inhaled or absorbed through the skin.[1][2][3] Therefore, all waste containing this compound, including stock solutions, reaction mixtures, and contaminated materials, must be managed as hazardous chemical waste. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless a specific chemical waste has been confirmed to be non-hazardous by your institution's Environmental Health & Safety (EHS) office.[4]

Hazard Assessment and Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its generation to its final disposal.[5][6] A chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[7][8]

  • Classification: 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- is not found on the EPA's "P" or "U" lists of acute or toxic discarded chemical products.[9] However, based on its piperidine functional groups, it is prudent to assume it may exhibit characteristics of Toxicity and potentially Corrosivity .

  • Final Determination: The final waste code determination should be made by your institution's EHS department. Your responsibility is to collect, label, and store the waste in a manner that assumes it is hazardous.

On-Site Waste Management Protocol: A Step-by-Step Guide

Proper on-site management is critical to ensure safety and compliance while waste awaits collection. All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[7][10]

Step 1: Container Selection and Preparation

The integrity of the waste containment is the first line of defense against spills and exposure.

  • Select a Compatible Container: Choose a sturdy, leak-proof container with a tightly sealing screw-top cap.[10][11] Given the amine structure, high-density polyethylene (HDPE) or glass containers are appropriate. Avoid metal containers, as some amines can be corrosive.[12]

  • Ensure Cleanliness: The container must be clean and dry before the first addition of waste.

  • Headroom: Do not fill containers to the brim. Always leave at least one inch of headroom to allow for vapor expansion.[10]

Step 2: Waste Segregation

Never mix incompatible wastes.[11] This is a critical step to prevent violent chemical reactions.

  • Dedicated Waste Stream: 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- waste should be collected in its own dedicated container.

  • Avoid Mixing: Do not mix this waste with:

    • Acids or Acidic Waste: Amines are basic and can react exothermically and violently with acids.[10]

    • Oxidizing Agents: Avoid mixing with strong oxidizers.

    • Halogenated Solvents: Keep separate from chlorinated or other halogenated solvent waste streams.[12]

    • Aqueous Waste: Unless the waste is already an aqueous solution, do not mix it with aqueous waste streams.

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safety. As soon as the first drop of waste enters the container, it must be labeled.

  • Required Information: Use your institution's official "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste ".[8]

    • Full Chemical Name: "1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-". Avoid using abbreviations or chemical formulas.

    • Hazard Identification: Check boxes for relevant hazards (e.g., Toxic, Corrosive).

Step 4: Storage in the Satellite Accumulation Area (SAA)
  • Location: The SAA must be located in the same room where the waste is generated.[7]

  • Secondary Containment: Place the sealed waste container inside a larger, chemically resistant tub or tray. This secondary containment must be able to hold the entire volume of the liquid in case the primary container fails.[11][12]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when you are actively adding waste.[4][7][11] This prevents the release of vapors and protects against spills.

Final Disposal and Decontamination

The final disposal of hazardous waste must be handled by trained professionals in accordance with federal, state, and local regulations.

Arranging for Waste Collection
  • Monitor Fill Level: Keep track of the waste volume in your container.

  • Request Pickup: Once the container is full, or if it has been in the SAA for up to one year, contact your EHS office to schedule a waste pickup.[7][10] Do not allow waste to accumulate beyond the regulatory limits (typically 55 gallons total in an SAA).[7]

  • Manifest System: Your EHS department will handle the EPA-mandated manifest system, which tracks the waste from your laboratory to its final treatment or disposal facility.[8][13]

Protocol for Empty Container Decontamination

An "empty" container that once held hazardous material must be properly decontaminated before it can be disposed of as regular trash.

  • Initial Draining: Ensure the container is thoroughly emptied of all pourable contents. If any solid residue remains that cannot be removed, the container itself must be disposed of as hazardous waste.[11]

  • Triple Rinse Procedure: i. Select a solvent capable of dissolving 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-. Water or ethanol may be suitable choices. ii. Add an amount of solvent equal to about 5-10% of the container's volume.[4] iii. Securely cap the container and rinse thoroughly, ensuring the solvent contacts all interior surfaces. iv. Crucially, pour this first rinsate into your hazardous waste container. [4][11] The initial rinse is considered hazardous waste. v. Repeat the rinse two more times. Subsequent rinsates may be permissible for drain disposal if they meet local sewer district restrictions, but the most prudent course is to collect all three rinses as hazardous waste.

  • Final Container Disposal: i. Allow the rinsed container to air-dry completely in a well-ventilated area (e.g., a fume hood). ii. Completely deface, remove, or obliterate all chemical labels. [4][11] This is a critical step to prevent confusion. iii. Dispose of the decontaminated container in the appropriate receptacle for regular trash or glass waste.[11]

Data and Workflow Summary

Table 1: Disposal Parameters for 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-
ParameterGuidelineRationale & Citation
Waste Classification Hazardous Chemical WasteAssumed hazardous due to piperidine structure; final determination by EHS.[4][7]
Sink Disposal Strictly Prohibited Potential harm to aquatic life and interference with wastewater treatment operations.[4][9]
Trash Disposal Strictly Prohibited (for chemical)Prevents environmental contamination and potential exposure to custodial staff.[11]
Container Compatible, sealed, leak-proof plastic or glass.Prevents leaks and reactions with the container material.[10][12]
Labeling "Hazardous Waste" + Full Chemical Name + Date.Ensures proper identification and tracking for safety and regulatory compliance.[7][8]
Storage Designated SAA with Secondary Containment.Prevents spills, isolates from incompatible materials, and complies with regulations.[7][10][11]
Final Disposal Contact institutional EHS for collection.Ensures disposal occurs at a permitted facility in compliance with EPA/RCRA regulations.[5][13]
Diagram 1: Hazardous Waste Workflow

G cluster_0 In-Lab Waste Management cluster_1 Disposal Process A 1. Generate Waste B 2. Select & Prepare Compatible Container A->B C 3. Apply Hazardous Waste Label (Name, Date, Hazards) B->C D 4. Add Waste to Container (Maintain Headroom) C->D E 5. Store in SAA with Secondary Containment D->E F Container Full or 1 Year Limit Reached? E->F F->E No G 6. Seal Container Securely F->G Yes H 7. Request Pickup from EHS G->H I 8. EHS Transports to Permitted Disposal Facility H->I

Sources

Navigating the Safe Handling of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- (CAS No. 18073-84-2). In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this document offers a procedural framework based on the chemical structure and data from closely related analogs, namely 1-Piperidineethanol and Piperidine. This approach ensures a cautious and proactive stance on safety in the laboratory.

Hazard Identification and Risk Assessment: An Inferential Approach

Given the molecular structure, which incorporates piperidine and ethanol moieties, it is prudent to anticipate hazards associated with these functional groups. The piperidine ring is a common feature in many biologically active compounds and can present significant health risks.

Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: Based on data for similar piperidine-based compounds, direct contact is likely to cause skin irritation and potentially serious eye damage.[1][2]

  • Toxicity: Piperidine itself is toxic if it comes into contact with the skin or is inhaled.[2] While the larger structure of the target molecule may alter its toxicological profile, it is best to assume a degree of toxicity.

  • Respiratory Irritation: Inhalation of any aerosols or dusts may cause respiratory irritation.

  • Combustibility: While some supplier information indicates a high flash point, related compounds are considered combustible.[3] Therefore, it is wise to avoid open flames and sources of ignition when handling this substance.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the recommended PPE, with explanations rooted in the anticipated hazards.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use.To prevent skin contact, which could lead to irritation or toxic effects.[1][2]
Eye and Face Protection Chemical safety goggles and a face shield.To provide comprehensive protection against splashes that could cause serious eye damage.[1][5]
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood. If aerosols or dusts are generated, a NIOSH-approved respirator is advised.To minimize the risk of inhaling potentially harmful or irritating compounds.
Protective Clothing A full-length laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit may be appropriate.To protect the skin from accidental splashes and contamination.[5]

Operational Plan for Safe Handling: A Step-by-Step Approach

Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring a safe laboratory environment.

Preparation and Weighing:

  • Designated Area: Conduct all handling of 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- within a designated area, such as a chemical fume hood, to control vapor and aerosol dissemination.

  • Pre-Handling Check: Before starting, ensure all necessary PPE is correctly donned and that an emergency eyewash station and safety shower are readily accessible.

  • Weighing: If weighing the solid, do so on a tared weigh boat within the fume hood. Avoid creating dust. If transferring a solution, use a calibrated pipette to minimize drips and splashes.

During the Procedure:

  • Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.

  • Maintain Ventilation: Ensure the fume hood sash is at the appropriate height to maintain proper airflow.

  • Keep Containers Closed: When not in use, keep containers of the compound tightly sealed.

Post-Procedure:

  • Decontamination: Thoroughly clean the work area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.

Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste containing 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-, including contaminated consumables (e.g., pipette tips, gloves), in a clearly labeled, sealed, and compatible hazardous waste container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

Disposal Procedure:

  • Consult Local Regulations: Always adhere to your institution's Environmental Health and Safety (EHS) guidelines and local hazardous waste regulations.

  • Licensed Disposal Contractor: Arrange for the collection and disposal of the hazardous waste through a licensed contractor. Provide a detailed inventory of the waste container's contents.

Visualizing Emergency Response: A Chemical Spill Workflow

In the event of a spill, a clear and logical response is crucial to mitigate risks. The following diagram outlines the key steps for a safe and effective emergency response.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Alert Others Start->Evacuate Assess Assess the Spill (Size and Hazard) Evacuate->Assess SmallSpill Small, Manageable Spill? Assess->SmallSpill LargeSpill Large or Unmanageable Spill SmallSpill->LargeSpill No DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) SmallSpill->DonPPE Yes EHS_Response Activate Emergency Response Contact EHS/HazMat Team LargeSpill->EHS_Response Contain Contain the Spill (Use absorbent pads/granules) DonPPE->Contain Neutralize Neutralize (if applicable) Consult SDS for related compounds Contain->Neutralize Collect Collect Residue Use non-sparking tools Neutralize->Collect Dispose Place in Labeled Hazardous Waste Container Collect->Dispose Decontaminate Decontaminate the Area and Equipment Dispose->Decontaminate Report Report the Incident (Supervisor, EHS) Decontaminate->Report End Procedure Complete Report->End EHS_Response->End

Caption: Workflow for Chemical Spill Emergency Response.

References

  • U.S. Environmental Protection Agency. (n.d.). 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- - Substance Details - SRS. Retrieved from [Link]

  • EON Biotech. (n.d.). 1-Piperidineethanol, 4,4′-(1,3-propanediyl)bis- – (18073-84-2). Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4,4'-(1,3-PROPANEDIYL)BIS(1-PIPERIDINEETHANOL). Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (2024, March 3). Safety Data Sheet: 2,2-Dimethyl-1,3-propanediol. Retrieved from [Link]

  • University of Cincinnati. (n.d.). Advisory 7.3 - UC EH&S. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.